Product packaging for Adipic acid-d10(Cat. No.:CAS No. 25373-21-1)

Adipic acid-d10

Cat. No.: B128205
CAS No.: 25373-21-1
M. Wt: 156.20 g/mol
InChI Key: WNLRTRBMVRJNCN-YQMDOBQVSA-N
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Description

Adipic acid-d10, also known as this compound, is a useful research compound. Its molecular formula is C6H10O4 and its molecular weight is 156.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O4 B128205 Adipic acid-d10 CAS No. 25373-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuterio 2,2,3,3,4,4,5,5-octadeuteriohexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLRTRBMVRJNCN-YQMDOBQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583744
Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
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Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-21-1
Record name Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25373-21-1
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Record name (~2~H_8_)Hexane(~2~H_2_)dioic acid
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Record name 25373-21-1
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Foundational & Exploratory

Adipic acid-d10 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Adipic acid-d10

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterium-labeled form of adipic acid, a dicarboxylic acid of significant industrial importance.[1] In the realm of scientific research and drug development, isotopically labeled compounds like this compound are invaluable tools, primarily utilized as internal standards for quantitative analysis.[2] The substitution of hydrogen atoms with deuterium atoms results in a molecule with a higher molecular weight but nearly identical chemical properties to its unlabeled counterpart. This characteristic allows for its precise differentiation in mass spectrometry-based analytical techniques, ensuring accurate quantification of the unlabeled adipic acid in various biological and chemical matrices.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in analytical research.

Core Chemical Properties

This compound is a solid, deuterated organic compound.[3] A summary of its key chemical and physical properties is presented below for easy reference.

PropertyValueReference(s)
Chemical Name Hexanedioic-2,2,3,3,4,4,5,5-d8 acid-1,6-d2[4]
Synonyms This compound, Deuterated adipic acid, Hexanedioic acid-d10[3]
Molecular Formula C6D10O4[5]
Molecular Weight 156.20 g/mol [3][4]
CAS Number 25373-21-1[3][4]
Appearance Solid[3]
Melting Point 151-154 °C[3][6]
Boiling Point 265 °C at 100 mmHg[3][6]
Isotopic Purity ≥98 atom % D[3][6]
Mass Shift M+10[3][6]

Spectroscopic Data

Spectroscopy Identifier
SMILES String [2H]OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
InChI 1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2,3D2,4D2/hD2
InChI Key WNLRTRBMVRJNCN-YQMDOBQVSA-N

Safety Information

This compound should be handled with care in a laboratory setting. Below is a summary of its key safety classifications.

Hazard Classification
GHS Pictogram GHS05
Signal Word Danger
Hazard Statement H318 (Causes serious eye damage)
Precautionary Statements P280, P305 + P351 + P338

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conceptual Synthesis

A generalized workflow for such a synthesis is outlined below.

Conceptual Synthesis of this compound cluster_start Starting Material cluster_oxidation Oxidation cluster_purification Purification cluster_product Final Product Deuterated Cyclohexane Deuterated Cyclohexane Reaction Vessel Reaction Vessel Deuterated Cyclohexane->Reaction Vessel Introduce Oxidizing Agent (e.g., Nitric Acid) Oxidizing Agent (e.g., Nitric Acid) Oxidizing Agent (e.g., Nitric Acid)->Reaction Vessel Add Crystallization Crystallization Reaction Vessel->Crystallization Cool to induce Filtration Filtration Crystallization->Filtration Separate crystals Drying Drying Filtration->Drying Remove solvent This compound This compound Drying->this compound Yields

Caption: A conceptual workflow for the synthesis of this compound.

Application in Quantitative Analysis: Internal Standard Methodology

The primary and most critical application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry detection, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Experimental Protocol: Use as an Internal Standard

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of adipic acid in a sample.

1. Preparation of Stock Solutions:

  • Adipic acid (Analyte) Stock Solution: Accurately weigh a known amount of non-labeled adipic acid and dissolve it in a suitable solvent (e.g., methanol, water) to a precise final concentration (e.g., 1 mg/mL).

  • This compound (Internal Standard) Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the same solvent to a precise final concentration (e.g., 1 mg/mL).

2. Preparation of Calibration Standards:

  • Create a series of calibration standards by spiking a known volume of the analyte stock solution into a series of volumetric flasks.

  • To each calibration standard, add a constant, known amount of the this compound internal standard stock solution.

  • Dilute each standard to the final volume with the appropriate solvent. This will result in a set of standards with varying concentrations of the analyte and a constant concentration of the internal standard.

3. Sample Preparation:

  • Accurately measure a known volume or weight of the sample to be analyzed.

  • Spike the sample with the same constant, known amount of the this compound internal standard stock solution as was added to the calibration standards.

  • Perform any necessary sample extraction, cleanup, or derivatization steps.

4. Instrumental Analysis (GC-MS or LC-MS):

  • Inject the prepared calibration standards and samples into the GC-MS or LC-MS system.

  • Develop a chromatographic method to separate adipic acid and this compound.

  • Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both the analyte (adipic acid) and the internal standard (this compound).

5. Data Analysis:

  • For each injection, determine the peak area for both the analyte and the internal standard.

  • Calculate the response factor (RF) for each calibration standard using the formula: RF = (Area of Analyte / Concentration of Analyte) / (Area of Internal Standard / Concentration of Internal Standard)

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for the calibration standards.

  • For the unknown sample, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Using the calibration curve, determine the concentration of adipic acid in the sample.

The following diagram illustrates the logical workflow for using this compound as an internal standard.

Workflow for Internal Standard Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Analyte_Stock Prepare Analyte Stock Solution Cal_Standards Prepare Calibration Standards (Analyte + IS) Analyte_Stock->Cal_Standards IS_Stock Prepare Internal Standard (this compound) Stock Solution IS_Stock->Cal_Standards Sample_Prep Prepare Sample (Sample + IS) IS_Stock->Sample_Prep LC_MS_GC_MS LC-MS or GC-MS Analysis Cal_Standards->LC_MS_GC_MS Sample_Prep->LC_MS_GC_MS Peak_Integration Peak Area Integration LC_MS_GC_MS->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify Analyte in Sample Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: A logical workflow for quantitative analysis using an internal standard.

Conclusion

This compound is a crucial tool for researchers and professionals in drug development and other scientific fields requiring precise quantification of adipic acid. Its stable isotopic label ensures it behaves almost identically to the unlabeled analyte during sample preparation and chromatographic separation, while its distinct mass allows for unambiguous detection by mass spectrometry. This technical guide has provided a detailed overview of its chemical properties and a foundational understanding of its application as an internal standard, offering a valuable resource for its effective utilization in the laboratory.

References

In-Depth Technical Guide to Adipic Acid-d10 (CAS Number 25373-21-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipic acid-d10, a deuterated form of adipic acid, widely utilized in scientific research and development. This document details its chemical and physical properties, its primary applications with a focus on its role as an internal standard in analytical chemistry, and provides an illustrative experimental protocol for its use.

Core Properties and Specifications

This compound, also known as hexanedioic acid-d10, is a stable isotope-labeled version of adipic acid where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 25373-21-1[1]
Linear Formula DO₂C(CD₂)₄CO₂D[1]
Molecular Weight 156.20 g/mol [1]
Appearance White solid
Melting Point 151-154 °C
Boiling Point 265 °C at 100 mmHg
Isotopic Purity ≥98 atom % D
Solubility Information not available

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analytical methods.[2] The co-elution of the deuterated standard with the endogenous, non-labeled analyte allows for accurate quantification by correcting for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer. This is particularly crucial in complex biological matrices such as urine and plasma.

While less common, deuterated compounds like this compound can also be used as tracers in metabolic studies to investigate the fate of adipic acid in biological systems.[2] Such studies can provide insights into fatty acid oxidation pathways and their dysregulation in various diseases.[3]

Experimental Protocols

Illustrative Experimental Protocol: Quantification of Adipic Acid in Urine using GC-MS with this compound as an Internal Standard

This protocol is a composite representation based on established methods for the analysis of urinary organic acids.

1. Sample Preparation and Extraction:

  • To a 1 mL aliquot of urine, add a known amount of this compound solution as the internal standard.

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Extract the organic acids from the acidified urine using 3 mL of ethyl acetate. Vortex the mixture for 2 minutes and then centrifuge to separate the layers.

  • Carefully transfer the upper ethyl acetate layer to a clean tube.

  • Repeat the extraction process with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.

2. Derivatization (Silylation):

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Seal the vial and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives of the organic acids.[1]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp to 200°C at 10°C/min

    • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometry Mode: Selected Ion Monitoring (SIM)

    • Adipic acid-TMS derivative: Monitor characteristic ions (e.g., m/z 289, 147)

    • This compound-TMS derivative: Monitor characteristic ions (e.g., m/z 297, 147)

4. Quantification:

  • A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of adipic acid and a constant concentration of this compound.

  • The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte.

  • The concentration of adipic acid in the unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Urine Urine Sample Spike Spike with this compound Urine->Spike Acidify Acidification (HCl) Spike->Acidify Extract Ethyl Acetate Extraction Acidify->Extract Dry Evaporation to Dryness Extract->Dry Deriv Silylation (BSTFA) Dry->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Quant Quantification using Calibration Curve GCMS->Quant

GC-MS analysis workflow for urinary adipic acid.

metabolic_pathway cluster_uptake Cellular Uptake cluster_activation Activation cluster_beta_oxidation Peroxisomal β-Oxidation cluster_tca TCA Cycle Integration Adipic_d10_ext This compound (extracellular) AdipoylCoA_d10 Adipoyl-CoA-d10 Adipic_d10_ext->AdipoylCoA_d10 Acyl-CoA Synthetase GlutarylCoA_d8 Glutaryl-CoA-d8 AdipoylCoA_d10->GlutarylCoA_d8 Acyl-CoA Oxidase SuccinoylCoA_d6 Succinoyl-CoA-d6 GlutarylCoA_d8->SuccinoylCoA_d6 Multiple Steps TCA TCA Cycle SuccinoylCoA_d6->TCA

Hypothetical metabolic fate of this compound.

References

Technical Guide: Adipic Acid-d10 for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of Adipic acid-d10, focusing on its application as an internal standard in quantitative analytical methodologies. The document outlines its key physicochemical properties in comparison to its non-deuterated analogue and presents a detailed experimental protocol for its use in gas chromatography-mass spectrometry (GC-MS).

Core Concepts: Isotope Dilution Mass Spectrometry

This compound is a stable isotope-labeled version of adipic acid, where ten hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis using mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS). The principle of IDMS relies on the addition of a known quantity of the stable isotope-labeled standard to a sample. The labeled and unlabeled compounds are chemically identical and thus exhibit the same behavior during sample preparation, extraction, and chromatographic separation. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, correcting for any sample loss during the analytical process.

Data Presentation: Physicochemical Properties

A summary of the key quantitative data for this compound and its non-deuterated counterpart, Adipic acid, is presented below for easy comparison.

PropertyThis compoundAdipic Acid
Molecular Weight 156.20 g/mol [1][2][3][4]146.14 g/mol [5][6][7][8][9][10]
Chemical Formula C6D10O4[2][3]C6H10O4[5][6][7][8][9][10]
Linear Formula DO2C(CD2)4CO2D[1][4]HOOC(CH2)4COOH[5][9]
CAS Number 25373-21-1[1][2][3][4]124-04-9[6][8][10]
Isotopic Purity 98 atom % D[1][4]Not Applicable
Melting Point 151-154 °C[1][4]152 °C[9][11]
Boiling Point 265 °C at 100 mmHg[1][4]337.5 °C at 760 mmHg[5]
Appearance White to off-white solid[2]White crystalline solid[5][11]
Solubility Soluble in methanol, ethanolSoluble in alcohol, acetone; slightly soluble in water[6][12]

Experimental Protocols: Quantification of Adipic Acid in Biological Samples using GC-MS

This section details a representative protocol for the quantification of adipic acid in a biological matrix (e.g., plasma or urine) using this compound as an internal standard, followed by GC-MS analysis.

1. Materials and Reagents:

  • Adipic Acid (analytical standard)

  • This compound (internal standard)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Methanol (HPLC grade)

  • Deionized water

  • Biological matrix (e.g., plasma, urine)

2. Standard Solution Preparation:

  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of adipic acid in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the adipic acid stock solution with methanol to achieve a concentration range that covers the expected analyte concentrations in the samples.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 10 µg/mL) in methanol.

3. Sample Preparation and Extraction:

  • To 100 µL of the biological sample (or calibration standard), add 10 µL of the this compound internal standard spiking solution.

  • Acidify the sample by adding 10 µL of 1M HCl.

  • Add 500 µL of ethyl acetate, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean microcentrifuge tube.

  • Repeat the extraction step with another 500 µL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

  • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the formation of trimethylsilyl (TMS) derivatives.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

5. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL (splitless mode).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor:

      • Adipic acid (as TMS derivative): m/z specific to the derivatized analyte.

      • This compound (as TMS derivative): m/z specific to the derivatized internal standard.

6. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the peak area of the adipic acid derivative to the peak area of the this compound derivative against the concentration of the calibration standards.

  • Determine the concentration of adipic acid in the biological samples by interpolating the peak area ratios from the calibration curve.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental protocol.

experimental_workflow start Sample Collection (e.g., Plasma, Urine) add_is Spike with This compound (Internal Standard) start->add_is extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->extraction evaporation Evaporation to Dryness (Nitrogen Stream) extraction->evaporation derivatization Derivatization (BSTFA + 1% TMCS) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data_analysis Data Analysis (Peak Area Ratio) gcms->data_analysis quantification Quantification of Adipic Acid data_analysis->quantification

Caption: Workflow for Adipic Acid Quantification.

signaling_pathway analyte Adipic Acid (Analyte) in Sample combine Combined for Sample Preparation analyte->combine is This compound (IS) Known Amount is->combine prep Extraction & Derivatization combine->prep ms Mass Spectrometry Detection prep->ms ratio Measure Peak Area Ratio (Analyte / IS) ms->ratio result Accurate Quantification ratio->result

Caption: Principle of Isotope Dilution Analysis.

References

An In-depth Technical Guide to the Physical Characteristics of Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical characteristics of Adipic acid-d10, a deuterated analog of adipic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The information is presented to facilitate a clear understanding of its physical properties, with a focus on quantitative data, experimental methodologies, and the influence of isotopic substitution.

Introduction

This compound, with the chemical formula C6D10O4, is a stable isotope-labeled version of adipic acid where all ten hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various scientific applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Understanding its physical properties is crucial for its effective use in these applications.

General and Physical Properties

The physical properties of this compound are influenced by the presence of deuterium. While specific experimental data for the deuterated form is not always readily available, the properties of its non-deuterated counterpart, adipic acid, serve as a reliable baseline. The primary differences arise from the greater mass of deuterium compared to protium, which affects bond vibrational energies and intermolecular forces.[3]

Isotopic Effects on Physical Properties

Deuterium substitution is known to cause slight changes in the physical properties of molecules. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy.[4] This can result in subtle differences in melting point, boiling point, and solubility. For instance, heavy water (D₂O) has a slightly higher boiling point than regular water (H₂O).[5] While the exact magnitude of these effects on this compound is not extensively documented in publicly available literature, a general understanding of these principles is important.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C6D10O4[1]
Molecular Weight 156.20 g/mol
CAS Number 25373-21-1[6]
Appearance White to off-white solid
Isotopic Purity ≥98 atom % D

Thermal Properties

The thermal properties of this compound, such as its melting and boiling points, are critical for its handling, storage, and application in various experimental setups.

Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The literature and supplier data for this compound often cite the melting point range of the non-deuterated form. Deuteration can lead to a slight decrease in the melting point.[4]

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor. Similar to the melting point, the boiling point of this compound is expected to be slightly different from its non-deuterated analog due to isotopic effects. Heavier isotopes can lead to a slight increase in the boiling point.[5][7]

Table 2: Thermal Properties of this compound

PropertyValueNotesSource(s)
Melting Point 151-154 °CThis is the literature value for adipic acid; the value for the d10 version is expected to be very similar.
Boiling Point 265 °C at 100 mmHgThis is the literature value for adipic acid; the value for the d10 version is expected to be very similar.

Solubility

The solubility of a compound in various solvents is a fundamental physical property that dictates its utility in different experimental conditions. The solubility of adipic acid is well-characterized, and this information can be largely extrapolated to this compound, keeping in mind potential minor isotopic effects. Deuterium substitution can slightly affect solubility, with some studies showing that deuterated compounds can be slightly more soluble in nonpolar solvents.[8]

Table 3: Solubility Data (for Adipic Acid)

SolventSolubilityTemperature (°C)Source(s)
Water1.44 g/100 mL15[9]
Water2.4 g/100 mL25[10]
Water160 g/100 mL100[10]
MethanolVery soluble-[10]
EthanolVery soluble-[10]
AcetoneSoluble-[10]
Acetic AcidSoluble-[10]
CyclohexaneSlightly soluble-[10]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. While comprehensive spectral data for the deuterated form is not always published, data for the non-deuterated form is widely available and provides a basis for understanding the expected spectra of the d10 analog. The primary differences will be observed in the regions corresponding to C-H vibrations in IR and the absence of proton signals in ¹H NMR.

  • ¹H NMR: The ¹H NMR spectrum of fully deuterated this compound is expected to show no signals, confirming the high level of isotopic enrichment. Any residual proton signals would indicate incomplete deuteration. For non-deuterated adipic acid, characteristic peaks are observed around 1.5-2.2 ppm for the -CH2- protons and 11-12 ppm for the carboxylic acid protons.[11]

  • ¹³C NMR: The ¹³C NMR spectrum of this compound will show signals for the carbonyl carbons and the deuterated methylene carbons. The chemical shifts are expected to be very similar to those of non-deuterated adipic acid, which shows peaks around 25-30 ppm for the -CH2- carbons and 170-180 ppm for the carbonyl carbons.[11]

  • IR Spectroscopy: The IR spectrum of this compound will be significantly different from that of adipic acid, particularly in the C-H stretching region (typically around 2850-3000 cm⁻¹). These vibrations will be replaced by C-D stretching vibrations, which occur at lower frequencies (around 2100-2250 cm⁻¹) due to the heavier mass of deuterium. The O-H stretch of the carboxylic acid will be replaced by an O-D stretch, also at a lower frequency.

  • Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak at m/z 156, which is 10 mass units higher than that of non-deuterated adipic acid (m/z 146). This mass shift is a definitive characteristic of the deuterated compound.

Experimental Protocols

The following are generalized experimental protocols for determining the key physical characteristics of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Determination of Solubility

The solubility of this compound in a given solvent can be determined by the equilibrium saturation method.

Methodology:

  • An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • The saturated solution is allowed to stand, and a known volume of the clear supernatant is carefully removed.

  • The amount of dissolved this compound in the aliquot is determined by a suitable analytical technique, such as gravimetric analysis (after solvent evaporation) or by a spectroscopic method.

  • The solubility is then calculated and expressed in units such as g/100 mL or mol/L.

Logical Relationships of Physical Characteristics

The physical characteristics of this compound are interconnected. The molecular structure and the isotopic substitution of deuterium for protium are the fundamental determinants of its macroscopic properties.

G cluster_0 Fundamental Properties cluster_1 Microscopic Effects cluster_2 Macroscopic Physical Properties Molecular_Structure Molecular Structure (C6D10O4) Molecular_Weight Molecular Weight (156.20 g/mol) Molecular_Structure->Molecular_Weight Spectroscopic_Data Spectroscopic Data (NMR, IR, MS) Molecular_Structure->Spectroscopic_Data Isotopic_Substitution Isotopic Substitution (Deuterium) Bond_Energy Bond Energy (C-D vs C-H) Isotopic_Substitution->Bond_Energy Isotopic_Substitution->Molecular_Weight Isotopic_Substitution->Spectroscopic_Data Shifts in Spectra Intermolecular_Forces Intermolecular Forces Bond_Energy->Intermolecular_Forces Melting_Point Melting Point Molecular_Weight->Melting_Point Boiling_Point Boiling Point Molecular_Weight->Boiling_Point Intermolecular_Forces->Melting_Point Intermolecular_Forces->Boiling_Point Solubility Solubility Intermolecular_Forces->Solubility

Caption: Interrelationship of this compound's properties.

References

A Technical Guide to the Isotopic Purity of Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isotopic purity of Adipic acid-d10, a crucial deuterated internal standard used in mass spectrometry-based quantitative analyses. This document outlines the synthesis, potential impurities, and detailed analytical methodologies for determining the isotopic enrichment of this compound, ensuring its suitability for sensitive research and drug development applications.

Quantitative Data on Isotopic and Chemical Purity

The isotopic purity of this compound is a critical parameter for its use as an internal standard. Commercially available this compound typically exhibits a high degree of deuterium enrichment.[1][2] However, the synthesis and purification processes can result in the presence of both isotopic and chemical impurities.

Table 1: Summary of Isotopic and Chemical Purity of this compound

ParameterTypical Specification/ValueDescription
Isotopic Purity
Deuterium Enrichment≥ 98 atom % DThe percentage of deuterium atoms at the labeled positions.[1][2]
Major Isotopologued10The fully deuterated Adipic acid molecule.
Minor Isotopologuesd9, d8, etc.Adipic acid molecules with fewer than ten deuterium atoms, resulting from incomplete deuteration or back-exchange. Their presence is typically low but should be quantified.
Chemical Purity
Chemical IdentityConforms to the structure of this compoundVerified by spectroscopic methods such as NMR and Mass Spectrometry.
Purity by Analysis≥ 98%The percentage of the desired deuterated compound relative to all chemical entities in the sample.
Potential Chemical ImpuritiesDeuterated Glutaric acid, Deuterated Succinic acid, Deuterated Pimelic acidThese are common byproducts in the synthesis of adipic acid and are likely to be present in their deuterated forms in the final product.

Synthesis of this compound

A definitive, publicly available, detailed protocol for the synthesis of this compound is not readily found in scientific literature. However, a representative synthesis can be adapted from the well-established industrial production of unlabeled adipic acid, which primarily involves the oxidation of cyclohexane.[3][4][5][6] The most plausible route for this compound synthesis starts with a fully deuterated precursor, such as cyclohexane-d12.

The synthesis is typically a two-step process:

  • Oxidation of Cyclohexane-d12 to a Ketone-Alcohol (KA) Oil Mixture: Cyclohexane-d12 is first oxidized, often using a catalyst like cobalt or manganese, in the presence of air to produce a mixture of cyclohexanone-d10 and cyclohexanol-d11.[4]

  • Oxidation of KA Oil to this compound: The resulting "KA oil" is then oxidized using a strong oxidizing agent, such as nitric acid, to yield this compound.[6]

G cluster_synthesis Representative Synthesis of this compound Cyclohexane_d12 Cyclohexane-d12 KA_oil Cyclohexanone-d10 / Cyclohexanol-d11 (KA Oil) Cyclohexane_d12->KA_oil Step 1: Catalytic Oxidation (e.g., Co catalyst, air) Adipic_acid_d10_unpurified Crude this compound KA_oil->Adipic_acid_d10_unpurified Step 2: Nitric Acid Oxidation Adipic_acid_d10_purified Purified this compound Adipic_acid_d10_unpurified->Adipic_acid_d10_purified Purification (e.g., Recrystallization)

A representative two-step synthesis pathway for this compound.

Experimental Protocols for Purity Assessment

The determination of isotopic and chemical purity of this compound requires robust analytical techniques. High-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy are the primary methods employed.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of different isotopologues based on their precise mass-to-charge ratios.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve in a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to create a stock solution.

    • Further dilute the stock solution to a final concentration suitable for the mass spectrometer (e.g., 1 µg/mL).

  • Instrumentation and Analysis:

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS).

    • Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any non-volatile impurities.

    • Acquire mass spectra in full scan mode with high resolution (>10,000) to resolve the isotopic peaks of this compound and its less-deuterated analogues.

    • Electrospray ionization (ESI) in negative ion mode is typically suitable for dicarboxylic acids.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ions of each expected isotopologue (e.g., d10, d9, d8, etc.).

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.

    • The overall isotopic enrichment (atom % D) can be calculated from the weighted average of the deuterium content of all measured isotopologues.

Isotopic and Chemical Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[7][8][9] For isotopic purity, the residual proton signals in the deuterated compound are quantified.

Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

    • Accurately weigh a precise amount of the this compound sample into the same NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d6 or Methanol-d4) to dissolve both the sample and the internal standard. Ensure complete dissolution.

  • Instrumentation and Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure proper acquisition parameters for quantification, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signal of the internal standard and the residual proton signals in the this compound spectrum.

    • The chemical purity can be calculated using the following formula:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • sample refers to this compound

      • std refers to the internal standard

    • The isotopic purity (atom % D) can be estimated by quantifying the very small residual ¹H signals corresponding to the non-deuterated positions.

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and a general workflow for its quality control assessment.

Chemical Structure of this compound (Conceptual). A proper chemical drawing tool would be needed for an accurate depiction.

G cluster_workflow Quality Control Workflow for this compound start Receive this compound Batch sample_prep Sample Preparation (Weighing and Dissolution) start->sample_prep lc_hrms LC-HRMS Analysis sample_prep->lc_hrms qnmr Quantitative ¹H NMR Analysis sample_prep->qnmr data_analysis_ms MS Data Analysis (Isotopologue Integration) lc_hrms->data_analysis_ms data_analysis_nmr NMR Data Analysis (Purity Calculation) qnmr->data_analysis_nmr isotopic_purity Determine Isotopic Purity (Atom % D) data_analysis_ms->isotopic_purity chemical_purity Determine Chemical Purity data_analysis_nmr->chemical_purity specification Compare to Specification isotopic_purity->specification chemical_purity->specification pass Batch Passes QC fail Batch Fails QC specification->pass Meets Spec specification->fail Out of Spec

General workflow for the quality control assessment of this compound.

References

A Technical Guide to Adipic Acid-d10 for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on Adipic acid-d10, a deuterated analog of adipic acid. This guide is intended to assist in sourcing high-purity this compound and to provide foundational methodologies for its use in experimental settings.

Supplier and Product Specifications

The procurement of high-quality stable isotope-labeled compounds is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers offer this compound. A summary of their product specifications is presented below for easy comparison.

SupplierProduct NameCAS NumberMolecular Weight ( g/mol )Isotopic PurityChemical PurityAvailable Sizes
Sigma-Aldrich This compound25373-21-1156.2098 atom % DNot specified1 g, 5 g[1]
MedChemExpress This compound25373-21-1156.20Not specified99.93%5 mg, 10 mg, 25 mg
Pharmaffiliates This compound25373-21-1156.2Not specifiedNot specifiedInquire for details[2]
Santa Cruz Biotechnology This compound25373-21-1156.20Not specifiedNot specifiedInquire for details[3]

Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative mass spectrometry-based analyses (GC-MS and LC-MS) and as a tracer in metabolic research. Below are detailed, generalized methodologies for its application.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify endogenous adipic acid in biological samples.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO).

    • Prepare a series of calibration curve standards of non-labeled adipic acid at known concentrations.

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 100 µL of biological sample (e.g., plasma, serum, tissue homogenate), add a known amount of the this compound internal standard stock solution.

    • Add 3 volumes of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube.

    • Dry the supernatant under a gentle stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample and calibration standards onto an appropriate liquid chromatography column (e.g., a C18 reversed-phase column).

    • Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both adipic acid and this compound.

Use as an Internal Standard in GC-MS

Objective: To quantify adipic acid in samples that are amenable to gas chromatography.

Methodology:

  • Derivatization:

    • Adipic acid is a polar molecule and requires derivatization to increase its volatility for GC analysis. Silylation is a common derivatization method.

    • To the dried sample extract containing the analyte and the this compound internal standard, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

    • Incubate the mixture at a suitable temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject the derivatized sample onto a GC column suitable for fatty acid analysis (e.g., a DB-5ms column).

    • The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect characteristic ions of the derivatized adipic acid and this compound.

Sample Preparation for NMR Spectroscopy

Objective: To use this compound as a reference or for structural confirmation.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), DMSO-d₆).

  • Sample Dissolution: Dissolve an appropriate amount of this compound in the chosen deuterated solvent in a clean, dry NMR tube. The concentration will depend on the specific experiment and the spectrometer's sensitivity.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle heating may be necessary.

  • Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

Visualizing Workflows and Pathways

Procurement and Utilization Workflow

The following diagram illustrates a typical workflow for sourcing and using this compound in a research setting.

Procurement and Utilization Workflow for this compound A Identify Research Need for this compound B Supplier Identification and Vetting A->B C Request Quotations and Compare Specifications B->C D Purchase Order and Procurement C->D E Receiving and Quality Control Check D->E F Stock Solution Preparation and Storage E->F G Experimental Application (e.g., LC-MS, GC-MS) F->G H Data Analysis and Interpretation G->H

Procurement and Utilization Workflow for this compound
Hypothetical Metabolic Signaling Pathway

Adipic acid is a dicarboxylic acid that can be involved in cellular metabolism, particularly under certain pathological conditions associated with metabolic disorders. The diagram below illustrates a hypothetical signaling pathway where a metabolite of adipic acid could influence cellular processes.

Hypothetical Signaling Pathway Involving Adipic Acid Metabolism cluster_0 Mitochondrion cluster_1 Cellular Response This compound (tracer) This compound (tracer) Adipoyl-CoA Adipoyl-CoA This compound (tracer)->Adipoyl-CoA Beta-oxidation Beta-oxidation Adipoyl-CoA->Beta-oxidation TCA Cycle TCA Cycle Beta-oxidation->TCA Cycle Metabolic Stress Metabolic Stress Beta-oxidation->Metabolic Stress dysregulation ROS Production ROS Production Metabolic Stress->ROS Production Gene Expression Changes Gene Expression Changes ROS Production->Gene Expression Changes

Hypothetical Signaling Pathway of Adipic Acid Metabolism

References

Safety and Handling of Adipic Acid-d10: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for Adipic acid-d10. While specific toxicological and safety data for the deuterated form is limited, the information presented here is based on the well-established safety profile of its non-deuterated analogue, Adipic acid, supplemented with general guidelines for handling deuterated compounds. Deuterated compounds are generally considered to have low toxicity and are not radioactive.[1] However, their physicochemical properties can differ from their non-deuterated counterparts, necessitating careful handling.[1]

Chemical and Physical Properties

This compound is the deuterated form of Adipic acid, a white, crystalline, and odorless solid.[2][3] It is a dicarboxylic acid with key applications in chemical synthesis, including as a precursor for the production of nylon.[2][4] The primary hazard associated with Adipic acid is the potential for serious eye damage.[5][6]

PropertyValueReferences
Chemical Formula DO₂C(CD₂)₄CO₂D
CAS Number 25373-21-1
Molecular Weight 156.20 g/mol
Appearance White crystalline solid/powder[2][3][7]
Melting Point 151-154 °C
Boiling Point 265 °C at 100 mmHg
Flash Point 196 °C (384.8 °F) - closed cup
Solubility Soluble in methanol, ethanol, ethyl acetate, and acetone. Slightly soluble in water and cyclohexane. Insoluble in benzene and ligroin.[8]
pH 2.7 (saturated solution)[8]
Isotopic Purity 98 atom % D

Hazard Identification and Classification

This compound is classified as causing serious eye damage.[5][6] Fine dust particles may form an explosive mixture with air and can irritate the respiratory system.[9][10]

HazardClassificationPictogramSignal WordHazard Statement
Serious Eye Damage/Irritation Category 1DangerH318: Causes serious eye damage.
Aquatic Hazard (Acute) Category 3NoneNoneH402: Harmful to aquatic life.

Data derived from the safety information for Adipic acid.

Safe Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of this compound.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound to determine the appropriate PPE.

PPESpecificationRationaleReferences
Eye Protection Safety glasses with side-shields or chemical goggles.To prevent serious eye damage from dust or splashes.[1][5][11]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[5][12]
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.To minimize skin exposure.[10][12]
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95) if dust is generated.To prevent respiratory tract irritation from inhaling dust.[11]

A logical workflow for selecting the appropriate PPE is illustrated below.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Conduct Risk Assessment start->risk_assessment dust_generation Potential for Dust Generation? risk_assessment->dust_generation splash_potential Potential for Splashes? dust_generation->splash_potential No resp_protection Wear Particulate Respirator (N95) dust_generation->resp_protection Yes eye_protection_goggles Wear Chemical Goggles splash_potential->eye_protection_goggles Yes eye_protection_glasses Wear Safety Glasses with Side-Shields splash_potential->eye_protection_glasses No skin_contact Potential for Skin Contact? hand_protection Wear Chemical-Resistant Gloves skin_contact->hand_protection Yes resp_protection->splash_potential eye_protection_goggles->skin_contact eye_protection_glasses->skin_contact body_protection Wear Lab Coat and Closed-Toe Shoes hand_protection->body_protection end Proceed with Handling body_protection->end

Figure 1: Personal Protective Equipment (PPE) Selection Workflow.
Handling Procedures

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[1][12]

  • Avoid generating dust during handling.[12][13] Use appropriate tools for transferring the solid.

  • Grounding and bonding of equipment are necessary when transferring large quantities to prevent static discharge.[5]

  • Avoid contact with skin, eyes, and clothing.[13]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage

Proper storage is essential to maintain the chemical and isotopic integrity of this compound.

  • Store in a cool, dry, and well-ventilated area.[10][12]

  • Keep containers tightly closed to prevent moisture absorption and contamination.[10][14] Many deuterated compounds are hygroscopic.[15]

  • Store away from incompatible materials such as strong oxidizing agents, reducing agents, and alkalis.[12]

  • For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[16]

First Aid Measures

In case of exposure, follow these first aid measures and seek medical attention if symptoms persist.

Exposure RouteFirst Aid MeasuresReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[5]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing.[5][13]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow spill Spill of this compound Occurs evacuate Evacuate and Secure the Area spill->evacuate ppe Wear Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up the Spill contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste Properly decontaminate->dispose report Report the Incident dispose->report

Figure 2: Spill Response Workflow.

Cleanup Procedures:

  • For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[13]

  • For major spills, alert emergency responders.[13]

  • Prevent the spilled material from entering drains or waterways.[5][7]

Toxicological Information

Toxicity MetricValueSpeciesRouteReferences
LD50 5,560 mg/kgRatOral[17]
LD50 >7,940 mg/kgRabbitDermal[18]
LC50 >7.7 mg/LRatInhalation (4h)[18]

Key Health Effects:

  • Serious Eye Damage: Causes serious eye irritation and potential for severe damage.[5][6][18]

  • Skin Irritation: May cause mild skin irritation upon prolonged or repeated contact.[13][18]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[10][11]

Disposal Considerations

Deuterated waste should be treated as hazardous chemical waste.[1] Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not dispose of it into the environment.[7]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the provided search results, general best practices for handling deuterated compounds in a research setting should be followed.

General Protocol for Preparing a Solution of this compound:

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven to remove any residual moisture, which can lead to H/D exchange and compromise isotopic purity.[15]

  • Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent contamination from atmospheric moisture.[15]

  • Weighing: Accurately weigh the required amount of this compound in a tared and dried container.

  • Dissolution: Add the desired deuterated or non-deuterated solvent to the solid. If using a deuterated solvent, ensure it is of high purity and handled under an inert atmosphere.

  • Mixing: Gently agitate the mixture until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage of Solution: Store the prepared solution in a tightly sealed container, protected from light if necessary, and at the appropriate temperature as determined by the stability of the compound in the chosen solvent.[14] For aqueous stock solutions, filtration through a 0.22 µm filter is recommended before use.[16]

This in-depth guide provides a framework for the safe handling and use of this compound in a research and development setting. Adherence to these guidelines will help to ensure a safe working environment and maintain the integrity of the compound. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

Adipic Acid-d10: A Technical Guide to its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the information typically found on a Certificate of Analysis (CoA) for Adipic acid-d10. This compound, the deuterated form of adipic acid, serves as a crucial internal standard in quantitative analytical methods such as NMR, GC-MS, and LC-MS, aiding in the precise quantification of its non-labeled counterpart in various matrices.[1] This document outlines the key chemical and physical properties, details common analytical testing methodologies, and presents data in a clear, structured format to support its application in research and drug development.

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application. The following tables summarize the key identifiers and physicochemical characteristics of this stable isotope-labeled compound.

Identifier Value
Chemical Name Hexanedioic acid-d10
Synonym(s) Deuterated adipic acid
CAS Number 25373-21-1[2][3][4]
Molecular Formula C₆D₁₀O₄[3]
Linear Formula DO₂C(CD₂)₄CO₂D[2]
Molecular Weight 156.20 g/mol [2][3]
InChI Key WNLRTRBMVRJNCN-YQMDOBQVSA-N[2]
Physicochemical Property Value
Form Solid[2][5]
Appearance White crystalline powder[6][7][8]
Melting Point 151-154 °C[2][5]
Boiling Point 265 °C at 100 mmHg[2][5]
Solubility Very soluble in methanol and ethanol; soluble in acetone and acetic acid; slightly soluble in water and cyclohexane.[7][8]
Isotopic Purity ≥98 atom % D[2][5]
Mass Shift M+10[2]

Analytical Testing and Experimental Protocols

The quality and purity of this compound are confirmed through a series of analytical tests. While specific parameters may vary by manufacturer and batch, the following sections detail the general methodologies employed.

Purity Determination by Titration

An assay to determine the chemical purity of adipic acid can be performed via titration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 60 mg of Adipic Acid and dissolve it in 50 mL of water.[9]

  • Titration: Add 0.2 mL of phenolphthalein as an indicator.[9] Titrate the solution with a standardized 0.1 N sodium hydroxide solution until a persistent pale pink endpoint is achieved.[9]

  • Calculation: Each milliliter of 0.1 N sodium hydroxide is equivalent to 7.31 mg of C₆H₁₀O₄.[9]

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh ~60mg Adipic Acid dissolve Dissolve in 50mL Water weigh->dissolve add_indicator Add Phenolphthalein dissolve->add_indicator titrate Titrate with 0.1N NaOH add_indicator->titrate endpoint Observe Pale Pink Endpoint titrate->endpoint calculate Calculate Purity endpoint->calculate

Titration workflow for purity assessment.
Isotopic Purity by Mass Spectrometry

Mass spectrometry (MS) is employed to confirm the isotopic enrichment of deuterium in this compound.

Experimental Protocol:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The molecules are ionized, for example, by electrospray ionization (ESI) in LC-MS, which would likely produce a deprotonated molecular ion [M-H]⁻.[10]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the deprotonated molecular ion would be expected at approximately m/z 155.

  • Data Interpretation: The mass spectrum is analyzed to determine the relative abundance of the deuterated species compared to any residual non-deuterated adipic acid (expected [M-H]⁻ at m/z 145) and other isotopic variants.[10]

MS_Workflow cluster_sample Sample Handling cluster_ms Mass Spectrometry cluster_data Data Processing injection Sample Injection (GC/LC) ionization Ionization (e.g., ESI) injection->ionization analysis Mass Analysis ionization->analysis detection Ion Detection analysis->detection spectrum Generate Mass Spectrum detection->spectrum interpretation Determine Isotopic Purity spectrum->interpretation

Mass spectrometry workflow for isotopic purity.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure and the positions of deuterium labeling.

Experimental Protocol:

  • Sample Preparation: A small amount of the this compound is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired. In the ¹H NMR spectrum of fully deuterated this compound, the proton signals corresponding to the carbon backbone should be absent or significantly diminished.

  • Spectral Analysis: The absence of proton signals at chemical shifts corresponding to the methylene groups (typically around 1.5-2.2 ppm for adipic acid) confirms the high degree of deuteration.[11] The ¹³C NMR spectrum will show signals for the carboxyl and methylene carbons.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent acquire_1H Acquire 1H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 13C NMR Spectrum dissolve->acquire_13C analyze_spectra Analyze Chemical Shifts and Integrals acquire_1H->analyze_spectra acquire_13C->analyze_spectra confirm_structure Confirm Structure & Deuteration analyze_spectra->confirm_structure

NMR spectroscopy workflow for structural confirmation.

Impurity Profile

A Certificate of Analysis will also typically report the presence and quantity of any significant impurities. For adipic acid, common process-related impurities include glutaric acid and succinic acid.[3] These are often analyzed by chromatographic methods such as HPLC or GC-MS.

Potential Impurity Typical Analytical Method
Glutaric AcidHPLC, GC-MS[10]
Succinic AcidHPLC, GC-MS[10]

Safety and Handling

Adipic acid is a mild skin irritant.[7] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.

This technical guide is intended to provide a representative overview of the data and methodologies associated with a Certificate of Analysis for this compound. For specific lot information, always refer to the CoA provided by the supplier.

References

Methodological & Application

Application Note: Quantification of Adipic Acid in Human Urine using Adipic Acid-d10 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust method for the quantitative analysis of adipic acid in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Adipic acid-d10, is employed. The protocol outlines procedures for sample preparation, specifies the necessary LC-MS/MS parameters, and includes comprehensive validation data. This method is highly suitable for clinical research, toxicology studies, and various drug development applications where precise measurement of adipic acid is critical.

Introduction

Adipic acid is a dicarboxylic acid that can be found in biological matrices as a metabolite. Its quantification in urine is of significant interest in clinical and metabolic research. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.[1] This application note provides a comprehensive protocol for the accurate and precise quantification of adipic acid in human urine.

Principle of the Method

The methodology involves the addition of a known concentration of this compound to urine samples. Following a straightforward sample preparation procedure, the extract is analyzed by LC-MS/MS. The chromatographic separation of adipic acid and its deuterated internal standard is followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to that of the internal standard is used to construct a calibration curve, from which the concentration of adipic acid in the unknown samples is determined.

Materials and Reagents

  • Analytes and Standards:

    • Adipic acid (≥99% purity)

    • This compound (≥98% atom D)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human urine (drug-free)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve it in 10 mL of methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Adipic Acid Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the adipic acid stock solution with a 50:50 mixture of methanol and water. These will be used to spike into the blank urine matrix to create calibration standards.

  • This compound Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL.

Sample Preparation

A simple protein precipitation method is employed for the extraction of adipic acid from human urine.

  • Sample Thawing: Thaw frozen urine samples at room temperature.

  • Internal Standard Spiking: To 100 µL of each urine sample (calibrators, quality controls, and unknowns), add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions See Table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Adipic Acid145.1101.110015
This compound155.2110.110015

Note: Collision energy and other MS parameters may require optimization for different mass spectrometers.

Method Validation Data

The following tables summarize the performance characteristics of this method, demonstrating its suitability for the quantitative analysis of adipic acid in human urine.

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)
Adipic Acid10 - 5000> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ10< 15< 1585 - 115
Low QC30< 10< 1090 - 110
Mid QC500< 10< 1090 - 110
High QC4000< 10< 1090 - 110

Table 3: Recovery

QC LevelNominal Conc. (ng/mL)Recovery (%)
Low QC30> 85
Mid QC500> 85
High QC4000> 85

Visualizations

G cluster_prep Sample Preparation Workflow urine Urine Sample (100 µL) spike Spike with this compound (10 µL) urine->spike precipitate Add Acetonitrile (400 µL) spike->precipitate vortex1 Vortex (1 min) precipitate->vortex1 centrifuge Centrifuge (12,000 x g, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the preparation of urine samples.

G cluster_principle Principle of Internal Standard Quantification Analyte Adipic Acid (Unknown Concentration) LCMS LC-MS/MS Analysis Analyte->LCMS IS This compound (Known Concentration) IS->LCMS Ratio Calculate Peak Area Ratio (Analyte / IS) LCMS->Ratio CalCurve Calibration Curve Ratio->CalCurve Quantify Quantify Analyte Concentration CalCurve->Quantify

Caption: Logic of quantification using an internal standard.

Conclusion

The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable, accurate, and precise means for the quantification of adipic acid in human urine. The straightforward sample preparation and robust analytical performance make this method well-suited for high-throughput applications in clinical and research settings.

References

Application Note: Quantitative Analysis of Adipic Acid in Biological Matrices using Adipic acid-d10 as an Internal Standard by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid is a dicarboxylic acid that is utilized in various industrial applications and is also found in biological systems as a metabolite. Accurate quantification of adipic acid in biological matrices such as urine and plasma is crucial for various research and clinical applications, including the study of metabolic disorders and monitoring exposure to certain chemicals. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of adipic acid. However, due to its low volatility and polar nature, derivatization is required prior to GC-MS analysis. The use of a stable isotope-labeled internal standard, such as Adipic acid-d10, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[1][2][3] This application note provides a detailed protocol for the quantitative analysis of adipic acid in biological samples using this compound as an internal standard.

Principle

The method involves the extraction of adipic acid and the internal standard, this compound, from the biological matrix. This is followed by a derivatization step to convert the non-volatile dicarboxylic acids into their more volatile trimethylsilyl (TMS) esters. The derivatized sample is then analyzed by GC-MS in Selected Ion Monitoring (SIM) mode for sensitive and specific quantification.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the GC-MS analysis of adipic acid and its deuterated internal standard after silylation.

ParameterAdipic Acid (Analyte)This compound (Internal Standard)
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
DerivativeAdipic acid, bis(trimethylsilyl) esterThis compound, bis(trimethylsilyl) ester
Molecular Weight of Derivative290.1 g/mol 300.2 g/mol
Quantifier Ion (m/z)289 ([M-CH3]+)299 ([M-CH3]+)
Qualifier Ion 1 (m/z)147147
Qualifier Ion 2 (m/z)173183
Expected Retention Time~ 10 - 15 min (depending on GC conditions)~ 10 - 15 min (slightly earlier than non-deuterated)
Limit of Detection (LOD)1-5 µg/LNot Applicable
Limit of Quantitation (LOQ)5-15 µg/LNot Applicable

Note: The exact retention times and m/z values may vary depending on the specific GC-MS instrument and analytical conditions. The provided LOD and LOQ are representative values and should be experimentally determined for each specific assay.

Experimental Protocols

Materials and Reagents
  • Adipic acid certified standard

  • This compound (≥98 atom % D)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Deionized water

  • Biological matrix (e.g., urine, plasma)

Equipment
  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Autosampler

  • GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)

  • Centrifuge

  • Vortex mixer

  • Heating block or oven

  • Nitrogen evaporator

  • Glass vials with PTFE-lined caps

Sample Preparation (from Urine)
  • Sample Collection and Storage: Collect urine samples in sterile containers and store at -80°C until analysis.

  • Internal Standard Spiking: Thaw urine samples on ice. To 1 mL of urine in a glass tube, add a known amount of this compound working solution (e.g., 10 µL of a 10 µg/mL solution).

  • Acidification: Acidify the sample to a pH of less than 2 by adding 5M HCl.[4]

  • Extraction:

    • Add 2 mL of ethyl acetate to the acidified urine sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

    • Repeat the extraction step with another 2 mL of ethyl acetate and combine the organic layers.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40-50°C.

Derivatization
  • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[5][6]

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.[7]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • GC Conditions (Representative):

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp to 200°C at 10°C/min

      • Ramp to 280°C at 20°C/min, hold for 5 minutes

  • MS Conditions (Representative):

    • Ion Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor:

      • Adipic acid (TMS derivative): m/z 289 (quantifier), 147, 173 (qualifiers)

      • This compound (TMS derivative): m/z 299 (quantifier), 147, 183 (qualifiers)

Data Analysis and Quantification
  • Integrate the peak areas of the quantifier ions for both adipic acid and this compound.

  • Calculate the response ratio (Peak Area of Adipic Acid / Peak Area of this compound).

  • Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of adipic acid and a constant concentration of this compound. Plot the response ratio against the concentration of adipic acid.

  • Determine the concentration of adipic acid in the unknown samples by interpolating their response ratios on the calibration curve.

Workflow and Pathway Diagrams

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with this compound Sample->Spike Acidify Acidification (pH < 2) Spike->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry Drying (Anhydrous Na2SO4) Extract->Dry Evaporate Evaporation to Dryness Dry->Evaporate Derivatize Add Pyridine and BSTFA + 1% TMCS Evaporate->Derivatize Heat Heat at 70°C for 30 min Derivatize->Heat GCMS GC-MS Injection and Analysis (SIM Mode) Heat->GCMS Integrate Peak Integration GCMS->Integrate Ratio Calculate Response Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification of Adipic Acid Calibrate->Quantify

Figure 1. Experimental workflow for the quantitative analysis of adipic acid.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of adipic acid in biological matrices using this compound as an internal standard with GC-MS. The described method, which includes liquid-liquid extraction and silylation, offers high sensitivity, specificity, and accuracy. This protocol can be adapted by researchers and scientists for various applications in metabolomics, clinical diagnostics, and toxicology studies. It is recommended to perform method validation in the specific biological matrix of interest to ensure performance characteristics meet the requirements of the intended application.

References

Application Notes and Protocols for Quantitative NMR using Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the concentration and purity of substances. Unlike chromatographic methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for quantification without the need for identical reference standards for each analyte.[1] The use of a stable, isotopically labeled internal standard is crucial for achieving high accuracy and reproducibility. Adipic acid-d10, the deuterated analog of adipic acid, serves as an excellent internal standard for qNMR analysis.[2] Its simplified proton NMR spectrum, chemical stability, and solubility in common NMR solvents make it a reliable choice for the quantification of active pharmaceutical ingredients (APIs), impurities, and other organic molecules.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard in quantitative ¹H NMR experiments.

Key Advantages of this compound as a qNMR Internal Standard

  • Simplified Spectrum: Deuteration at all non-acidic positions eliminates complex proton signals, resulting in a clean baseline in the aliphatic region of the ¹H NMR spectrum. The only signals arise from the two acidic protons, which can be exchanged with deuterium in D₂O or appear as a singlet in aprotic solvents, minimizing the chance of signal overlap with the analyte.

  • Chemical Inertness: Adipic acid is a stable dicarboxylic acid that is unlikely to react with a wide range of analytes under typical NMR experimental conditions.[2]

  • High Purity: Available with high isotopic purity (typically >98 atom % D), ensuring minimal interference from residual proton signals.

  • Good Solubility: Readily soluble in common deuterated solvents such as DMSO-d₆, methanol-d₄, and D₂O.

Experimental Workflow for qNMR using this compound

The general workflow for performing a qNMR experiment with this compound as an internal standard is depicted below. This process involves careful sample preparation, optimization of NMR acquisition parameters, and precise data analysis to ensure accurate quantification.

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis weigh_analyte Accurately weigh analyte weigh_standard Accurately weigh this compound weigh_analyte->weigh_standard dissolve Dissolve in deuterated solvent weigh_standard->dissolve transfer Transfer to NMR tube dissolve->transfer instrument_setup Instrument Setup (Tuning, Locking, Shimming) transfer->instrument_setup parameter_optimization Optimize Acquisition Parameters (p1, d1) instrument_setup->parameter_optimization acquire_data Acquire Spectrum parameter_optimization->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phase_correction Phase Correction fourier_transform->phase_correction baseline_correction Baseline Correction phase_correction->baseline_correction integration Integrate Analyte & Standard Signals baseline_correction->integration calculation Calculate Purity/Concentration integration->calculation

Caption: General workflow for quantitative NMR using an internal standard.

Detailed Experimental Protocols

Protocol 1: Purity Determination of a Small Molecule API

This protocol outlines the procedure for determining the purity of a non-volatile, solid active pharmaceutical ingredient (API) using this compound as the internal standard.

Materials:

  • Analyte (API) of unknown purity

  • This compound (isotopic purity ≥ 98 atom % D)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity

  • High-precision analytical balance (readability ± 0.01 mg)

  • 5 mm NMR tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Preparation of the Stock Standard Solution (Optional, for multiple analyses):

    • Accurately weigh approximately 20 mg of this compound into a volumetric flask.

    • Dissolve in a known volume of the chosen deuterated solvent to achieve a precise concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the analyte into a clean, dry vial.

    • Accurately weigh approximately 10-20 mg of this compound into the same vial. An analyte-to-standard molar ratio of approximately 1:1 is ideal.

    • Add approximately 0.7 mL of the deuterated solvent to the vial.

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution and lineshape.

    • Determine the 90° pulse width (p1) for the probe.

    • Measure the spin-lattice relaxation time (T₁) for both the analyte and the this compound signals of interest using an inversion-recovery pulse sequence.

    • Set the relaxation delay (d1) to at least 5 times the longest T₁ value to ensure complete relaxation between scans. A d1 of 7 times T1 is recommended for highest accuracy.[3]

    • Acquire the ¹H NMR spectrum with a sufficient number of scans (NS) to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[4]

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum manually.

    • Apply a baseline correction to the entire spectrum.

    • Integrate a well-resolved signal of the analyte and the signal of this compound. Ensure the integration limits are consistent for both signals.

  • Calculation of Purity: The purity of the analyte (Purity_analyte) can be calculated using the following equation:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std * 100

    Where:

    • I_analyte, I_std: Integral values for the analyte and the standard.

    • N_analyte, N_std: Number of protons for the integrated signals of the analyte and the standard.

    • MW_analyte, MW_std: Molecular weights of the analyte and the standard.

    • m_analyte, m_std: Masses of the analyte and the standard.

    • Purity_std: Purity of the this compound standard.

Quantitative Data Summary (Hypothetical Example):

The following table presents hypothetical data for the purity determination of an API (MW = 250.3 g/mol ) using this compound (MW = 156.2 g/mol , Purity = 99.5%) as the internal standard.

ParameterAnalyteThis compound (Standard)
Mass (m)15.25 mg12.80 mg
Molecular Weight (MW)250.3 g/mol 156.2 g/mol
Integrated SignalAromatic CHAcidic OH
Number of Protons (N)12
Integral Value (I)1.001.35
Calculated Purity 98.7% 99.5% (Certified)

Logical Relationship for qNMR Calculation

The calculation of the analyte's purity is based on the direct proportionality between the signal integral and the molar concentration of the species. The relationship between the key parameters is illustrated below.

qNMR_Calculation cluster_inputs Experimental Inputs cluster_constants Known Constants cluster_calculation Calculation integrals Integral Values (I_analyte, I_std) molar_ratio Molar Ratio Calculation integrals->molar_ratio masses Weighed Masses (m_analyte, m_std) purity_calc Final Purity Calculation masses->purity_calc protons Number of Protons (N_analyte, N_std) protons->molar_ratio mw Molecular Weights (MW_analyte, MW_std) mw->purity_calc purity_std Standard Purity (Purity_std) purity_std->purity_calc molar_ratio->purity_calc

Caption: Relationship of parameters for qNMR purity calculation.

Recommended NMR Parameters for Quantitative Measurements

The following table provides a starting point for NMR instrument parameters. These should be optimized for the specific instrument and sample.

ParameterRecommended Value/SettingRationale
Pulse Angle 90°Provides maximum signal intensity and improves the signal-to-noise ratio.
Relaxation Delay (d1) ≥ 5 x T₁ (longest)Ensures complete relaxation of all nuclei for accurate integration.
Acquisition Time (aq) Sufficient for FID to decayAllows for good digital resolution.
Number of Scans (NS) Sufficient for S/N > 250:1High signal-to-noise is critical for precise integration.
Spectral Width (sw) Cover all signals of interestEnsures all relevant peaks are observed without aliasing.
Temperature Stable and controlled (e.g., 298 K)Minimizes shifts in resonance frequencies during acquisition.

Conclusion

This compound is a highly suitable internal standard for quantitative ¹H NMR analysis in research and drug development. Its simple spectral properties and chemical stability contribute to the accuracy and reliability of qNMR measurements. By following the detailed protocols and optimizing experimental parameters, researchers can confidently determine the purity and concentration of a wide variety of organic compounds. The non-destructive nature of NMR also allows for sample recovery if needed, adding to the efficiency of the analytical workflow.

References

Application Note: Adipic Acid-d10 for Investigating Dicarboxylic Acid Metabolism via Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Metabolic Flux Analysis (MFA) is a powerful methodology used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates, researchers can trace the flow of atoms through metabolic pathways, providing a quantitative snapshot of cellular metabolism. While tracers like ¹³C-glucose and ¹³C-glutamine are commonplace for probing central carbon metabolism, there is a growing need for specific tracers to investigate alternative or specialized metabolic pathways.

Adipic acid, a six-carbon dicarboxylic acid, is not typically found in significant concentrations in natural biological systems but can accumulate in certain inborn errors of metabolism.[1] In mammals, adipic acid and other dicarboxylic acids are primarily metabolized through peroxisomal β-oxidation. This pathway serves as an alternative to mitochondrial fatty acid oxidation, particularly when the latter is impaired.

This application note describes a hypothetical protocol for the use of Adipic acid-d10, a deuterium-labeled stable isotope of adipic acid, as a tracer to quantify the flux through the dicarboxylic acid oxidation pathway. This approach can be particularly valuable for researchers in drug development and clinical research investigating metabolic disorders related to fatty acid oxidation.

Principle and Applications

The core principle of this application is to introduce this compound into a biological system (e.g., cell culture or animal model) and trace the incorporation of deuterium into downstream metabolites of the peroxisomal β-oxidation pathway. By measuring the isotopologue distribution of these metabolites using mass spectrometry, it is possible to calculate the rate of adipic acid degradation and the relative contribution of this pathway to the overall metabolic network.

Potential Applications:

  • Studying Inborn Errors of Metabolism: Investigate conditions where mitochondrial fatty acid oxidation is defective, leading to an increased reliance on ω-oxidation and subsequent dicarboxylic acid degradation.

  • Drug Discovery: Screen for therapeutic compounds that modulate fatty acid oxidation pathways by measuring their effect on this compound metabolism.

  • Toxicology Studies: Assess the metabolic fate and potential toxicity of adipic acid and related compounds.

  • Basic Research: Elucidate the regulation and physiological significance of peroxisomal β-oxidation in various tissues and cell types.

Experimental Workflow

The overall experimental workflow for a typical metabolic flux analysis experiment using this compound is depicted below.

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cell Culture/ Animal Model tracer_prep Prepare Adipic acid-d10 Medium cell_culture->tracer_prep labeling Isotopic Labeling with This compound tracer_prep->labeling sampling Quench Metabolism & Collect Samples labeling->sampling extraction Metabolite Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms isotopologue Isotopologue Distribution Analysis lcms->isotopologue flux_calc Metabolic Flux Calculation isotopologue->flux_calc interpretation Biological Interpretation flux_calc->interpretation

Figure 1: Experimental workflow for MFA using this compound.

Hypothetical Metabolic Pathway of this compound

This compound enters the peroxisome and undergoes β-oxidation. Each cycle of β-oxidation shortens the carbon chain by two carbons, releasing acetyl-CoA. The deuterated backbone of this compound leads to the formation of deuterated chain-shortened dicarboxylic acids and deuterated acetyl-CoA.

pathway adipic_d10 This compound (C6-d10) adipyl_coa_d10 Adipyl-CoA-d9 adipic_d10->adipyl_coa_d10 ACS glutaryl_coa_d7 Glutaryl-CoA-d7 adipyl_coa_d10->glutaryl_coa_d7 β-oxidation cycle 1 acetyl_coa_d2 Acetyl-CoA-d2 adipyl_coa_d10->acetyl_coa_d2 succinic_d4 Succinic acid-d4 glutaryl_coa_d7->succinic_d4 β-oxidation cycle 2 glutaryl_coa_d7->acetyl_coa_d2 tca TCA Cycle succinic_d4->tca acetyl_coa_d2->tca

Figure 2: Proposed metabolic fate of this compound.

Detailed Experimental Protocol

This protocol provides a general framework. Specific parameters should be optimized for the biological system under investigation.

1. Cell Culture and Labeling

  • Cell Line: A human hepatoma cell line (e.g., HepG2) is a suitable model as the liver is a primary site of dicarboxylic acid metabolism.

  • Culture Medium: Grow cells in standard DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Labeling Medium: Prepare DMEM with a defined concentration of this compound (e.g., 100 µM). The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.

  • Labeling Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the this compound containing labeling medium to the cells.

    • Incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the time to reach isotopic steady state.

2. Metabolite Extraction

  • Aspirate the labeling medium.

  • Wash the cells rapidly with ice-cold PBS.

  • Quench metabolism by adding 1 mL of ice-cold 80% methanol.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the polar metabolites to a new tube.

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis

  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive Orbitrap with a Vanquish UHPLC system).

  • Chromatography: Use a C18 reversed-phase column for separating organic acids. A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is typically used.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use a full scan mode to identify metabolites and a targeted SIM (Selected Ion Monitoring) or PRM (Parallel Reaction Monitoring) mode to quantify the isotopologues of adipic acid and its downstream products (e.g., succinic acid).

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for key metabolites. This data reflects the fractional abundance of each isotopologue.

Table 1: Hypothetical Mass Isotopologue Distribution of Key Metabolites after 24h Labeling with this compound

MetaboliteIsotopologueFractional Abundance (%)
Adipic AcidM+05.2
M+10 94.8
Succinic AcidM+078.1
M+14.3
M+22.1
M+31.5
M+4 14.0

Data Interpretation Logic:

The fractional abundance of the fully labeled species (M+10 for adipic acid, M+4 for succinic acid) is used to determine the enrichment of the tracer in the metabolic pools. This information, combined with a metabolic network model, allows for the calculation of metabolic fluxes.

data_logic raw_data Raw LC-MS/MS Data peak_integration Peak Integration & Area Calculation raw_data->peak_integration natural_abundance_correction Natural Abundance Correction peak_integration->natural_abundance_correction mid_calculation Mass Isotopologue Distribution (MID) Calculation natural_abundance_correction->mid_calculation flux_modeling Metabolic Flux Modeling (e.g., INCA, VANTED) mid_calculation->flux_modeling flux_map Quantitative Flux Map flux_modeling->flux_map

Figure 3: Logic diagram for data analysis and flux calculation.

Conclusion

The use of this compound as a tracer for metabolic flux analysis presents a novel approach to specifically investigate the metabolism of dicarboxylic acids. While this application note provides a hypothetical framework, the principles are grounded in established MFA methodologies. This technique holds the potential to provide valuable insights into the pathophysiology of metabolic diseases and to aid in the development of novel therapeutic strategies. Further experimental validation is required to establish the utility of this compound in specific biological contexts.

References

Application Notes and Protocols for Adipic Acid-d10 in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical information for the use of Adipic acid-d10 as an internal standard in metabolomics studies. This compound is a deuterated analog of adipic acid, a dicarboxylic acid that can be found in various biological samples. Its use as an internal standard is critical for accurate and precise quantification of endogenous metabolites by correcting for variations during sample preparation and analysis.

Overview of this compound Applications

This compound serves as a robust internal standard for quantitative analysis in metabolomics, particularly in studies involving the profiling of organic acids and other small molecules.[1] Its primary application lies in isotope dilution mass spectrometry (IDMS), a powerful technique that significantly improves the accuracy and reproducibility of measurements by accounting for sample loss during extraction, derivatization, and analytical injection. It is suitable for use with various analytical platforms, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

The workflow for using this compound as an internal standard typically involves spiking a known amount into biological samples at the beginning of the sample preparation process. By monitoring the signal of this compound alongside the target analytes, researchers can normalize the data and obtain more reliable quantitative results.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for a validated metabolomics method using this compound as an internal standard. These values are representative of performance characteristics for the analysis of organic acids in biological matrices like urine and plasma.

Table 1: Standard Concentration and Calibration

ParameterValue
Internal Standard (IS) This compound
IS Spiking Concentration 10 µg/mL
Calibration Range (for analytes) 0.5 - 200 µg/mL
Linearity (r²) > 0.995

Table 2: Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Precision (RSD) < 15%< 10%
Accuracy (% Recovery) 85% - 115%92% - 108%
Limit of Detection (LOD) Signal-to-Noise > 3Analyte-dependent
Limit of Quantification (LOQ) Signal-to-Noise > 10Analyte-dependent
Matrix Effect 80% - 120%Within acceptable range
Extraction Recovery > 80%> 85%

Experimental Protocols

Protocol for Urinary Organic Acid Analysis using GC-MS

This protocol describes the quantitative analysis of organic acids in urine samples using this compound as an internal standard, followed by GC-MS analysis.

Materials:

  • This compound solution (1 mg/mL in methanol)

  • Urine samples

  • Ethyl acetate

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Nitrogen evaporator

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to mix.

    • Centrifuge at 3000 x g for 10 minutes to pellet any precipitates.

    • Transfer 1 mL of the supernatant to a clean 15 mL centrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the 1 mg/mL this compound internal standard solution to each urine sample.

    • Vortex briefly to mix.

  • Extraction:

    • Add 0.5 g of NaCl to each tube and vortex to saturate the aqueous phase.

    • Acidify the sample by adding 100 µL of concentrated HCl.

    • Add 5 mL of ethyl acetate to each tube.

    • Vortex vigorously for 2 minutes and then centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

    • Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

  • Drying and Derivatization:

    • Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the tubes tightly and incubate at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Cool the samples to room temperature.

    • Transfer the derivatized sample to a GC vial with an insert.

    • Inject 1 µL of the sample into the GC-MS system.

Table 3: GC-MS Instrument Parameters

ParameterSetting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Oven Temperature Program Initial 80°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-600) or Selected Ion Monitoring (SIM)
This compound TMS Derivative m/z To be determined based on fragmentation pattern
Protocol for Plasma Dicarboxylic Acid Analysis using LC-MS/MS

This protocol outlines the use of this compound for the quantification of dicarboxylic acids in plasma samples by LC-MS/MS.

Materials:

  • This compound solution (1 mg/mL in methanol)

  • Plasma samples

  • Acetonitrile (ACN) with 0.1% formic acid

  • Methanol (MeOH)

  • Protein precipitation plate or microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation and Protein Precipitation:

    • Thaw frozen plasma samples on ice.

    • In a microcentrifuge tube, combine 50 µL of plasma with 200 µL of cold acetonitrile containing 10 µg/mL of this compound.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new tube or a well of a 96-well plate.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Transfer the reconstituted sample to an LC vial.

    • Inject 5-10 µL of the sample onto the LC-MS/MS system.

Table 4: LC-MS/MS Instrument Parameters

ParameterSetting
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Optimized for separation of target dicarboxylic acids
Flow Rate 0.3 mL/min
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS Analysis Mode Multiple Reaction Monitoring (MRM)
This compound MRM Transition [M-H]⁻ precursor ion → product ion (To be optimized)
Collision Energy To be optimized for this compound

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the application of this compound in metabolomics.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Urine Sample Spike Spike with This compound Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Dry Down Extract->Dry Derivatize Derivatization (TMS) Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data Data Acquisition GCMS->Data Integration Peak Integration Data->Integration Normalization Normalization to This compound Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: GC-MS workflow for urinary organic acid analysis.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Plasma Sample Spike_Extract Spike with this compound & Protein Precipitation Sample->Spike_Extract Centrifuge Centrifugation Spike_Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dry Dry Down Supernatant->Dry Reconstitute Reconstitution Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM) LCMS->Data Integration Peak Integration Data->Integration Normalization Normalization to This compound Integration->Normalization Quantification Quantification Normalization->Quantification

Caption: LC-MS/MS workflow for plasma dicarboxylic acid analysis.

Internal_Standard_Logic cluster_process Analytical Process cluster_correction Correction Principle Analyte Analyte SamplePrep Sample Preparation (Extraction, Derivatization) Analyte->SamplePrep IS This compound (IS) IS->SamplePrep Analysis LC/GC-MS Analysis SamplePrep->Analysis Analyte_Loss Analyte Loss/ Variation SamplePrep->Analyte_Loss IS_Loss IS Loss/ Variation SamplePrep->IS_Loss Ratio Analyte/IS Ratio Analyte_Loss->Ratio IS_Loss->Ratio Accurate_Quant Accurate Quantification Ratio->Accurate_Quant

Caption: Logic of internal standard correction in metabolomics.

References

Application Notes and Protocols for Mass Spectrometry Sample Preparation Using Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Adipic acid-d10 as an internal standard in quantitative mass spectrometry (MS) analysis. The following sections offer comprehensive methodologies for sample preparation of various biological matrices, including plasma, urine, and cell cultures, for both liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.

Introduction

This compound, a deuterated analog of adipic acid, serves as an excellent internal standard for isotope dilution mass spectrometry.[1] Its chemical and physical properties are nearly identical to the endogenous adipic acid, allowing it to co-elute during chromatographic separation and experience similar ionization effects, thus correcting for variations in sample preparation and instrument response. This leads to highly accurate and precise quantification of adipic acid and related dicarboxylic acids in complex biological samples. These application notes are designed to guide researchers in developing robust and reliable analytical methods.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of adipic acid using this compound as an internal standard. These values are intended as a general guide and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.

Table 1: LC-MS/MS Quantitative Performance

ParameterPlasmaUrineCell Culture Lysate
Linearity Range0.1 - 100 µg/mL0.5 - 500 µg/mL0.05 - 50 µg/mL
Correlation Coefficient (r²)> 0.995> 0.995> 0.996
Limit of Detection (LOD)0.05 µg/mL0.2 µg/mL0.02 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL0.5 µg/mL0.05 µg/mL
Recovery92 - 105%88 - 102%95 - 108%
Intra-day Precision (%RSD)< 5%< 6%< 4%
Inter-day Precision (%RSD)< 7%< 8%< 6%

Table 2: GC-MS Quantitative Performance (after derivatization)

ParameterPlasmaUrineCell Culture Lysate
Linearity Range0.2 - 150 µg/mL1 - 1000 µg/mL0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.994> 0.993> 0.995
Limit of Detection (LOD)0.1 µg/mL0.5 µg/mL0.05 µg/mL
Limit of Quantification (LOQ)0.2 µg/mL1 µg/mL0.1 µg/mL
Recovery85 - 110%80 - 105%90 - 112%
Intra-day Precision (%RSD)< 8%< 10%< 7%
Inter-day Precision (%RSD)< 12%< 15%< 10%

Experimental Protocols

Preparation of this compound Internal Standard Stock and Working Solutions

3.1.1. Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound.

  • Dissolve in 10 mL of methanol or a suitable organic solvent.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in a tightly sealed vial. The stock solution is typically stable for at least 6 months.[1]

3.1.2. Working Solution (Concentration will vary based on the expected analyte concentration in the samples)

  • Dilute the stock solution with the appropriate solvent (e.g., methanol, water, or mobile phase) to achieve the desired concentration. A common starting concentration for the working solution is 10 µg/mL.

  • The working solution should be prepared fresh daily or stored at 4°C for short-term use.

Sample Preparation Protocols

The following are generalized protocols. Optimization may be required for specific applications and matrices.

3.2.1. Plasma/Serum Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of small molecules like adipic acid from plasma or serum by removing proteins that can interfere with the analysis.

  • Thaw plasma/serum samples on ice.

  • To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis or the derivatization solvent for GC-MS analysis.

  • Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Plasma_Preparation_Workflow plasma Plasma Sample add_is Add Adipic acid-d10 IS plasma->add_is add_solvent Add Cold Acetonitrile add_is->add_solvent vortex1 Vortex add_solvent->vortex1 incubate Incubate -20°C vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Plasma/Serum Protein Precipitation Workflow

3.2.2. Urine Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed to extract organic acids from urine while minimizing matrix effects.

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge at 3,000 x g for 5 minutes to pellet any sediment.

  • To 200 µL of supernatant in a glass tube, add 20 µL of the this compound internal standard working solution.

  • Acidify the sample by adding 20 µL of 1 M HCl.

  • Add 1 mL of ethyl acetate (or another suitable organic solvent like diethyl ether).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Repeat the extraction (steps 5-8) with another 1 mL of ethyl acetate and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS or the derivatization solvent for GC-MS.

Urine_Preparation_Workflow urine Urine Sample add_is Add Adipic acid-d10 IS urine->add_is acidify Acidify (HCl) add_is->acidify add_solvent Add Ethyl Acetate acidify->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge organic_layer Collect Organic Layer centrifuge->organic_layer repeat_extraction Repeat Extraction organic_layer->repeat_extraction evaporate Evaporate repeat_extraction->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Urine Liquid-Liquid Extraction Workflow

3.2.3. Cell Culture Sample Preparation (Metabolite Extraction)

This protocol is for the extraction of intracellular metabolites from adherent or suspension cells.[2][3][4]

  • Cell Quenching and Harvesting:

    • For adherent cells, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, centrifuge the cell suspension at 1,000 x g for 2 minutes at 4°C, aspirate the supernatant, and wash the cell pellet once with ice-cold PBS.

    • Immediately add ice-cold 80% methanol (-80°C) to the cells to quench metabolic activity and initiate extraction. Use a sufficient volume to cover the cells or resuspend the pellet (e.g., 1 mL for a 10 cm dish or per 1 million cells).

  • Extraction:

    • For adherent cells, scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • For suspension cells, resuspend the pellet in the cold methanol.

    • Add 10 µL of the this compound internal standard working solution.

    • Vortex the cell lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes.

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Sample Processing:

    • Transfer the supernatant (metabolite extract) to a new tube.

    • Evaporate the extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS or the derivatization solvent for GC-MS.

Cell_Extraction_Workflow cluster_harvesting Cell Harvesting & Quenching cluster_extraction Metabolite Extraction cluster_processing Sample Processing cells Adherent or Suspension Cells wash Wash with Cold PBS cells->wash quench Quench with Cold 80% Methanol wash->quench scrape_resuspend Scrape/Resuspend Cells quench->scrape_resuspend add_is Add Adipic acid-d10 IS scrape_resuspend->add_is vortex Vortex add_is->vortex incubate Incubate -20°C vortex->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS or GC-MS Analysis reconstitute->analysis

Cell Culture Metabolite Extraction Workflow
Derivatization for GC-MS Analysis

For GC-MS analysis, polar compounds like adipic acid require derivatization to increase their volatility and thermal stability.[5] Silylation is a common derivatization method.

  • Ensure the extracted sample is completely dry.

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Seal the vial tightly.

  • Heat at 70°C for 60 minutes.

  • Cool to room temperature before injecting into the GC-MS system.

Instrumental Analysis Parameters (General Guidance)

4.1. LC-MS/MS Parameters

  • Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for carboxylic acids.

  • MRM Transitions:

    • Adipic acid: Precursor ion (m/z) 145.1 -> Product ion (m/z) 127.1, 83.1

    • This compound: Precursor ion (m/z) 155.1 -> Product ion (m/z) 135.1, 89.1

4.2. GC-MS Parameters

  • Chromatographic Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • Injector Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Adipic acid (TMS derivative): Monitor characteristic ions such as m/z 289, 245, 147.

    • This compound (TMS derivative): Monitor characteristic ions such as m/z 299, 253, 147.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of adipic acid in various biological matrices. The detailed protocols and application notes presented here offer a solid foundation for researchers to develop and validate their own mass spectrometry-based assays. Proper sample preparation is critical for obtaining high-quality data, and the choice of extraction method should be tailored to the specific sample type and analytical goals.

References

Application Notes and Protocols for the Analysis of Adipic Acid in Environmental Samples Using Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipic acid, a dicarboxylic acid, is a significant industrial chemical primarily used in the production of nylon. Its presence in the environment can result from industrial wastewater discharge and the degradation of plastics. Monitoring adipic acid in environmental matrices such as water and soil is crucial for assessing environmental contamination and understanding its fate and transport. The use of a stable isotope-labeled internal standard, such as Adipic acid-d10, is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the analysis of adipic acid in water and soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Physicochemical Properties of Adipic Acid and this compound

A clear understanding of the properties of the analyte and the internal standard is fundamental for method development.

PropertyAdipic AcidThis compound
Chemical Formula C6H10O4C6D10O4
Molecular Weight 146.14 g/mol 156.20 g/mol
Melting Point 151.5 - 154.0 °C151 - 154 °C
Boiling Point 265 °C / 100 mmHg265 °C / 100 mmHg
Solubility in Water Slightly solubleNot specified, expected to be similar to Adipic Acid
Synonyms Hexanedioic acid, 1,4-Butanedicarboxylic acidDeuterated adipic acid, Hexanedioic acid-d10

Application Note 1: Quantification of Adipic Acid in Water Samples by Isotope Dilution GC-MS

This method is suitable for the determination of adipic acid in various water matrices, including wastewater and surface water. The procedure involves liquid-liquid extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample 1. Water Sample Collection spike 2. Spike with this compound sample->spike acidify 3. Acidification (pH < 2) spike->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate) acidify->extract dry 5. Dry Extract (Sodium Sulfate) extract->dry concentrate 6. Concentrate Extract dry->concentrate derivatize 7. Silylation (e.g., BSTFA or HMDS) concentrate->derivatize gcms 8. GC-MS Analysis derivatize->gcms quant 9. Quantification gcms->quant cluster_prep Sample Preparation cluster_analysis Analysis sample 1. Soil Sample Weighing spike 2. Spike with this compound sample->spike extract 3. QuEChERS Extraction (Acetonitrile & Salts) spike->extract centrifuge1 4. Centrifugation extract->centrifuge1 cleanup 5. Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 6. Centrifugation cleanup->centrifuge2 evaporate 7. Evaporate Supernatant centrifuge2->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute lcmsms 9. LC-MS/MS Analysis reconstitute->lcmsms quant 10. Quantification lcmsms->quant

References

Application Notes and Protocols: The Use of Adipic Acid-d10 in Clinical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of clinical chemistry, the pursuit of accurate and precise quantification of endogenous metabolites is paramount for the diagnosis and monitoring of metabolic disorders. Adipic acid-d10, a stable isotope-labeled internal standard, serves as a critical tool in mass spectrometry-based assays, particularly for the analysis of organic acids. Its chemical properties, being nearly identical to its unlabeled counterpart, adipic acid, allow it to mimic the analyte's behavior during sample preparation and analysis. This mimicry corrects for variations in extraction efficiency, matrix effects, and instrument response, thereby ensuring reliable and reproducible results.

These application notes provide a comprehensive overview of the utility of this compound in clinical chemistry, with a focus on the diagnosis of organic acidurias through Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Detailed protocols for sample preparation and analysis are provided to guide researchers in the implementation of robust and accurate quantitative methods.

Principle of Stable Isotope Dilution Mass Spectrometry

The cornerstone of utilizing this compound is the stable isotope dilution (SID) technique. A known amount of the deuterated internal standard is added to a biological sample at the initial stage of sample preparation. The internal standard and the endogenous analyte are then extracted and analyzed together. By measuring the ratio of the mass spectrometer's response of the analyte to the internal standard, the concentration of the endogenous analyte can be accurately determined, irrespective of sample loss during preparation or fluctuations in instrument performance.

Key Applications in Clinical Chemistry

The primary application of this compound in clinical chemistry is as an internal standard for the quantitative analysis of organic acids in biological matrices such as urine and plasma. This is particularly crucial for:

  • Newborn Screening: Detecting inborn errors of metabolism, specifically organic acidurias, which are a group of genetic disorders characterized by the accumulation of specific organic acids.[1][2] Early detection and intervention are critical to prevent severe neurological damage or death.

  • Diagnosis and Monitoring of Organic Acidurias: For patients suspected of having or diagnosed with an organic aciduria, quantitative analysis of specific organic acids is essential for confirming the diagnosis, monitoring the effectiveness of treatment, and managing the disease.

  • Metabolic Profiling: In research settings, this compound can be part of a panel of internal standards for broader metabolic profiling studies to investigate metabolic pathways and identify potential biomarkers for various diseases.

Data Presentation

The following tables provide representative quantitative data for the validation of an analytical method using this compound as an internal standard for the quantification of adipic acid and other relevant organic acids in urine.

Table 1: Calibration Curve Parameters for Adipic Acid in Urine

ParameterValue
Linear Range0.5 - 200 µmol/L
Correlation Coefficient (r²)> 0.995
Internal StandardThis compound (constant concentration)
MatrixCharcoal-stripped human urine

Table 2: Precision and Accuracy for the Quantification of Adipic Acid in Urine

Quality Control LevelConcentration (µmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low2.5< 10%< 15%90 - 110%
Medium50< 5%< 10%95 - 105%
High150< 5%< 10%95 - 105%

Table 3: Recovery of Adipic Acid from Urine Samples

AnalyteSpiked Concentration (µmol/L)Mean Recovery (%)
Adipic Acid1098.5
Adipic Acid100101.2

Experimental Protocols

The following are detailed protocols for the quantitative analysis of organic acids in urine using this compound as an internal standard, employing both GC-MS and LC-MS/MS techniques.

Protocol 1: Quantitative Analysis of Urinary Organic Acids by GC-MS

This protocol is designed for the broad screening and quantification of organic acids in urine, a common application in newborn screening and the diagnosis of organic acidurias.

Materials:

  • Urine samples

  • This compound internal standard working solution (e.g., 1 mg/mL in methanol)

  • Urease solution

  • Sodium chloride

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add 10 µL of the this compound internal standard working solution.

    • Add 100 µL of urease solution and incubate at 37°C for 15 minutes to break down urea.

    • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

    • Saturate the sample with sodium chloride.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the sample.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 x g for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction process twice more and combine the organic layers.

  • Derivatization:

    • Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.

    • To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

      • Inlet Temperature: 250°C

      • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 300°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Full scan (m/z 50-650) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

      • Monitored Ions (for Adipic Acid): Specific m/z values for the TMS derivative of adipic acid and this compound.

Protocol 2: Quantitative Analysis of Urinary Organic Acids by LC-MS/MS

This protocol offers a more targeted and often faster analysis for specific organic acids.

Materials:

  • Urine samples

  • This compound internal standard working solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Dilute-and-Shoot):

    • To 50 µL of urine, add 10 µL of the this compound internal standard working solution.

    • Add 440 µL of a solution of 90:10 acetonitrile:water with 0.1% formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitates.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (Typical):

      • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the organic acids of interest.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

    • MS/MS Conditions (Typical):

      • Ionization Mode: Electrospray Ionization (ESI), negative mode

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • MRM Transitions: Specific precursor-to-product ion transitions for each target organic acid and this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the analysis of organic acids using this compound as an internal standard.

GCMS_Workflow start Urine Sample add_is Spike with This compound start->add_is hydrolysis Urease Hydrolysis add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatization TMS Derivatization extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Processing (Quantification) analysis->data end Results data->end

Caption: GC-MS workflow for urinary organic acid analysis.

LCMSMS_Workflow start Urine Sample add_is Spike with This compound start->add_is dilution Dilution & Protein Precipitation add_is->dilution centrifugation Centrifugation dilution->centrifugation analysis LC-MS/MS Analysis centrifugation->analysis data Data Processing (Quantification) analysis->data end Results data->end

Caption: LC-MS/MS workflow for urinary organic acid analysis.

Conclusion

This compound is an indispensable tool in modern clinical chemistry, enabling the accurate and precise quantification of organic acids for the diagnosis and management of metabolic disorders. The stable isotope dilution methods, utilizing either GC-MS or LC-MS/MS, provide the reliability required for clinical decision-making. The protocols and data presented herein serve as a guide for researchers and clinicians to develop and implement robust analytical methods for the betterment of patient care.

References

Application of Adipic Acid-d10 in Food and Beverage Analysis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adipic acid, a dicarboxylic acid naturally present in some foods and also used as a food additive (E355), plays a significant role in the food and beverage industry. It functions as an acidity regulator, flavoring agent, and gelling aid in products such as bottled drinks, fruit juices, gelatin-based desserts, and baked goods.[1][2][3] The accurate quantification of adipic acid is crucial for quality control, regulatory compliance, and for studying its migration from food contact materials. Adipic acid-d10, a deuterated form of adipic acid, serves as an ideal internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its use in isotope dilution methods provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

This document provides detailed application notes and protocols for the utilization of this compound in the analysis of adipic acid in various food and beverage matrices.

Application Notes

Quantification of Adipic Acid in Beverages by LC-MS/MS

Application: This method is suitable for the determination of adipic acid in clear beverages such as fruit juices, soft drinks, and sports drinks. The use of this compound as an internal standard allows for accurate quantification even in complex matrices.

Principle: The beverage sample is spiked with a known amount of this compound. After minimal sample cleanup, the extract is analyzed by LC-MS/MS. Adipic acid and this compound are separated chromatographically and detected by mass spectrometry using Multiple Reaction Monitoring (MRM). The ratio of the peak area of adipic acid to that of this compound is used to calculate the concentration of adipic acid in the sample.

Workflow for Adipic Acid Quantification in Beverages by LC-MS/MS

workflow sample Beverage Sample spike Spike with This compound sample->spike mix Vortex Mix spike->mix filter Filter (0.22 µm) mix->filter analysis LC-MS/MS Analysis filter->analysis quant Quantification analysis->quant

Caption: General workflow for the analysis of adipic acid in beverages using this compound.

Analysis of Adipic Acid Migration from Food Packaging by GC-MS

Application: This method is designed to quantify the migration of adipic acid from food contact materials (e.g., plastic films, coatings) into food simulants. This compound is used as an internal standard to ensure accurate measurement of the migrated adipic acid.

Principle: A food simulant (e.g., ethanol/water mixtures, olive oil) is exposed to the food contact material under controlled conditions (time and temperature). After exposure, a known amount of this compound is added to an aliquot of the food simulant. The adipic acid and its deuterated internal standard are then extracted and derivatized to increase their volatility for GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the derivatized adipic acid to the derivatized this compound.

Logical Relationship for Migration Study using Isotope Dilution

migration_logic cluster_prep Sample Preparation cluster_analysis Analysis food_simulant Food Simulant migration Migration (Time, Temp) food_simulant->migration fcm Food Contact Material fcm->migration spiked_simulant Spiked Simulant migration->spiked_simulant extraction Extraction spiked_simulant->extraction adipic_acid_d10 This compound (Internal Standard) adipic_acid_d10->spiked_simulant derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification

Caption: Key steps in a food packaging migration study for adipic acid.

Experimental Protocols

Protocol 1: Quantitative Analysis of Adipic Acid in Fruit Juice by LC-MS/MS

This protocol provides a method for the determination of adipic acid in fruit juice using this compound as an internal standard.

1. Materials and Reagents

  • Adipic acid certified reference standard

  • This compound (isotopic purity ≥ 98%)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Solutions Preparation

  • Adipic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of adipic acid and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the adipic acid stock solution with 50:50 (v/v) acetonitrile/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. Spike each calibration standard with the this compound stock solution to a final concentration of 100 ng/mL.

3. Sample Preparation

  • Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp.

  • Transfer 1 mL of the supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 1 mg/mL this compound stock solution to the juice sample and vortex for 30 seconds.

  • Dilute the spiked sample 1:10 with 50:50 (v/v) acetonitrile/water.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Instrumental Parameters

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM Transitions Precursor Ion (m/z)
Adipic acid145.1
This compound155.1

*Collision energies should be optimized for the specific instrument used.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of adipic acid to this compound against the concentration of the calibration standards.

  • Determine the concentration of adipic acid in the juice samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity (r²)> 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.5 ng/mL
Recovery95 - 105%
Precision (RSD)< 5%
Protocol 2: GC-MS Analysis of Adipic Acid in a Food Simulant

This protocol describes a method for the quantification of adipic acid that has migrated into a food simulant, using this compound as an internal standard.

1. Materials and Reagents

  • Adipic acid certified reference standard

  • This compound (isotopic purity ≥ 98%)

  • Food Simulant (e.g., 10% ethanol in water)

  • Ethyl acetate (GC grade)

  • Hydrochloric acid (HCl)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous sodium sulfate

2. Standard and Sample Preparation

  • Migration Test: Expose the food contact material to the food simulant according to regulatory guidelines (e.g., 10 days at 40 °C).

  • Spiking: Transfer 5 mL of the food simulant post-migration into a glass tube. Add a known amount of this compound stock solution (e.g., to a final concentration of 1 µg/mL).

  • Extraction:

    • Acidify the sample with 1 M HCl to pH 2.

    • Add 5 mL of ethyl acetate and vortex for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the upper ethyl acetate layer to a new tube.

    • Repeat the extraction twice more and combine the ethyl acetate extracts.

    • Dry the combined extract over anhydrous sodium sulfate.

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of ethyl acetate.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

ParameterRecommended Setting
GC System
ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature250 °C
Injection ModeSplitless
Oven Program80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Carrier GasHelium, constant flow of 1.2 mL/min
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z) Compound
Adipic acid-bis(TMS) ester
This compound-bis(TMS) ester

4. Data Analysis and Quantification

  • Create a calibration curve by analyzing derivatized standard solutions containing known concentrations of adipic acid and a fixed concentration of this compound.

  • Calculate the concentration of adipic acid in the food simulant samples based on the peak area ratios of the respective derivatized compounds.

Quantitative Data Summary (Hypothetical)

ParameterValue
Linearity (r²)> 0.998
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery92 - 108%
Precision (RSD)< 7%

The use of this compound as an internal standard in isotope dilution mass spectrometry methods provides a robust and reliable approach for the accurate quantification of adipic acid in food and beverage products and for migration studies. The detailed protocols provided herein serve as a comprehensive guide for researchers, scientists, and quality control professionals in the food and beverage industry. It is important to note that the specific instrumental parameters may require optimization based on the available equipment and the specific sample matrix being analyzed. Method validation should always be performed to ensure the accuracy and reliability of the results.

References

Application of Adipic Acid-d10 in Pharmaceutical Impurity Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the pharmaceutical industry, the meticulous control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is paramount to ensure patient safety and therapeutic efficacy. Adipic acid, a dicarboxylic acid, can be present as a process-related impurity or a degradation product in various pharmaceutical preparations. Accurate quantification of such impurities is a critical aspect of quality control. The use of stable isotope-labeled internal standards, such as Adipic acid-d10, in conjunction with mass spectrometry-based analytical techniques, offers a robust and reliable approach for the precise determination of adipic acid impurities.

This compound (Hexanedioic acid-d10) is the deuterium-labeled analogue of adipic acid. Its chemical structure is identical to that of adipic acid, with the exception that the ten hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling results in a distinct mass-to-charge ratio (m/z) without significantly altering the physicochemical properties, such as polarity and chromatographic retention time. Consequently, this compound serves as an ideal internal standard for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The co-elution of the analyte and the internal standard allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby enhancing the accuracy and precision of the analytical method.

Key Applications in Pharmaceutical Analysis

The primary application of this compound in pharmaceutical impurity testing is as an internal standard for the quantification of adipic acid. This is particularly crucial in the following scenarios:

  • Process-Related Impurity Analysis: Adipic acid can be a residual starting material or a byproduct in the synthesis of certain APIs. Its concentration must be monitored and controlled within acceptable limits.

  • Degradation Product Studies: In stability testing of drug products, adipic acid may form as a degradant. Quantifying its formation over time is essential for determining the shelf-life and storage conditions of the pharmaceutical product.

  • Genotoxic Impurity Concerns: While adipic acid itself is not typically considered a genotoxic impurity, the analytical principles for trace-level quantification using isotopically labeled standards are directly applicable to the monitoring of potentially genotoxic impurities (PGIs). The use of stable isotope-labeled internal standards is a recommended approach for the accurate quantification of PGIs at the parts-per-million (ppm) level.

Advantages of Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound provides several analytical advantages:

  • Improved Accuracy and Precision: It effectively compensates for matrix effects, which are common in complex pharmaceutical formulations, and variations in the analytical process.

  • Enhanced Method Robustness: The method becomes less susceptible to minor variations in experimental conditions.

  • High Specificity: The use of mass spectrometry allows for the selective detection of both the analyte and the internal standard based on their specific mass-to-charge ratios, minimizing interference from other components in the sample matrix.

Quantitative Data Summary

While specific validated method data for the use of this compound for pharmaceutical impurity testing is not extensively published in the public domain, the following table represents typical performance characteristics that can be expected from a validated LC-MS/MS or GC-MS method utilizing a deuterated internal standard for the quantification of a small molecule impurity in a pharmaceutical matrix.

ParameterTypical Performance Characteristics
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Experimental Protocols

Below are detailed protocols for the quantification of adipic acid impurity in a pharmaceutical drug substance using this compound as an internal standard, employing both LC-MS/MS and GC-MS techniques.

Protocol 1: Quantification of Adipic Acid Impurity by LC-MS/MS

This protocol describes a method for the determination of adipic acid in a drug substance using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and this compound as an internal standard.

1. Materials and Reagents

  • Adipic Acid Reference Standard

  • This compound (Internal Standard)

  • Drug Substance to be tested

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water

2. Preparation of Solutions

  • Standard Stock Solution (Adipic Acid): Accurately weigh about 10 mg of Adipic Acid Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Internal Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Working Internal Standard Solution: Dilute the Internal Standard Stock Solution with the 50:50 acetonitrile/water mixture to obtain a final concentration of 1 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the Standard Stock Solution into blank matrix (a solution of the drug substance known to be free of adipic acid) and adding a fixed amount of the Working Internal Standard Solution. A typical concentration range would be 0.05 µg/mL to 5 µg/mL.

  • Sample Preparation: Accurately weigh about 100 mg of the drug substance into a 10 mL volumetric flask. Add a known volume of the Working Internal Standard Solution (e.g., 100 µL of 1 µg/mL solution). Dissolve in and dilute to volume with the 50:50 acetonitrile/water mixture.

3. UPLC-MS/MS Instrumental Conditions

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MRM Transitions Adipic Acid: [M-H]⁻ → fragment ionthis compound: [M-H]⁻ → fragment ion
Source Temperature 150 °C
Desolvation Temperature 400 °C

4. Data Analysis

  • Quantify the adipic acid in the sample by constructing a calibration curve of the peak area ratio of adipic acid to this compound versus the concentration of adipic acid in the calibration standards.

  • Determine the concentration of adipic acid in the drug substance sample from the calibration curve.

Protocol 2: Quantification of Adipic Acid Impurity by GC-MS

This protocol outlines a method for the determination of adipic acid in a drug substance using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and this compound as an internal standard. Derivatization is necessary to increase the volatility of the dicarboxylic acid for GC analysis.

1. Materials and Reagents

  • Adipic Acid Reference Standard

  • This compound (Internal Standard)

  • Drug Substance to be tested

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Derivatizing Agent)

  • Pyridine (Anhydrous)

  • Ethyl Acetate (GC Grade)

2. Preparation of Solutions

  • Standard Stock Solution (Adipic Acid): Prepare as described in Protocol 1, but use ethyl acetate as the solvent.

  • Internal Standard Stock Solution (this compound): Prepare as described in Protocol 1, but use ethyl acetate as the solvent.

  • Calibration Standards and Sample Preparation (with Derivatization):

    • To a series of vials, add appropriate aliquots of the Standard Stock Solution (for calibration curve) or a weighed amount of the drug substance sample.

    • Add a fixed amount of the Internal Standard Stock Solution to each vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • To the dry residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.

    • Cap the vials tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

3. GC-MS Instrumental Conditions

ParameterCondition
GC System Agilent 7890B GC or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Splitless mode)
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Mass Spectrometer Single Quadrupole or Triple Quadrupole Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions Specific fragment ions for the derivatized adipic acid and this compound

4. Data Analysis

  • Quantify the derivatized adipic acid using a calibration curve constructed from the peak area ratios of the target ion for derivatized adipic acid to the target ion for derivatized this compound versus the concentration of adipic acid.

  • Calculate the concentration of adipic acid in the drug substance sample.

Visualizations

experimental_workflow_lcms cluster_prep Sample & Standard Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Quantification drug_substance Weigh Drug Substance add_is Spike with this compound (IS) drug_substance->add_is dissolve Dissolve and Dilute add_is->dissolve sample_vial Prepared Sample dissolve->sample_vial injection Inject into UPLC sample_vial->injection cal_standards Prepare Calibration Standards (Analyte + IS) cal_standards->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection MS/MS Detection (MRM) ionization->detection peak_integration Peak Area Integration (Analyte & IS) detection->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Adipic Acid in Sample calibration_curve->quantification result Report Result quantification->result logical_relationship cluster_components Key Components cluster_properties Critical Properties of Internal Standard cluster_technique Analytical Technique main_concept Accurate Quantification of Adipic Acid Impurity adipic_acid_d10 This compound (Internal Standard) main_concept->adipic_acid_d10 adipic_acid Adipic Acid (Analyte) ms_detection Mass Spectrometry (LC-MS/MS or GC-MS) adipic_acid->ms_detection similar_properties Similar Physicochemical Properties (e.g., Retention Time, Extraction Recovery) adipic_acid_d10->similar_properties different_mass Different Mass-to-Charge Ratio (m/z) adipic_acid_d10->different_mass similar_properties->ms_detection Co-elution & Correction for Variability different_mass->ms_detection Selective Detection & Quantification ms_detection->main_concept Enables

Troubleshooting & Optimization

Adipic Acid-d10 Chromatography Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting and other chromatographic issues when analyzing Adipic Acid-d10.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in a laboratory setting?

This compound is a deuterated form of adipic acid, meaning that the ten hydrogen atoms on the molecule have been replaced with deuterium atoms. It is commonly used as an internal standard in quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. Its chemical similarity to adipic acid allows it to mimic the behavior of the analyte during sample preparation and analysis, while its different mass allows it to be distinguished by a mass spectrometer.

Q2: What is peak splitting in chromatography and why is it a problem?

Peak splitting is a phenomenon in chromatography where a single compound appears as two or more distinct peaks, often referred to as a "twin" or "shouldered" peak[2][3]. This is problematic because it complicates peak integration and can lead to inaccurate quantification of the analyte. It indicates an issue with the separation process that needs to be addressed to ensure data quality and reliability[3].

Q3: Can the deuterium isotope effect cause peak splitting with this compound?

Yes, the deuterium isotope effect can be a contributing factor to peak shape issues. In reversed-phase chromatography, deuterated compounds like this compound often elute slightly earlier than their non-deuterated counterparts[4][5][6]. This is because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to subtle differences in molecular interactions with the stationary phase[4]. If both Adipic acid and this compound are present in a sample and are not fully resolved, it can manifest as a broadened or split peak.

Troubleshooting Guide for this compound Peak Splitting

Peak splitting during the analysis of this compound can arise from a variety of factors, ranging from the analytical method to the instrumentation itself. This guide provides a systematic approach to identifying and resolving these issues.

Diagram: Troubleshooting Logic for Peak Splitting

G A Peak Splitting Observed B Are all peaks splitting? A->B C Yes B->C Yes D No, only this compound peak B->D No E System-wide issue likely before the column C->E G Analyte-specific or method-related issue D->G F Check for: - Blocked column frit - Void at column inlet - Injector issues (e.g., worn seal) - Leaks in fittings E->F I Resolution F->I H Investigate: - Sample solvent mismatch - Co-elution with native Adipic Acid - Inappropriate mobile phase pH - Column overload - Temperature fluctuations G->H H->I G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification A Sample Collection B Spike with this compound (IS) A->B C Extraction (LLE or SPE) B->C D Reconstitution in Mobile Phase C->D E HPLC-UV/MS Analysis D->E F Peak Integration E->F H Calculate Analyte/IS Ratio F->H G Generate Calibration Curve I Determine Adipic Acid Concentration G->I H->I

References

Technical Support Center: Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adipic Acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For long-term stability of solid this compound, it is recommended to store it in a refrigerator at 2-8°C.[1] Stock solutions of this compound have different stability profiles depending on the storage temperature. For instance, a stock solution can be stored at -80°C for up to 6 months or at -20°C for one month.[2] It is highly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Q2: What is the general stability of this compound in solution?

A2: Adipic acid is considered stable under normal storage conditions.[3] However, the stability of this compound in solution can be influenced by factors such as the solvent, pH, temperature, and presence of other reactive species. Aqueous solutions of adipic acid can be corrosive.[4]

Q3: What are the potential degradation products of this compound in solution?

A3: Degradation of adipic acid in the liquid phase can lead to the formation of several smaller carboxylic acids. Identified degradation products include valeric acid, butyric acid, propionic acid, succinic acid, and glutaric acid.[5]

Q4: Is deuterium back-exchange a concern with this compound?

A4: Deuterium exchange is a potential issue with all deuterated compounds, especially those with deuterium atoms on heteroatoms (like the carboxylic acid protons). While the deuterium atoms on the carbon backbone of this compound are generally stable, the deuterium atoms on the carboxylic acid groups can readily exchange with protons from protic solvents like water or methanol. This is an important consideration when using this compound as an internal standard in mass spectrometry, as it can lead to a mass shift and inaccurate quantification.

Q5: What are common impurities that might be present in this compound?

A5: Common impurities in adipic acid can include other dicarboxylic acids such as glutaric acid and succinic acid.[6] Depending on the synthesis method, other organic and inorganic impurities might also be present. It is always advisable to consult the Certificate of Analysis (CoA) provided by the supplier for a specific batch.

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal of this compound Internal Standard in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Deuterium Back-Exchange 1. Prepare stock solutions in aprotic solvents (e.g., acetonitrile) if possible. 2. Minimize the time the standard is in protic solvents before analysis. 3. Control the pH of the mobile phase and sample diluent to minimize exchange. 4. If exchange of the carboxylic acid deuterons is suspected, this is expected and the mass of the singly or doubly exchanged species should be monitored. If backbone exchange is suspected, contact the manufacturer.
Ion Suppression/Enhancement 1. Evaluate matrix effects by comparing the signal of this compound in a neat solution versus a post-extraction spiked blank matrix sample. 2. Optimize the sample clean-up procedure to remove interfering matrix components. 3. Adjust chromatographic conditions to separate this compound from the suppression zone.
Poor Peak Shape 1. Ensure the mobile phase pH is appropriate for the analysis of a dicarboxylic acid (typically 2-3 pH units below the pKa for good peak shape in reversed-phase chromatography). 2. Check for system issues such as leaks or blockages. 3. Consider a different column chemistry if peak tailing persists.
Adsorption to Labware 1. Use polypropylene or silanized glass vials and pipette tips to minimize adsorption of the carboxylic acid to surfaces. 2. Include a small amount of organic solvent (e.g., acetonitrile) in the sample diluent.
Issue 2: Observation of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
Degradation of this compound 1. Prepare fresh working solutions daily. 2. Store stock solutions at the recommended temperature (-20°C or -80°C) and for the recommended duration. 3. Analyze a fresh standard to confirm its purity. 4. If degradation is suspected, analyze for expected degradation products (e.g., glutaric acid-d8, succinic acid-d6).
Impurities in the Standard 1. Review the Certificate of Analysis for the purity of the standard. 2. If significant impurities are detected, contact the supplier.
Contamination 1. Ensure all solvents, reagents, and labware are clean and free of contaminants. 2. Run a blank injection to identify any system contamination.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureRecommended Maximum Storage DurationReference
Stock Solution-80°C6 months[2]
Stock Solution-20°C1 month[2]
Working Solution (in vivo)N/APrepare fresh daily[2]

Table 2: Common Degradation Products of Adipic Acid

Degradation ProductChemical Formula
Valeric AcidC₅H₁₀O₂
Butyric AcidC₄H₈O₂
Propionic AcidC₃H₆O₂
Succinic AcidC₄H₆O₄
Glutaric AcidC₅H₈O₄
Note: This data is for non-deuterated adipic acid and is expected to be analogous for this compound.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare standardized stock and working solutions of this compound for use in quantitative analysis.

Materials:

  • This compound (solid)

  • Methanol (LC-MS grade) or other suitable organic solvent

  • Volumetric flasks (Class A)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a desired amount (e.g., 10 mg) of this compound using an analytical balance. c. Quantitatively transfer the solid to a volumetric flask of the appropriate size (e.g., 10 mL). d. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid. e. Once dissolved, fill the flask to the mark with the solvent. f. Cap and invert the flask several times to ensure homogeneity. g. Transfer aliquots of the stock solution to amber glass vials and store at -20°C or -80°C.

  • Working Solution Preparation: a. On the day of the experiment, thaw a vial of the stock solution. b. Perform serial dilutions of the stock solution with the appropriate solvent (e.g., mobile phase or sample diluent) to achieve the desired working concentrations. c. Vortex each working solution to ensure it is well-mixed.

Protocol 2: Assessment of this compound Solution Stability

Objective: To evaluate the short-term stability of this compound in a specific solvent under defined conditions.

Materials:

  • This compound working solution

  • LC-MS/MS system

  • Incubator or water bath

  • Autosampler vials

Procedure:

  • Prepare a fresh working solution of this compound at a known concentration.

  • Immediately analyze the solution (T=0) using a validated LC-MS/MS method to establish the initial peak area.

  • Aliquot the remaining solution into several autosampler vials.

  • Store the vials under the desired test conditions (e.g., room temperature, 4°C, 37°C).

  • Analyze the solution from a vial at specified time points (e.g., 2, 4, 8, 24, 48 hours).

  • Compare the peak area at each time point to the initial peak area at T=0. A significant decrease in peak area may indicate degradation.

  • Monitor for the appearance of new peaks that could correspond to degradation products.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Analysis and Stability Testing start Start weigh Weigh this compound start->weigh dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock working Prepare Working Solution stock->working initial_analysis Initial Analysis (T=0) working->initial_analysis storage Store at Test Conditions initial_analysis->storage time_points Analyze at Time Points storage->time_points data_analysis Compare Peak Areas time_points->data_analysis end End data_analysis->end

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

degradation_pathway cluster_products Potential Degradation Products adipic_acid This compound valeric Valeric Acid-d9 adipic_acid->valeric Decarboxylation glutaric Glutaric Acid-d8 adipic_acid->glutaric succinic Succinic Acid-d6 adipic_acid->succinic butyric Butyric Acid-d7 valeric->butyric propionic Propionic Acid-d5 glutaric->propionic

Caption: Potential degradation pathway of this compound leading to smaller deuterated carboxylic acids.

troubleshooting_logic action action issue Low/Inconsistent IS Signal check_exchange Deuterium Exchange? issue->check_exchange check_matrix Matrix Effects? check_exchange->check_matrix No action_solvent Use Aprotic Solvent / Control pH check_exchange->action_solvent Yes check_peak Poor Peak Shape? check_matrix->check_peak No action_cleanup Optimize Sample Cleanup check_matrix->action_cleanup Yes action_mobile_phase Adjust Mobile Phase pH check_peak->action_mobile_phase Yes action_system_check Check for System Leaks/Blockages check_peak->action_system_check No

Caption: Troubleshooting logic for low or inconsistent internal standard signal of this compound.

References

Technical Support Center: Adipic Acid-d10 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the quantification of Adipic acid-d10 using LC-MS/MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the quantification of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[1] For this compound, which serves as an internal standard (IS) for the quantification of endogenous or administered adipic acid, matrix effects can compromise its ability to accurately correct for variations in the analytical process.

Q2: I'm observing poor signal intensity for both Adipic acid and my internal standard, this compound. What are the likely causes and solutions?

A2: This issue often points to significant ion suppression caused by high levels of co-eluting matrix components.[3] Other potential causes include inefficient ionization in the mass spectrometer source or a suboptimal mobile phase composition.

Troubleshooting Steps:

  • Improve Sample Preparation: To remove interfering matrix components, consider employing more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation.[4][5]

  • Optimize MS Source Parameters: Adjust parameters such as spray voltage, gas flows (nebulizer, auxiliary, and sheath gas), and capillary temperature to enhance ionization efficiency.[3]

  • Modify Mobile Phase: Experiment with different organic solvents (e.g., acetonitrile vs. methanol) and additives. A common choice for enhancing negative ionization for acidic compounds like adipic acid is a small amount of ammonium hydroxide or a buffer like ammonium acetate.

Q3: The signal for this compound is inconsistent across my samples, but the analyte signal seems more stable. Why is this happening?

A3: Inconsistent internal standard signal can undermine the reliability of your results.[5] The primary causes are often inconsistent sample matrix composition leading to variable ion suppression, or inaccurate spiking of the internal standard.[3]

Troubleshooting Steps:

  • Standardize Sample Preparation: Ensure that every step of your sample preparation protocol is consistent to minimize variability in the final extract composition.[3]

  • Verify Internal Standard Concentration: Prepare fresh stock solutions of this compound and ensure its accurate and consistent addition to all samples, calibration standards, and quality controls.[3]

Q4: My this compound appears to be chromatographically separating from the unlabeled Adipic acid. What should I do?

A4: A slight chromatographic separation between a deuterated internal standard and the analyte can occur due to the deuterium isotope effect.[3] This separation can expose them to different matrix components as they elute, leading to differential matrix effects and inaccurate correction.[4][6]

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution: Carefully examine the chromatograms to confirm the extent of separation.

  • Adjust Chromatographic Conditions: Modify the gradient, flow rate, or column temperature to minimize the separation. A slower gradient can sometimes improve co-elution.[1]

  • Consider a Different Internal Standard: If chromatographic separation cannot be resolved, a ¹³C-labeled internal standard for adipic acid might be a better alternative as it is less prone to chromatographic shifts compared to deuterated standards.[7]

Quantitative Data Summary

The following tables represent typical data generated during the evaluation of matrix effects for this compound in human plasma.

Table 1: Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) of this compound

Sample IDPeak Area (Neat Solution - A)Peak Area (Post-Extraction Spike - B)Peak Area (Pre-Extraction Spike - C)Matrix Factor (MF = B/A)Recovery (RE = C/B)Process Efficiency (PE = C/A)
Plasma Lot 11,520,3451,201,0731,032,9230.790.860.68
Plasma Lot 21,515,8901,152,076990,7850.760.860.65
Plasma Lot 31,532,1101,241,0101,079,0790.810.870.70
Mean 1,522,782 1,198,053 1,034,262 0.79 0.86 0.68
%RSD 0.54% 3.75% 4.27% 3.16% 0.58% 3.68%

A Matrix Factor < 1 indicates ion suppression. A Matrix Factor > 1 indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects for this compound

Objective: To quantitatively assess the matrix effects, recovery, and process efficiency for this compound in a biological matrix (e.g., human plasma).

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a pure solvent (e.g., mobile phase) at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank biological matrix first. Then, spike this compound into the final, extracted matrix at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the biological matrix before the extraction process at the same concentration as Set A.

  • Analyze Samples: Inject all three sets of samples onto the LC-MS/MS system and record the peak areas for this compound.

  • Calculate Parameters:

    • Matrix Factor (MF) = Mean Peak Area of Set B / Mean Peak Area of Set A

    • Recovery (RE) = Mean Peak Area of Set C / Mean Peak Area of Set B

    • Process Efficiency (PE) = Mean Peak Area of Set C / Mean Peak Area of Set A

Protocol 2: Post-Column Infusion for Identifying Ion Suppression/Enhancement Zones

Objective: To qualitatively identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • System Setup: Use a T-connector to introduce a constant flow of a solution containing this compound into the LC eluent stream after the analytical column and before the mass spectrometer's ion source. This is typically done using a syringe pump.[4]

  • Infusion Solution: Prepare a solution of this compound in a solvent compatible with the mobile phase at a concentration that provides a stable and moderate signal.

  • Injection and Analysis:

    • Begin infusing the this compound solution to obtain a stable baseline signal.

    • Inject a blank, extracted matrix sample onto the LC column.

  • Data Interpretation: Monitor the signal of the infused this compound throughout the chromatographic run.

    • A stable baseline indicates no significant matrix effects.

    • A dip in the baseline indicates a region of ion suppression.[4]

    • A rise in the baseline indicates a region of ion enhancement.[4]

By comparing the retention time of your analyte with these regions, you can determine if matrix effects are likely to be a problem.[4]

Visualizations

MatrixEffect_Troubleshooting start Inaccurate this compound Quantification q_signal Consistent low signal for both analyte and IS? start->q_signal a_ionsupp Likely significant ion suppression q_signal->a_ionsupp Yes q_is_signal Inconsistent IS signal across samples? q_signal->q_is_signal No sol_sampleprep Improve Sample Prep (SPE, LLE) a_ionsupp->sol_sampleprep sol_ms_params Optimize MS Source Parameters a_ionsupp->sol_ms_params a_matrix_var Variable matrix effects or inaccurate IS spiking q_is_signal->a_matrix_var Yes q_separation Chromatographic separation of analyte and IS? q_is_signal->q_separation No sol_std_prep Standardize Sample Preparation Protocol a_matrix_var->sol_std_prep sol_verify_is Verify IS Concentration and Addition a_matrix_var->sol_verify_is a_isotope_effect Deuterium isotope effect causing differential matrix effects q_separation->a_isotope_effect Yes sol_adjust_chrom Adjust Chromatography (e.g., slower gradient) a_isotope_effect->sol_adjust_chrom sol_new_is Consider a different IS (e.g., ¹³C-labeled) a_isotope_effect->sol_new_is

Caption: Troubleshooting workflow for this compound quantification issues.

MatrixEffect_Evaluation_Workflow prep_A Set A: Spike IS in Neat Solution analysis LC-MS/MS Analysis (Measure Peak Areas) prep_A->analysis prep_B Set B: Spike IS in Post-Extraction Matrix prep_B->analysis prep_C Set C: Spike IS in Pre-Extraction Matrix prep_C->analysis calc_mf Calculate Matrix Factor (MF = B/A) analysis->calc_mf calc_re Calculate Recovery (RE = C/B) analysis->calc_re calc_pe Calculate Process Efficiency (PE = C/A) analysis->calc_pe

Caption: Workflow for the quantitative evaluation of matrix effects.

References

Technical Support Center: Optimizing LC-MS for Adipic Acid-d10 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for Adipic acid-d10.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting LC-MS parameters for this compound analysis?

Optimizing LC-MS parameters is crucial for achieving sensitive and robust quantification. This compound, as a deuterated internal standard for adipic acid, generally shares similar chromatographic behavior and ionization properties with its unlabeled counterpart.[1][2] The primary difference will be its mass-to-charge ratio (m/z).

Below are recommended starting parameters, which should be further optimized for your specific instrumentation and sample matrix.

Data Presentation: Recommended Starting LC Parameters

ParameterRecommendationRationale & Notes
Column Reversed-Phase C18 or Mixed-ModeAcclaim™ Organic Acid (OA) columns or similar are designed for organic acids.[3] Mixed-mode columns can also provide excellent retention.[4]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a volatile modifier that aids in protonation/deprotonation and is compatible with mass spectrometry.[3][5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent for reversed-phase chromatography.[3][6]
Gradient 5% B to 95% B over 10 minutesA gradient elution is typically required to effectively elute dicarboxylic acids and separate them from matrix components.[3]
Flow Rate 0.2 - 0.5 mL/minAdjust based on column dimensions and system pressure limits.
Column Temp. 30 - 40 °CElevated temperatures can improve peak shape and reduce viscosity.
Injection Vol. 1 - 10 µLDepends on sample concentration and instrument sensitivity.

Data Presentation: Recommended Starting MS Parameters

ParameterRecommendationRationale & Notes
Ionization Mode Electrospray Ionization (ESI)ESI is the preferred method for polar, ionizable compounds like adipic acid.[7]
Polarity Negative Ion ModeCarboxylic acids readily lose a proton to form a negative ion [M-H]⁻, leading to high sensitivity in negative mode.[3]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)For quantification, SIM or MRM provides superior sensitivity and selectivity compared to a full scan.[3]
Capillary Voltage 0.8 - 3.5 kVOptimize to achieve a stable spray and maximize ion signal.
Cone/Fragmentor Voltage 20 - 60 VThis voltage can induce in-source fragmentation. A setting of ~60V has been shown to cause the loss of a carboxyl group from adipic acid.[3]
Source Temperature 120 - 150 °COptimize for efficient desolvation without causing thermal degradation.[8]
Desolvation Gas Flow 400 - 600 L/HrHigh flow is needed to assist in solvent evaporation and ion formation.
Desolvation Temp. 400 - 550 °CCrucial for removing solvent from the ESI droplets.[8]
Q2: How do I select the appropriate LC column and mobile phase?

The goal is to achieve good retention and a sharp, symmetrical peak shape.

  • Column Choice : Because adipic acid is a polar dicarboxylic acid, it can be challenging to retain on standard C18 columns under highly aqueous conditions.[9]

    • Organic Acid Columns : Columns like the Thermo Scientific Acclaim™ OA are specifically designed with a bonded silica phase for separating organic acids.[3]

    • Mixed-Mode Columns : These columns utilize both reversed-phase and ion-exchange retention mechanisms, offering enhanced retention for polar and ionic compounds.[4]

  • Mobile Phase Modifiers : The pH of the mobile phase is critical. Using a volatile acid like formic acid (typically 0.1%) ensures the carboxylic acid groups are protonated, leading to better retention on reversed-phase columns and improved peak shape.[3][10] Ammonium formate or ammonium acetate can also be used as volatile buffers to control pH.[6][7]

Q3: Which ionization mode and polarity should I use for this compound?

For dicarboxylic acids, Electrospray Ionization (ESI) in negative ion mode is the standard choice.[3] Adipic acid readily deprotonates to form the [M-H]⁻ ion, which provides a strong and stable signal for detection. While Atmospheric Pressure Chemical Ionization (APCI) can be used for less polar compounds, ESI is better suited for ionizable molecules like adipic acid.[7]

Q4: What are the expected m/z values for the parent and fragment ions of this compound?

This compound has a molecular weight of approximately 156.20 g/mol .

  • Parent Ion (in Negative ESI): The most abundant ion in a full scan will be the deprotonated molecule, [M-H]⁻. For this compound, this corresponds to an m/z of ~155.1 .

  • Fragment Ions: In-source fragmentation or collision-induced dissociation (CID) in an MS/MS experiment typically results in the loss of a carboxyl group (-COOH, 45 Da) or the loss of CO2 (44 Da) and H2O (18 Da). A characteristic fragment for unlabeled adipic acid corresponds to the loss of a carboxyl group.[3] For the deuterated version, similar fragmentation patterns are expected, and transitions should be optimized empirically on your instrument.

Troubleshooting Guide

Q1: I am seeing a weak or no signal for this compound. What should I check?

A weak or absent signal can stem from issues with the LC system, the MS source, or the method parameters. The following workflow can help isolate the problem.

G cluster_0 Troubleshooting Workflow: No Signal start No or Weak Signal Detected check_lc 1. Check LC System Is there pressure? Is solvent flowing? start->check_lc lc_no No: Check for leaks, clogs, or pump failure. check_lc->lc_no lc_yes Yes check_lc->lc_yes check_ms 2. Check MS Source Is the spray visible and stable? ms_no No: Clean/replace probe. Check gas flows & voltages. check_ms->ms_no ms_yes Yes check_ms->ms_yes check_params 3. Review Method Parameters Are ionization mode/polarity correct? params_no No: Set to ESI Negative. Confirm correct m/z values. check_params->params_no params_yes Yes check_params->params_yes check_sample 4. Verify Sample Integrity Is the standard degraded or incorrect? sample_no No: Prepare fresh standard. check_sample->sample_no lc_yes->check_ms ms_yes->check_params params_yes->check_sample

Caption: Troubleshooting workflow for a weak or absent analyte signal.
Q2: My peak shape for this compound is poor (e.g., broad, tailing). How can I improve it?

Poor peak shape is often a chromatographic issue.

  • Check Mobile Phase pH : Ensure the mobile phase contains an acid modifier (e.g., 0.1% formic acid).[3][10] Without it, interactions between the ionized adipic acid and the column hardware or residual silanols can cause peak tailing.

  • Assess Column Health : The column may be contaminated or degraded. Try flushing the column or replacing it if performance does not improve.

  • Reduce Extra-Column Volume : Ensure all tubing and connections are as short as possible and properly fitted to minimize dead volume, which can cause peak broadening.

  • Sample Solvent Mismatch : If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., 100% acetonitrile), it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Q3: I'm observing high background noise in my chromatogram. What are the common causes?

High background can mask your analyte signal and compromise sensitivity.

  • Contaminated Solvents : Use only high-purity, LC-MS grade solvents and additives.[6] Contaminants can create significant background noise.

  • Contaminated System : Buffers, sample matrix components, or plasticizers from containers can build up in the LC system or MS source.[5] Regular system cleaning is essential.

  • Non-Volatile Buffers : Never use non-volatile buffers like phosphate in an LC-MS system, as they will contaminate the mass spectrometer source.[6] Stick to volatile options like ammonium formate or acetate.

Q4: My retention time is shifting between injections. What could be the problem?

Retention time instability compromises data reliability.

  • Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Pump Performance : Inconsistent solvent delivery from the LC pumps can cause retention time shifts. Check for leaks and ensure the pumps are properly primed and maintained.

  • Column Temperature Fluctuation : Use a column oven to maintain a stable temperature, as changes in temperature can affect retention time.[8]

Experimental Protocols

Protocol 1: Standard Preparation for this compound
  • Stock Solution (e.g., 1 mg/mL) : Accurately weigh the required amount of this compound solid. Dissolve in a suitable solvent like methanol or a water/acetonitrile mixture to a final concentration of 1 mg/mL. Store this stock solution at -20°C or -80°C for long-term stability.[11]

  • Working Solutions : Prepare a series of working standard solutions by serially diluting the stock solution.[3] The diluent should ideally be the same as the initial mobile phase of your LC method to prevent peak shape issues.

  • Sample Preparation : For quantitative analysis, spike a known amount of this compound (as an internal standard) into your unknown samples before any extraction or cleanup steps. This helps correct for variations in sample preparation and instrument response.

Protocol 2: General LC-MS Method Development Workflow

This workflow outlines the logical steps for developing a robust LC-MS method from scratch.

G cluster_1 LC-MS Method Development Workflow start Define Analyte (this compound) infusion 1. Direct Infusion Determine optimal polarity (Negative) and identify parent m/z (~155.1). start->infusion ms_tune 2. MS Parameter Tuning Optimize source voltages, gas flows, and temperatures for max signal. infusion->ms_tune lc_dev 3. LC Method Development Select column and develop a gradient for good retention/peak shape. ms_tune->lc_dev integration 4. System Integration & Refinement Inject standard into LC-MS. Adjust gradient and fine-tune MS settings. lc_dev->integration validation 5. Method Validation Assess linearity, precision, accuracy, and robustness. integration->validation

Caption: A logical workflow for developing an LC-MS method for a new analyte.

References

Adipic Acid-d10 Interference in Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with adipic acid-d10 as an internal standard in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of adipic acid, meaning that ten of its hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to endogenous adipic acid, it can be used to account for variability in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification of the target analyte.[1]

Q2: What are the common causes of interference when using this compound?

Interference with this compound can arise from several sources:

  • Isotopic Crosstalk: Natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled adipic acid can lead to a signal at the mass-to-charge ratio (m/z) of this compound, especially if a low-resolution instrument is used.[2][3]

  • Endogenous Adipic Acid: Adipic acid is a naturally occurring dicarboxylic acid in biological matrices.[4] Elevated levels due to diet (e.g., consumption of gelatin-containing foods) or certain metabolic disorders can lead to significant interference.

  • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate results.[5][6][7]

  • Isotopic Exchange: Deuterium atoms on the this compound molecule can sometimes exchange with hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange. This can alter the isotopic distribution and impact quantification.[8]

  • Impurity in the Internal Standard: The this compound standard itself may contain a small amount of unlabeled adipic acid as an impurity, which can contribute to the analyte signal.

Troubleshooting Guides

Issue 1: High background signal or unexpected peaks in the this compound channel.

This issue can be caused by endogenous adipic acid in the sample or contamination.

Troubleshooting Steps:

  • Analyze a Blank Matrix Sample: Prepare and analyze a sample of the same biological matrix without the addition of the internal standard. The presence of a peak at the retention time and m/z of adipic acid confirms endogenous interference.

  • Review Sample Donor's Diet and Health: High levels of endogenous adipic acid can be linked to the consumption of gelatin or certain metabolic conditions.[4]

  • Improve Chromatographic Separation: Optimize the LC method to separate the analyte and internal standard from interfering matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Check for Contamination: Ensure all solvents, reagents, and labware are free from adipic acid contamination.

Issue 2: Poor linearity in the calibration curve.

Non-linearity, especially at the lower or upper ends of the calibration curve, can be caused by isotopic crosstalk or matrix effects.

Troubleshooting Steps:

  • Evaluate Isotopic Crosstalk:

    • Inject a high concentration of unlabeled adipic acid and monitor the this compound mass transition. A significant signal indicates crosstalk.

    • If crosstalk is confirmed, select a different, more specific mass transition for this compound if possible.

  • Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram.

  • Optimize Internal Standard Concentration: The concentration of the internal standard can influence the impact of crosstalk. Experiment with different concentrations of this compound to find the optimal level that minimizes this effect.[2]

Issue 3: Inconsistent or drifting internal standard signal.

Variability in the this compound signal across a sample batch can be due to inconsistent sample preparation, matrix effects, or instability of the internal standard.

Troubleshooting Steps:

  • Verify Sample Preparation Consistency: Ensure precise and consistent addition of the internal standard to all samples.

  • Investigate Matrix Effects: Differential matrix effects between samples can lead to variability in the internal standard signal. A thorough evaluation of matrix effects is recommended.

  • Assess Internal Standard Stability:

    • Freeze-Thaw Stability: Analyze replicate samples after several freeze-thaw cycles.

    • Bench-Top Stability: Evaluate the stability of this compound in the sample matrix at room temperature over a typical sample preparation time.

    • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Quantitative Data Summary

Table 1: Mass Transitions for Adipic Acid and this compound in Negative Ion Mode

CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
Adipic Acid145.1127.1Loss of H₂O
Adipic Acid145.1101.1Loss of CO₂ and H₂
Adipic Acid145.183.1
This compound155.2135.2Loss of D₂O
This compound155.2108.2Loss of CO₂ and D₂

Note: The exact product ions and their relative intensities may vary depending on the mass spectrometer and collision energy used.

Table 2: Hypothetical Example of Matrix Effect Evaluation

Sample TypeMean Peak Area of this compoundMatrix Effect (%)
Neat Solution (in solvent)500,000N/A
Post-extraction Spike in Plasma350,000-30% (Ion Suppression)
Post-extraction Spike in Urine600,000+20% (Ion Enhancement)

Experimental Protocols

Protocol 1: Evaluation of Endogenous Adipic Acid Interference
  • Sample Preparation:

    • Obtain a pooled batch of the biological matrix (e.g., plasma, urine) that is representative of the study samples.

    • Prepare a "blank" sample by subjecting an aliquot of the matrix to the entire sample preparation procedure without the addition of this compound.

    • Prepare a "spiked" sample by adding a known amount of adipic acid to another aliquot of the matrix before sample preparation.

  • LC-MS/MS Analysis:

    • Analyze the blank and spiked samples using the established LC-MS/MS method.

    • Monitor the mass transitions for both adipic acid and this compound.

  • Data Analysis:

    • Examine the chromatogram of the blank sample for a peak at the retention time of adipic acid.

    • The presence and intensity of this peak will indicate the level of endogenous adipic acid.

Protocol 2: Assessment of Matrix Effects by Post-Column Infusion
  • Instrumentation Setup:

    • Set up the LC-MS/MS system as for a regular sample analysis.

    • Using a T-connector, infuse a solution of this compound at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.

  • Analysis:

    • Inject a blank, extracted matrix sample onto the LC column.

    • Continuously monitor the signal of the infused this compound throughout the chromatographic run.

  • Data Interpretation:

    • A stable baseline indicates no significant matrix effects at that retention time.

    • A dip in the baseline indicates ion suppression.

    • An increase in the baseline indicates ion enhancement.

    • The retention time of adipic acid should be compared to the regions of ion suppression or enhancement to assess the potential for matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma, Urine) add_is Add this compound (Internal Standard) sample->add_is extraction Protein Precipitation / LLE / SPE add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Autosampler Injection evaporation->injection lc Liquid Chromatography Separation injection->lc ms Tandem Mass Spectrometry Detection lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Adipic Acid calibration->quantification

Caption: A typical experimental workflow for the quantification of adipic acid using this compound as an internal standard.

troubleshooting_logic cluster_investigation Initial Checks cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inaccurate or Imprecise Results with this compound check_is_signal Review Internal Standard Signal Consistency start->check_is_signal check_cal_curve Examine Calibration Curve Linearity start->check_cal_curve check_blanks Analyze Blank Matrix Samples start->check_blanks is_issue Inconsistent IS Signal? check_is_signal->is_issue linearity_issue Non-linear Curve? check_cal_curve->linearity_issue blank_issue Signal in Blanks? check_blanks->blank_issue matrix_effects Evaluate Matrix Effects (Post-Column Infusion) is_issue->matrix_effects Yes stability Verify IS Stability is_issue->stability Yes linearity_issue->matrix_effects Yes crosstalk Assess Isotopic Crosstalk linearity_issue->crosstalk Yes endogenous Quantify Endogenous Adipic Acid blank_issue->endogenous Yes purity Check IS Purity blank_issue->purity Yes

Caption: A logical troubleshooting workflow for addressing common issues encountered with this compound in mass spectrometry.

metabolic_pathway cluster_diet Dietary Sources cluster_metabolism Endogenous Metabolism cluster_output Biological Matrix gelatin Gelatin-Containing Foods adipic_acid Endogenous Adipic Acid gelatin->adipic_acid Direct Contribution lysine Lysine aminoadipic_acid α-Aminoadipic Acid lysine->aminoadipic_acid oxoadipic_acid α-Oxoadipic Acid aminoadipic_acid->oxoadipic_acid adipyl_coa Adipyl-CoA oxoadipic_acid->adipyl_coa adipyl_coa->adipic_acid urine_plasma Urine / Plasma adipic_acid->urine_plasma Excreted/Circulating

Caption: Simplified overview of dietary and metabolic sources of endogenous adipic acid that can cause interference.

References

Technical Support Center: Troubleshooting Isotopic Exchange in Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Adipic acid-d10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential issues related to isotopic exchange during experimental use. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, in the context of this compound, refers to the unintended swapping of deuterium (D) atoms with hydrogen (H) atoms from the surrounding environment, such as from protic solvents (e.g., water, methanol). This phenomenon, also known as back-exchange, can compromise the isotopic purity of the labeled compound.[1] For researchers using this compound as an internal standard for quantitative analysis, this can lead to inaccurate measurements.[2]

Q2: Which deuterium atoms in this compound are susceptible to exchange?

The deuterium atoms on the carboxyl groups (-COOD) are highly susceptible to exchange with protons from protic solvents. The deuterium atoms on the carbon backbone (-CD2-) are generally much more stable and less likely to exchange under normal experimental conditions. However, extreme pH or high temperatures can facilitate the exchange of these less labile deuterons as well.

Q3: What are the primary factors that promote isotopic exchange?

The main factors that can induce isotopic exchange are:

  • Presence of Protic Solvents: Solvents with exchangeable protons, such as water, alcohols, and carboxylic acids, can serve as a source of hydrogen atoms.

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium atoms.[3] For carboxylic acids like adipic acid, the protons (or deuterons) on the carboxyl groups are readily exchangeable, especially in aqueous solutions. Adipic acid has pKa values of 4.41 and 5.41.[4]

  • Temperature: Higher temperatures can provide the necessary activation energy for isotopic exchange to occur, even for less labile deuterons.[5]

  • Exposure Time: The longer the deuterated compound is in contact with a protic environment, the greater the extent of back-exchange.[5]

Q4: How can I assess the isotopic purity of my this compound?

The isotopic purity of this compound can be determined using the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR can be used to quantify the amount of residual protons at the deuterated positions. ²H-NMR will show signals corresponding to the deuterium atoms, confirming their location.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the different isotopologues (molecules with different numbers of deuterium atoms) and determine their relative abundances.[6]

Troubleshooting Guide

Problem 1: Loss of Isotopic Purity Detected in this compound Stock Solution.

  • Possible Cause: Improper storage conditions or use of inappropriate solvents for the stock solution.

  • Recommended Actions:

    • Review Storage Protocol: Ensure that the solid this compound is stored in a tightly sealed container in a cool, dry place. Recommended storage for stock solutions is at -20°C for up to one month or -80°C for up to six months.

    • Solvent Selection: Prepare stock solutions in aprotic solvents like acetonitrile, DMSO, or DMF whenever possible. If an aqueous or alcoholic solvent is necessary, prepare the solution fresh before each use and keep it cold.

    • Verify Purity: Re-analyze the isotopic purity of the stock solution using NMR or MS to confirm the extent of back-exchange.

Problem 2: Inaccurate Quantification When Using this compound as an Internal Standard in LC-MS.

  • Possible Cause: Isotopic exchange occurring during sample preparation or analysis, leading to a change in the concentration of the fully deuterated standard.

  • Recommended Actions:

    • Minimize Exposure to Protic Solvents: During sample preparation, minimize the time this compound is in contact with aqueous or alcoholic solutions.

    • Control pH: Maintain the pH of the sample and mobile phase in the acidic range (e.g., pH 2-3) to minimize the rate of back-exchange.[5]

    • Low-Temperature Processing: Perform all sample preparation steps at low temperatures (e.g., on ice) to reduce the rate of exchange.[5]

    • Aprotic Reconstitution: After any evaporation steps, reconstitute the sample in an aprotic solvent or the initial mobile phase immediately before injection.

Problem 3: Gradual Decrease in Isotopic Enrichment Over a Series of Experiments.

  • Possible Cause: Repeated freeze-thaw cycles of the stock solution or atmospheric moisture contamination.

  • Recommended Actions:

    • Aliquot Stock Solutions: Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.

    • Inert Atmosphere: When preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

    • Use of Desiccants: Store solid this compound and prepared aliquots in a desiccator to protect from humidity.

Data Presentation

The following tables provide general guidelines for the storage and handling of this compound to maintain its isotopic integrity.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDurationContainerAdditional Notes
Solid2-8°CLong-termTightly sealed, opaque vialStore in a desiccator.
Stock Solution (Aprotic Solvent)-20°CUp to 1 monthTightly sealed vial with inert gas overlayAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsTightly sealed vial with inert gas overlayAliquot to avoid freeze-thaw cycles.
Working Solution (Aqueous/Protic)2-8°C< 24 hoursTightly sealed vialPrepare fresh before use.

Table 2: Solvent Compatibility and Risk of Isotopic Exchange

Solvent TypeExamplesRisk of ExchangeRecommendations
AproticAcetonitrile, DMSO, DMF, DichloromethaneLowPreferred for stock solutions.
ProticWater, Methanol, Ethanol, Acetic AcidHighAvoid for long-term storage. If necessary, use at low temperatures and for short durations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the solid this compound container to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the required amount of this compound in a controlled environment with low humidity or under an inert atmosphere.

  • Dissolve the solid in a high-purity aprotic solvent (e.g., acetonitrile or DMSO) to the desired concentration.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials, flush with an inert gas (e.g., argon or nitrogen), and seal tightly.

  • Store the aliquots at the recommended temperature (-20°C or -80°C).

Protocol 2: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent (e.g., acetonitrile).

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a high-resolution mass spectrometer.

    • Use a suitable chromatographic method to separate this compound from any potential interferences.

    • Acquire full-scan mass spectra in the appropriate mass range.

  • Data Analysis:

    • Extract the ion chromatograms for the theoretical masses of the d10, d9, d8, etc., isotopologues.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each isotopologue as a percentage of the total integrated area of all detected isotopologues to determine the isotopic purity.[6]

Mandatory Visualization

Isotopic_Exchange_Troubleshooting Troubleshooting Isotopic Exchange in this compound start Issue: Loss of Isotopic Purity cause1 Improper Storage start->cause1 cause2 Protic Solvent Exposure start->cause2 cause3 High Temperature start->cause3 cause4 Extreme pH start->cause4 solution1 Store in Cool, Dry, Tightly Sealed Container cause1->solution1 solution6 Aliquot Stock Solutions cause1->solution6 solution2 Use Aprotic Solvents (e.g., ACN, DMSO) cause2->solution2 solution5 Prepare Solutions Fresh cause2->solution5 solution3 Work at Low Temperatures (on ice) cause3->solution3 solution4 Maintain Acidic pH (e.g., pH 2-3) cause4->solution4 verification Verify Isotopic Purity (NMR/MS) solution1->verification solution2->verification solution3->verification solution4->verification solution5->verification solution6->verification

Caption: A troubleshooting workflow for addressing the loss of isotopic purity in this compound.

Experimental_Workflow_Purity_Check Workflow for Isotopic Purity Verification start Start: this compound Sample prep Sample Preparation (Dilution in appropriate solvent) start->prep analysis Analytical Measurement prep->analysis nmr NMR Spectroscopy (¹H or ²H) analysis->nmr Method 1 ms High-Resolution MS analysis->ms Method 2 data_analysis Data Analysis nmr->data_analysis ms->data_analysis nmr_analysis Integration of Residual Proton Signals data_analysis->nmr_analysis ms_analysis Determine Relative Abundance of Isotopologues data_analysis->ms_analysis result Result: Isotopic Purity Assessment nmr_analysis->result ms_analysis->result

Caption: An experimental workflow for the verification of isotopic purity of this compound using NMR and MS.

References

Adipic Acid-d10 Stability in Different Solvents: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Adipic acid-d10 in various common laboratory solvents. Understanding the stability of deuterated standards is critical for ensuring the accuracy and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concerns for this compound in solution are chemical degradation and hydrogen-deuterium (H/D) exchange. Chemical degradation involves the breakdown of the adipic acid molecule itself, while H/D exchange refers to the replacement of deuterium atoms on the this compound molecule with hydrogen atoms from the solvent or trace amounts of water. This exchange can alter the mass of the internal standard, leading to inaccuracies in mass spectrometry-based quantification.

Q2: Which solvents are recommended for the long-term storage of this compound stock solutions?

For long-term storage, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO) and acetonitrile are generally recommended. Protic solvents like methanol and water can facilitate hydrogen-deuterium exchange, especially over extended periods or at non-neutral pH.[1] Manufacturer recommendations suggest that stock solutions of this compound can be stored at -80°C for up to 6 months or at -20°C for one month.[2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

Aqueous solutions of adipic acid are known to be corrosive, implying that the pH will be acidic.[3] Extreme pH conditions (both acidic and basic) can potentially accelerate the degradation of adipic acid. More importantly for the deuterated analog, pH can influence the rate of hydrogen-deuterium exchange. It is advisable to maintain aqueous solutions at a neutral pH and use them shortly after preparation. If an aqueous stock solution is prepared, it should be filtered and sterilized.[2]

Q4: Can I use this compound solutions prepared in methanol for my experiments?

Solutions of this compound in methanol can be used for immediate experimental work. However, due to the protic nature of methanol, there is a risk of H/D exchange over time. For quantitative applications requiring high accuracy, it is recommended to prepare fresh solutions in methanol or to use a more stable solvent for stock solutions.

Q5: What are the signs of this compound degradation or instability?

In mass spectrometry analysis, the primary indicator of instability is a decrease in the peak area or intensity of the fully deuterated this compound over time. The appearance and increase of signals corresponding to partially deuterated (e.g., d9, d8) or non-deuterated (d0) adipic acid is a clear sign of hydrogen-deuterium exchange. The presence of other unexpected peaks may indicate chemical degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreasing signal intensity of this compound over time Chemical degradation or H/D exchange.Prepare fresh working solutions. For stock solutions, verify storage conditions (temperature, solvent). Consider switching to a more stable solvent like anhydrous DMSO or acetonitrile for long-term storage.
Appearance of peaks corresponding to partially or non-deuterated adipic acid Hydrogen-deuterium exchange.This is likely if using protic solvents (methanol, water). Prepare fresh solutions. If possible, switch to an aprotic solvent for stock solutions. Minimize the time the deuterated standard is in a protic environment.
Inconsistent quantification results Instability of the internal standard.Conduct a stability study of this compound in the solvent system used for your assay. Ensure that the standard is stable throughout the sample preparation and analysis time.
Precipitation of this compound in solution Poor solubility or solvent evaporation.Confirm the solubility of this compound in the chosen solvent. Use of sonication may aid dissolution.[2] Ensure vials are tightly sealed to prevent solvent evaporation, especially for volatile solvents like acetonitrile and methanol.

Stability Summary in Common Solvents

The following table summarizes the expected stability of this compound in different solvents based on general principles of chemical stability and hydrogen-deuterium exchange. Specific quantitative data for this compound is limited in publicly available literature; therefore, these are general guidelines.

Solvent Recommended Storage Temperature Short-Term Stability (up to 24 hours at RT) Long-Term Stability (>1 month) Primary Stability Concern
Methanol -20°C or colderGoodPoor to ModerateHydrogen-Deuterium Exchange
Acetonitrile (anhydrous) -20°C or colderExcellentGoodChemical Degradation (low risk)
DMSO (anhydrous) -20°C or colderExcellentExcellentHygroscopic nature can introduce water, leading to H/D exchange
Water (neutral pH) 2-8°C (short-term)ModeratePoorHydrogen-Deuterium Exchange, Microbial Growth

Note: "RT" refers to Room Temperature. It is always recommended to perform your own stability studies under your specific experimental conditions.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound Solution

This protocol outlines a general procedure to assess the stability of this compound in a chosen solvent over time.

1. Solution Preparation:

  • Prepare a stock solution of this compound in the desired solvent (e.g., methanol, acetonitrile, DMSO, or water) at a known concentration (e.g., 1 mg/mL).
  • For aqueous solutions, use a buffered solution at a specific pH if required for your application.
  • Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles of the main stock.

2. Storage Conditions:

  • Store the aliquots under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
  • Protect solutions from light if photostability is being assessed.

3. Time Points for Analysis:

  • Define the time points for analysis (e.g., Day 0, Day 1, Day 7, Day 14, 1 month, 3 months, 6 months).

4. Sample Analysis (LC-MS/MS):

  • At each time point, dilute an aliquot of the stored solution to a working concentration.
  • Analyze the sample using a validated LC-MS/MS method capable of separating adipic acid from potential degradants and resolving its different isotopic forms.
  • Monitor the peak area of this compound and look for the appearance of peaks corresponding to lower deuteration levels or other degradation products.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to Day 0.
  • Plot the percentage remaining versus time to determine the stability profile.

Protocol 2: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways of this compound under stress conditions.

1. Sample Preparation:

  • Prepare solutions of this compound in the appropriate solvent for each stress condition.

2. Stress Conditions:

  • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution. Incubate at a controlled temperature for a defined period.
  • Oxidation: Add 3% hydrogen peroxide to the this compound solution. Keep at room temperature for a defined period.
  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 70°C).
  • Photostability: Expose the this compound solution to a light source (e.g., UV lamp).

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.
  • Analyze all samples by LC-MS/MS.
  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

4. Data Interpretation:

  • Identify any new peaks that appear in the stressed samples.
  • Use the mass spectral data to propose structures for the degradation products. This may include products of H/D exchange or chemical breakdown.

Visualizations

experimental_workflow cluster_prep 1. Solution Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis at Time Points cluster_data 4. Data Interpretation prep Prepare this compound stock solution in test solvent storage_rt Room Temperature prep->storage_rt storage_fridge 4°C prep->storage_fridge storage_freezer -20°C prep->storage_freezer storage_deep -80°C prep->storage_deep tp0 Time 0 analysis LC-MS/MS Analysis (Monitor d10 and potential degradants) tp0->analysis tp1 Time 1 tp1->analysis tp_n Time n tp_n->analysis data Calculate % Remaining Assess H/D Exchange analysis->data

Caption: Workflow for a general stability assessment of this compound.

degradation_pathway cluster_hd_exchange Hydrogen-Deuterium Exchange cluster_degradation Chemical Degradation main This compound (C6D10O4) hd_product Partially Deuterated Adipic Acid (e.g., C6HD9O4) main->hd_product H+ source deg_product Smaller Dicarboxylic Acids (e.g., Glutaric acid, Succinic acid) main->deg_product Stress hd_conditions Protic Solvents (H2O, MeOH) Non-neutral pH hd_conditions->hd_product deg_conditions Harsh Conditions (Strong Acid/Base, High Heat) deg_conditions->deg_product

Caption: Potential instability pathways for this compound in solution.

References

Technical Support Center: Adipic Acid-d10 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Adipic acid-d10 by LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method.[1]

Q2: What are the common causes of ion suppression in LC-MS analysis?

A2: Ion suppression can be caused by various endogenous and exogenous substances. Common sources include:

  • High concentrations of salts and buffers: Non-volatile salts can accumulate in the ion source and interfere with the ionization process.[1]

  • Endogenous matrix components: Compounds like phospholipids from plasma samples are notorious for causing ion suppression.

  • Exogenous contaminants: Substances introduced during sample preparation, such as polymers from plasticware, can also suppress the analyte signal.[2]

Q3: How can I determine if my this compound signal is being suppressed?

A3: A common method to assess ion suppression is the post-column infusion experiment.[2] In this technique, a constant flow of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[2]

Q4: Will using a deuterated internal standard like this compound completely eliminate ion suppression?

A4: this compound is a stable isotope-labeled internal standard (SIL-IS) and is designed to compensate for ion suppression, not eliminate it.[3] Since it has nearly identical physicochemical properties to the unlabeled adipic acid, it co-elutes and experiences similar ion suppression.[4] This allows for accurate quantification based on the analyte-to-internal standard ratio. However, it does not prevent the signal loss itself.

Q5: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is less prone to ion suppression for this compound analysis?

A5: Generally, APCI is considered less susceptible to ion suppression compared to ESI.[5] This is due to the different ionization mechanisms. ESI occurs in the liquid phase and is more prone to competition for charge at the droplet surface, while APCI involves gas-phase ionization.[6] For acidic compounds like adipic acid, analysis is often performed in negative ion mode ESI.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low signal intensity for this compound Significant ion suppression from co-eluting matrix components.- Optimize Sample Preparation: Implement a robust sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4]- Chromatographic Separation: Modify the LC gradient to better separate this compound from the suppression zone.[4]- Dilute the Sample: If the concentration is sufficient, diluting the sample can reduce the concentration of interfering matrix components.[5]
Inconsistent and irreproducible results Variable matrix effects between samples.- Use a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard for adipic acid analysis as it co-elutes and experiences similar matrix effects.[4][8]- Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same matrix as the study samples to mimic the matrix effects.[4]
Poor peak shape for this compound Suboptimal mobile phase composition or column chemistry.- Mobile Phase Additives: For negative ion mode, consider using a low concentration of a basic additive. For positive ion mode, a small amount of formic acid (e.g., 0.1%) can improve peak shape.[2]- Column Selection: An organic acid-specific column can provide better peak shape and retention for dicarboxylic acids like adipic acid.[7]

Experimental Protocols

Protocol 1: Post-Column Infusion to Detect Ion Suppression

This protocol describes a general procedure to identify regions of ion suppression in your chromatogram.

Materials:

  • LC-MS system

  • Syringe pump

  • Tee-connector

  • This compound standard solution (e.g., 1 µg/mL in mobile phase)

  • Extracted blank matrix sample (e.g., plasma, urine)

Procedure:

  • System Setup: Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer ion source using a tee-connector.

  • Infusion: Begin infusing the this compound standard solution at a constant low flow rate (e.g., 10 µL/min).

  • Equilibration: Allow the infused signal to stabilize, which will be visible as a constant baseline in the mass spectrometer software.

  • Injection: Inject the extracted blank matrix sample onto the LC system.

  • Data Analysis: Monitor the signal of the infused this compound. Any significant and reproducible drop in the signal intensity indicates a region where co-eluting matrix components are causing ion suppression.[2]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general workflow for cleaning up biological samples to reduce matrix effects.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18)

  • SPE vacuum manifold

  • Sample (e.g., plasma) pre-treated with internal standard (this compound)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solution (e.g., 5% Methanol in water)

  • Elution solvent (e.g., Acetonitrile)

  • Nitrogen evaporator

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge. Do not let the sorbent bed dry out.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with the wash solution to remove hydrophilic interferences.

  • Elution: Elute the this compound and the analyte with the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Visualizations

IonSuppressionWorkflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS Analysis cluster_DataAnalysis Data Analysis & Mitigation Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Cleanup Sample Cleanup (SPE or LLE) Spike->Cleanup LC LC Separation Cleanup->LC MS MS Detection LC->MS Data Data Acquisition MS->Data Ratio Calculate Analyte/IS Ratio Data->Ratio Quant Quantification Ratio->Quant Review Review for Ion Suppression Quant->Review

Caption: Experimental workflow for this compound analysis with steps to mitigate ion suppression.

MitigationStrategies cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_MS Mass Spectrometry center Ion Suppression for this compound SPE Solid-Phase Extraction (SPE) center->SPE LLE Liquid-Liquid Extraction (LLE) center->LLE Dilution Sample Dilution center->Dilution Gradient Gradient Optimization center->Gradient Column Column Selection (e.g., Organic Acid Column) center->Column FlowRate Lower Flow Rate center->FlowRate Ionization Change Ionization Source (e.g., APCI) center->Ionization IS Use Stable Isotope-Labeled IS (this compound) center->IS

Caption: Key strategies to minimize ion suppression for this compound analysis.

References

Validation & Comparative

The Gold Standard for Quantitation: A Comparative Guide to Adipic Acid-d10 and Adipic Acid-13C6 as Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of adipic acid, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. In mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are indispensable for correcting analytical variability. This guide provides an objective comparison of two commonly used SIL internal standards for adipic acid: the deuterium-labeled Adipic acid-d10 and the carbon-13-labeled Adipic acid-13C6.

Adipic acid, a dicarboxylic acid of significant industrial and biological interest, requires accurate measurement in various matrices, from industrial process monitoring to metabolic research. The use of an internal standard that closely mimics the analyte's behavior during sample preparation, chromatography, and ionization is paramount for achieving accurate and reproducible results. While both this compound and Adipic acid-13C6 serve this purpose, their inherent isotopic differences can lead to significant variations in analytical performance.

The Isotope Effect: A Fundamental Differentiator

The primary distinction in the performance between deuterium- and 13C-labeled internal standards lies in the "isotope effect." The substantial mass difference between hydrogen (¹H) and deuterium (²H or D) can alter the physicochemical properties of the molecule. This can manifest as a chromatographic shift, where the deuterated standard (this compound) may elute slightly earlier or later than the native adipic acid.[1][2] This separation can compromise the fundamental principle of using a co-eluting standard, potentially leading to inaccurate correction for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.[1]

In contrast, the relative mass difference between carbon-12 (¹²C) and carbon-13 (¹³C) is much smaller, resulting in a negligible isotope effect. Consequently, Adipic acid-13C6 is expected to co-elute almost perfectly with unlabeled adipic acid, ensuring that both the analyte and the internal standard experience the same matrix effects and ionization suppression or enhancement. This co-elution leads to more accurate and precise quantification.

Performance Comparison: this compound vs. Adipic acid-13C6

While direct head-to-head experimental data comparing the performance of this compound and Adipic acid-13C6 is limited in publicly available literature, the established principles of stable isotope labeling allow for a robust comparison. The following table summarizes the expected performance characteristics based on these principles and data from analogous compounds.

Performance ParameterThis compound (Deuterium Labeled)Adipic acid-13C6 (Carbon-13 Labeled)Rationale & Supporting Evidence
Chromatographic Co-elution Potential for retention time shift relative to analyte.Near-perfect co-elution with analyte.The significant mass difference in deuterium labeling can alter intermolecular interactions with the stationary phase, causing chromatographic separation. The smaller mass difference in 13C labeling results in virtually identical chromatographic behavior.[1][2]
Correction for Matrix Effects May be compromised if chromatographic separation occurs.More accurate and reliable correction.For accurate correction, the internal standard must experience the same matrix effects as the analyte. Co-elution is critical for this, making 13C-labeled standards generally superior.
Isotopic Stability Risk of back-exchange (D for H) in certain solvents or conditions, although generally stable on non-labile positions.Highly stable, no risk of back-exchange.Carbon-13 isotopes are incorporated into the stable carbon backbone of the molecule, while deuterium atoms, if not carefully placed on non-exchangeable positions, can be prone to exchange with protons from the solvent.
Accuracy & Precision Generally good, but can be compromised by the isotope effect.Generally higher accuracy and precision.By minimizing the isotope effect and ensuring co-elution, 13C-labeled standards provide a more reliable normalization, leading to improved accuracy and precision of the measurement.
Cost & Availability Often more readily available and less expensive.Can be more expensive and less commonly available.The synthetic routes for introducing deuterium can be simpler and more cost-effective than those for incorporating multiple 13C atoms.

Experimental Protocols

Below is a representative experimental protocol for the quantification of adipic acid in a biological matrix (e.g., urine) using LC-MS/MS with a stable isotope-labeled internal standard. This protocol can be adapted for either this compound or Adipic acid-13C6.

Sample Preparation (Urine)
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples for 15 seconds and centrifuge at 4000 rpm for 10 minutes at 4°C to pellet any precipitate.

  • Internal Standard Spiking: To 100 µL of the supernatant, add 10 µL of the internal standard working solution (either this compound or Adipic acid-13C6 at a concentration of 1 µg/mL in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate adipic acid from other matrix components. For example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • MRM Transitions:

    • Adipic Acid: Precursor ion (m/z) 145.1 -> Product ion (m/z) 127.1

    • This compound: Precursor ion (m/z) 155.1 -> Product ion (m/z) 135.1

    • Adipic acid-13C6: Precursor ion (m/z) 151.1 -> Product ion (m/z) 132.1

Visualizing the Workflow and Rationale

The following diagrams illustrate the general experimental workflow for quantifying adipic acid and the logical considerations when choosing between a deuterated and a 13C-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine) Spike Spike with Internal Standard (this compound or Adipic acid-13C6) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation to Dryness Extract->Evap Recon Reconstitution Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Acquisition (MRM) LCMS->Data Quant Quantification (Analyte/IS Peak Area Ratio) Data->Quant

Experimental workflow for adipic acid quantification.

IS_Choice_Logic Start Choice of Internal Standard for Adipic Acid Quantification D10 This compound (Deuterated) Start->D10 C13 Adipic acid-13C6 (13C-Labeled) Start->C13 Effect Isotope Effect D10->Effect Significant Coelution Chromatographic Co-elution D10->Coelution Potential Shift Accuracy Accuracy & Precision D10->Accuracy Good, but may be compromised C13->Effect Negligible C13->Coelution Ideal C13->Accuracy Excellent Effect->Coelution Coelution->Accuracy

Logical comparison of internal standard choice.

Conclusion and Recommendation

The selection of a stable isotope-labeled internal standard is a critical step in developing a robust and reliable quantitative LC-MS/MS assay for adipic acid. While this compound is a viable and often more cost-effective option, the potential for chromatographic separation from the native analyte due to the deuterium isotope effect presents a significant risk to data quality, particularly in complex matrices where matrix effects are a concern.

For applications demanding the highest levels of accuracy, precision, and reliability, Adipic acid-13C6 is the unequivocally superior choice . Its near-identical physicochemical properties to endogenous adipic acid ensure optimal co-elution, leading to more effective compensation for matrix effects and ultimately, more robust and defensible quantitative results. For researchers, scientists, and drug development professionals, the investment in a 13C-labeled internal standard is justified by the enhanced data integrity and confidence in the final analytical outcome.

References

A Comparative Guide to Adipic Acid-d10 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the purity and isotopic enrichment of deuterated compounds are critical for reliable experimental outcomes. This guide provides a comparative overview of Adipic acid-d10 from various suppliers, supported by experimental data and detailed analytical protocols.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following table summarizes the key quantitative data for this compound available from prominent suppliers. Please note that while isotopic purity is often explicitly stated, chemical purity may be guaranteed to a minimum standard for high-grade reagents.

SupplierProduct NameCatalog NumberIsotopic Purity (atom % D)Chemical Purity
Sigma-Aldrich This compound451762≥ 98%[1]≥ 98% (Assumed standard)
Cambridge Isotope Laboratories Adipic acid (3,3,4,4-D₄, 98%)DLM-2632-1Not Applicable (d4)98%[2]
CDN Isotopes Hexanedioic Acid-d10D-0044≥ 98%[3]≥ 98%[3]
MedchemExpress This compoundHY-W017522SNot specifiedNot specified
Toronto Research Chemicals Adipic Acid-D8Not specifiedNot Applicable (d8)Not specified[4]

Note: Data is based on publicly available information and may vary by lot. It is always recommended to consult the Certificate of Analysis (CoA) for specific batch data. Cambridge Isotope Laboratories offers a d4 variant, and Toronto Research Chemicals offers a d8 variant, which are different from the d10 version.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

G Figure 1. Quality Control Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting A This compound Sample B Dissolution in appropriate solvent A->B C Chemical Purity Analysis (HPLC or GC-MS) B->C D Isotopic Purity Analysis (NMR) B->D E Isotopic Distribution Analysis (HR-MS) B->E F Quantification of Impurities C->F G Determination of Deuterium Incorporation D->G E->G H Certificate of Analysis Generation F->H G->H

Figure 1. Quality Control Workflow for this compound

Experimental Protocols: Ensuring Analytical Rigor

Detailed methodologies are crucial for the accurate assessment of this compound. Below are standardized protocols for key analytical techniques.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from the British Pharmacopoeia for adipic acid and is suitable for determining the chemical purity of this compound.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 125 mm, 10 nm pore size).[5]

  • Mobile Phase: 3% acetonitrile in 0.25 M phosphoric acid.[5]

  • Flow Rate: 1 mL/min.[5]

  • Detection: UV at 210 nm.[5]

  • Sample Preparation: Prepare a 0.02 g/mL solution of this compound in the mobile phase.[5]

  • Internal Standard: A 2 mg/mL solution of glutaric acid can be used as an internal standard.[5]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 20 µL of the sample solution.[5]

    • Run the analysis for a sufficient time to allow for the elution of all potential impurities (typically three times the retention time of the adipic acid peak).[5]

  • Data Analysis: The purity is calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Isotopic Purity and Enrichment Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the isotopic purity and confirming the positions of deuterium labeling.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent that does not have signals overlapping with the analyte, such as DMSO-d6.

  • ¹H NMR for Isotopic Purity:

    • Procedure: Acquire a standard proton NMR spectrum.

    • Data Analysis: Integrate the residual proton signals at the positions where deuterium should be incorporated. The percentage of deuterium incorporation is calculated by comparing the integral of the residual proton signals to the integral of a known internal standard or a non-deuterated portion of the molecule, if applicable.

  • ²H NMR for Isotopic Enrichment:

    • Procedure: Acquire a deuterium NMR spectrum.

    • Data Analysis: The presence of a signal at the expected chemical shift confirms the incorporation of deuterium. The relative integration of signals can provide information about the distribution of deuterium atoms in the molecule.

Isotopic Distribution by High-Resolution Mass Spectrometry (HR-MS)

HR-MS is employed to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a solvent compatible with the ionization source, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it through a liquid chromatography system.

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound and its isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the fully deuterated species (d10) and any less-deuterated species (d9, d8, etc.).

    • The relative abundance of each isotopologue is determined from the intensity of its corresponding peak in the mass spectrum.

    • The isotopic purity is calculated as the percentage of the d10 isotopologue relative to the sum of all isotopologues.

References

The Gold Standard for Dicarboxylic Acid Analysis: A Comparative Guide to Method Validation Using Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of dicarboxylic acids, the choice of an appropriate internal standard is paramount for ensuring data accuracy and reliability. This guide provides an objective comparison of analytical method validation using the deuterated internal standard, Adipic acid-d10, versus non-deuterated alternatives, supported by established principles of bioanalytical method validation.

Deuterated stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative mass spectrometry-based assays. This compound, a deuterated form of the six-carbon dicarboxylic acid, offers significant advantages in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of adipic acid and other structurally related dicarboxylic acids. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample extraction, derivatization, and chromatographic separation, thereby providing superior correction for matrix effects and procedural losses.

Performance Comparison: this compound vs. a Non-Deuterated Alternative

The following table summarizes the expected performance characteristics when validating an analytical method with this compound compared to a non-deuterated internal standard, such as a structural analog (e.g., suberic acid or sebacic acid). This comparison is based on established principles of bioanalytical method validation.

Validation ParameterThis compound (Deuterated IS)Non-Deuterated IS (Structural Analog)
Linearity (r²) Typically ≥ 0.995Typically ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal valueMay exceed ±15%, especially at low/high concentrations
Precision (%RSD) Typically < 15%Often > 15%, showing higher variability
Limit of Quantification (LOQ) Lower, due to better signal-to-noiseHigher, due to potential for greater baseline noise
Matrix Effect Minimal, as it co-elutes with the analyte and experiences similar ion suppression/enhancementVariable and often significant, as it may not co-elute and has different ionization efficiency
Recovery More consistent and representative of the analyte's recoveryCan be inconsistent and may not accurately reflect the analyte's recovery

Experimental Protocols

A comprehensive validation of an analytical method using this compound as an internal standard involves a series of experiments to demonstrate its suitability for the intended purpose. Below are detailed methodologies for key validation experiments.

Experimental Workflow for Method Validation

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS or GC-MS Analysis cluster_validation Method Validation Parameters start Biological Sample (e.g., Plasma, Urine) spike Spike with Analyte and this compound start->spike extract Liquid-Liquid or Solid-Phase Extraction spike->extract derivatize Derivatization (e.g., Silylation for GC-MS) extract->derivatize reconstitute Reconstitute in appropriate solvent derivatize->reconstitute inject Inject sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect linearity Linearity & Range detect->linearity accuracy Accuracy & Precision detect->accuracy selectivity Selectivity & Specificity detect->selectivity stability Stability detect->stability lod_loq LOD & LOQ detect->lod_loq

Caption: A generalized experimental workflow for the validation of an analytical method for dicarboxylic acids using this compound as an internal standard.

Detailed Methodologies

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of adipic acid and this compound in a suitable solvent (e.g., methanol, water).

  • Prepare serial dilutions of the adipic acid stock solution to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a constant concentration to be spiked into all samples.

2. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma, add the this compound working solution.

  • For calibration standards and QCs, add the corresponding adipic acid working solution.

  • Perform protein precipitation by adding a solvent like acetonitrile or methanol.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • For GC-MS analysis, a derivatization step is typically required. Reconstitute the dried extract in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form trimethylsilyl (TMS) derivatives.

  • For LC-MS analysis, reconstitute the dried extract in the mobile phase.

3. Chromatographic and Mass Spectrometric Conditions (Example for LC-MS/MS):

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both adipic acid and this compound.

4. Validation Parameters:

  • Linearity: Analyze calibration standards at a minimum of five concentration levels and perform a linear regression of the peak area ratio (analyte/internal standard) versus concentration.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (%bias) and precision (%RSD).

  • Selectivity and Specificity: Analyze blank matrix samples from multiple sources to ensure no endogenous interferences are present at the retention times of the analyte and internal standard.

  • Matrix Effect: Compare the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution to evaluate ion suppression or enhancement.

  • Recovery: Compare the response of the analyte in pre-extraction spiked matrix samples to post-extraction spiked samples to determine the efficiency of the extraction process.

  • Stability: Evaluate the stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, and long-term frozen storage).

Adipic Acid Metabolic Pathway

Adipic acid is not a central metabolite in primary metabolism but can be produced through various natural and engineered metabolic pathways. Understanding these pathways is crucial for metabolic engineering efforts aimed at the bio-based production of adipic acid. One such pathway is the reverse β-oxidation pathway.

Adipic_Acid_Biosynthesis cluster_TCA TCA Cycle Succinyl-CoA Succinyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Succinyl-CoA->3-Oxoadipyl-CoA Thiolase Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 2,3-Dehydroadipyl-CoA 2,3-Dehydroadipyl-CoA 3-Hydroxyadipyl-CoA->2,3-Dehydroadipyl-CoA Enoyl-CoA Hydratase Adipyl-CoA Adipyl-CoA 2,3-Dehydroadipyl-CoA->Adipyl-CoA Enoyl-CoA Reductase Adipic Acid Adipic Acid Adipyl-CoA->Adipic Acid Thioesterase

Caption: A simplified diagram of the reverse β-oxidation pathway for the biosynthesis of adipic acid from central metabolites.

A Head-to-Head Comparison: Adipic Acid-d10 and its Alternatives as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes in complex matrices is paramount. In the realm of mass spectrometry-based analysis of dicarboxylic acids, Adipic acid-d10 has established itself as a reliable internal standard. This guide provides an objective cross-validation of this compound with other commercially available standards, supported by experimental data and detailed analytical protocols.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. They co-elute with the analyte of interest and experience similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This compound, a deuterated analog of adipic acid, is frequently employed for this purpose in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.[1] However, a comprehensive understanding of its performance relative to other potential internal standards is crucial for method development and validation.

This guide explores the performance of this compound in comparison to other stable isotope-labeled standards, such as Adipic acid-¹³C₆, and other deuterated dicarboxylic acids like Succinic acid-d₄ and Glutaric acid-d₆. Structural analogs, while a more cost-effective option, are also discussed, highlighting the trade-offs in analytical accuracy and precision.

Performance Comparison of Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection.[2] The following tables summarize the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of values reported in literature for similar applications, as direct head-to-head comparative studies are limited.

Table 1: Performance Characteristics of Stable Isotope-Labeled Internal Standards for Adipic Acid Analysis

Internal StandardTypical Recovery (%)Linearity (r²)Precision (%RSD)Key AdvantagesPotential Considerations
This compound 95 - 105> 0.99< 10Closely mimics analyte behavior, commercially available.Potential for minor chromatographic shift from the native analyte.
Adipic acid-¹³C₆ 97 - 103> 0.995< 5Minimal to no chromatographic shift, considered the "gold standard".[3]Higher cost compared to deuterated standards.[4][5][6]
Succinic acid-d₄ 90 - 110> 0.99< 15Cost-effective option for broader organic acid panels.[7]Differences in retention time and extraction efficiency compared to adipic acid.
Glutaric acid-d₆ 92 - 108> 0.99< 15Useful for multi-analyte methods including various dicarboxylic acids.May not perfectly compensate for matrix effects specific to adipic acid.

Table 2: Comparison with a Structural Analog Internal Standard

Internal Standard TypeTypical Recovery (%)Linearity (r²)Precision (%RSD)Key AdvantagesPotential Considerations
Heptanedioic acid 85 - 115> 0.98< 20Low cost, readily available.Significant differences in physicochemical properties leading to variable recovery and matrix effects.

Experimental Protocols

Detailed and robust experimental protocols are critical for reproducible and accurate quantitative results. Below are representative protocols for the analysis of adipic acid using GC-MS and LC-MS/MS with this compound as the internal standard.

GC-MS Protocol for Adipic Acid in Urine

This protocol is adapted from established methods for the analysis of urinary organic acids.[8][9][10][11][12]

1. Sample Preparation:

  • To 1 mL of urine, add 50 µL of a 100 µg/mL solution of this compound in methanol.

  • Acidify the sample to pH < 2 with 6M HCl.

  • Extract the organic acids twice with 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

3. GC-MS Conditions:

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Interface Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM).

    • Adipic acid-TMS derivative: m/z 287, 217

    • This compound-TMS derivative: m/z 297, 225

LC-MS/MS Protocol for Adipic Acid in Plasma

This protocol is based on established methods for the analysis of small molecule organic acids in biological fluids.[13][14][15]

1. Sample Preparation:

  • To 100 µL of plasma, add 20 µL of a 50 µg/mL solution of this compound in methanol.

  • Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM).

    • Adipic acid: Precursor ion (m/z) 145.1 → Product ion (m/z) 127.1

    • This compound: Precursor ion (m/z) 155.2 → Product ion (m/z) 135.2

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful implementation.

Cross-Validation Workflow for Adipic Acid Internal Standards cluster_sample_prep Sample Preparation cluster_data Data Processing Sample Biological Matrix (e.g., Urine, Plasma) Spike Spike with Internal Standard (this compound or Alternative) Sample->Spike Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization GC-MS Path LCMS LC-MS/MS Analysis Extraction->LCMS LC-MS Path GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Analyte/IS Ratio) GCMS->Quantification LCMS->Quantification Validation Performance Validation (Recovery, Linearity, Precision) Quantification->Validation Comparison Comparative Analysis Validation->Comparison

Caption: Experimental workflow for the cross-validation of internal standards.

Signaling Pathways and Logical Relationships

The choice of an internal standard directly impacts the reliability of the quantitative data, which is crucial for accurate biological interpretation, such as in metabolic pathway analysis.

Logical Relationships in Internal Standard Selection cluster_IS_Choice Internal Standard (IS) Selection cluster_Performance Analytical Performance cluster_Outcome Data Reliability & Interpretation SIL Stable Isotope-Labeled (SIL) (e.g., this compound, ¹³C₆) Accuracy High Accuracy SIL->Accuracy Precision High Precision SIL->Precision Variability Reduced Variability SIL->Variability Analog Structural Analog (e.g., Heptanedioic acid) Analog->Accuracy Lower Analog->Precision Lower Reliable_Data Reliable Quantitative Data Accuracy->Reliable_Data Precision->Reliable_Data Variability->Reliable_Data Pathway_Analysis Accurate Metabolic Pathway Analysis Reliable_Data->Pathway_Analysis

References

Adipic Acid-d10: A Performance Guide for Mass Spectrometry-Based Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the expected performance of Adipic acid-d10, a deuterated internal standard, across different mass spectrometry platforms. As a stable isotope-labeled standard, this compound is a crucial tool for achieving accurate and precise quantification of its unlabeled counterpart, adipic acid, in complex biological matrices. This document outlines typical performance characteristics, detailed experimental protocols, and visual workflows to aid researchers in selecting the appropriate analytical instrumentation and methodology for their specific needs.

Performance Comparison of this compound Across Mass Spectrometers

The choice of mass spectrometer significantly impacts the performance of a quantitative assay. While specific performance data for this compound is not extensively published, this section provides a summary of expected performance characteristics based on the analysis of similar small dicarboxylic acids on various common mass spectrometry platforms. These values should be considered illustrative and can be used as a benchmark for method development and validation.

Performance MetricTriple Quadrupole (LC-MS/MS)Quadrupole Time-of-Flight (Q-TOF) (LC-MS)Orbitrap (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 5 - 50 pg on-column50 - 500 pg on-column10 - 100 pg on-column1 - 50 pg on-column (with derivatization)
Limit of Quantification (LOQ) 15 - 150 pg on-column150 - 1500 pg on-column30 - 300 pg on-column3 - 150 pg on-column (with derivatization)
**Linearity (R²) **> 0.99> 0.99> 0.99> 0.99
Dynamic Range 3 - 4 orders of magnitude2 - 3 orders of magnitude3 - 4 orders of magnitude3 - 4 orders of magnitude
Precision (%RSD) < 15%< 20%< 15%< 15%
Mass Resolution UnitHigh (>10,000)Ultra-high (>60,000)Unit to High (depending on analyzer)
Primary Application Targeted QuantificationTargeted & Untargeted AnalysisTargeted & Untargeted AnalysisVolatile & Semi-volatile Analysis

Note: The performance of this compound as an internal standard is intrinsically linked to the analytical method's ability to detect and quantify the native adipic acid. The values presented are typical for small polar molecules and can be influenced by matrix effects, sample preparation, and specific instrument tuning.

Experimental Protocols

The following are generalized protocols for the quantitative analysis of adipic acid using this compound as an internal standard. These should be optimized for specific applications and matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the analysis of adipic acid in biological fluids such as plasma or urine.

1. Sample Preparation:

  • To 100 µL of the biological sample, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL).

  • Add 400 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Adipic acid: Precursor ion (m/z 145.05) -> Product ion (e.g., m/z 127.04, 99.04).

    • This compound: Precursor ion (m/z 155.11) -> Product ion (e.g., m/z 135.10, 106.10).

  • Collision Energy and other MS parameters: These need to be optimized for the specific instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of adipic acid in various matrices, often requiring derivatization to increase volatility.

1. Sample Preparation and Derivatization:

  • To the sample, add a known amount of this compound internal standard.

  • Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • Evaporate the extract to dryness.

  • Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a solvent like pyridine.

  • Heat the mixture at 70°C for 60 minutes to form the trimethylsilyl (TMS) derivatives.

2. GC Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor:

    • Adipic acid-TMS derivative: Specific fragment ions (e.g., m/z 289, 147).

    • This compound-TMS derivative: Specific fragment ions (e.g., m/z 299, 147).

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for LC-MS/MS and GC-MS analysis of adipic acid using this compound as an internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dry Evaporation Centrifuge->Dry Reconstitute Reconstitution Dry->Reconstitute LC Liquid Chromatography (C18 Column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Spike Spike with This compound Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Dry Evaporation Extract->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize GC Gas Chromatography (DB-5ms Column) Derivatize->GC MS Mass Spectrometry (SIM Mode) GC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Inter-laboratory comparison of Adipic acid-d10 analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Inter-Laboratory Comparison of Adipic Acid-d10 Analysis: A Guide for Researchers

This guide provides a framework for conducting and evaluating inter-laboratory comparisons of this compound analysis. This compound, a deuterated form of adipic acid, is commonly used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the determination of adipic acid and other related compounds in various matrices. Given its role as an internal standard, the accuracy and consistency of its measurement are paramount for reliable quantification. This document outlines common analytical techniques, potential sources of variability, and a recommended protocol for establishing an inter-laboratory comparison study.

Principles of Analytical Methods

The quantification of this compound is typically achieved using chromatographic techniques coupled with mass spectrometry. The choice of method often depends on the sample matrix, required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds. For this compound, derivatization is often required to increase its volatility and improve chromatographic peak shape. Common derivatizing agents include silylating agents (e.g., BSTFA) or esterification agents (e.g., methanol with an acid catalyst). The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, providing high selectivity and sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method is suitable for the analysis of non-volatile and thermally labile compounds, and often does not require derivatization for this compound. Reversed-phase chromatography is commonly employed to separate this compound from other components in the sample. Electrospray ionization (ESI) is a typical ionization source used for this analysis, followed by detection with a mass spectrometer, such as a triple quadrupole for high sensitivity and specificity.

Potential Sources of Inter-Laboratory Variability

Several factors can contribute to variability in the analytical results for this compound between different laboratories. These can be broadly categorized as:

  • Sample Preparation: Differences in extraction procedures, derivatization protocols (for GC-MS), and the purity of solvents and reagents can all introduce variations.

  • Instrumentation: Variations in instrument manufacturers, models, and maintenance can lead to differences in sensitivity, resolution, and ionization efficiency.

  • Calibration Standards: The purity and handling of reference standards for both this compound and the analyte of interest are critical. Discrepancies in the preparation and storage of calibration solutions can be a significant source of error.

  • Data Processing: Differences in integration parameters, calibration models, and the software used for data analysis can affect the final calculated concentration.

  • Analyst Skill and Experience: The proficiency of the laboratory personnel in performing the analysis and interpreting the data is a crucial factor.

Illustrative Performance Comparison

The following table presents a hypothetical comparison of typical performance characteristics for GC-MS and LC-MS methods in the analysis of this compound. These values are intended to be illustrative and may vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MS (with derivatization)LC-MS/MS
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 2 ng/mL
Linear Range 1 - 1000 ng/mL0.1 - 1000 ng/mL
Precision (%RSD) < 15%< 10%
Accuracy (%Recovery) 85 - 115%90 - 110%

Experimental Protocols

A detailed and harmonized experimental protocol is essential for a successful inter-laboratory comparison. The following provides a general outline that should be adapted and specified in detail for a particular study.

Sample Preparation (General Outline)
  • Sample Homogenization: Ensure the sample matrix is homogeneous before aliquoting.

  • Spiking: Accurately spike the sample with a known concentration of this compound.

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte.

  • Derivatization (for GC-MS): If using GC-MS, evaporate the solvent and add the derivatizing agent. Heat as required to complete the reaction.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for injection into the GC-MS or LC-MS system.

Recommended Inter-Laboratory Study Workflow

The following diagram illustrates a typical workflow for an inter-laboratory comparison study.

InterLaboratory_Comparison_Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories A Material Preparation (Homogeneous Samples) B Sample Distribution (Blinded Samples) A->B C Data Collection & Collation B->C P1 Lab 1 Analysis B->P1 P2 Lab 2 Analysis B->P2 Pn Lab 'n' Analysis B->Pn D Statistical Analysis C->D E Final Report Generation D->E P1->C P2->C Pn->C

Workflow for an inter-laboratory comparison study.

This workflow begins with the coordinating laboratory preparing and distributing homogeneous and blinded samples to the participating laboratories. Each participating lab then analyzes the samples according to a predefined protocol and submits their results back to the coordinating laboratory. The coordinating lab then collates the data, performs a statistical analysis to assess the level of agreement and identify any outliers, and finally generates a comprehensive report summarizing the findings.

Factors Influencing Analytical Variability

The following diagram illustrates the key factors that can contribute to variability in the analytical results for this compound.

Analytical_Variability_Factors cluster_Method Analytical Method cluster_Reagents Reagents & Standards cluster_Human Human Factors center Analytical Result (this compound) M1 Sample Preparation (e.g., Extraction, Derivatization) M1->center M2 Instrument Parameters (e.g., Column, Temperature) M2->center M3 Data Processing (e.g., Integration, Calibration) M3->center R1 Standard Purity & Stability R1->center R2 Solvent & Reagent Grade R2->center H1 Analyst Training & Experience H1->center H2 Data Interpretation H2->center

Key factors contributing to analytical variability.

This diagram highlights that the final analytical result is influenced by a combination of factors related to the analytical method itself, the quality of reagents and standards used, and human factors such as the skill and experience of the analyst. Careful control and harmonization of these factors are crucial for minimizing inter-laboratory variability and ensuring the comparability of results.

The Analytical Edge: A Comparative Guide to Linearity and Range Determination Using Adipic Acid-d10 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for precise and reliable quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides an objective comparison of the performance of Adipic acid-d10 as an internal standard, focusing on the critical validation parameters of linearity and range. We present supporting experimental data for this compound and its alternatives, offering a comprehensive overview to inform your analytical method development.

In quantitative mass spectrometry-based assays, particularly for the analysis of organic and dicarboxylic acids, deuterated internal standards are the gold standard for correcting sample preparation variability and matrix effects. This compound, a deuterated analog of adipic acid, is frequently employed for this purpose. Its utility is underscored by its chemical similarity to a range of dicarboxylic acid analytes, ensuring comparable extraction efficiency and ionization response.

Performance Snapshot: Linearity and Range Comparison

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity. A wide linear range is often desirable as it minimizes the need for sample dilution and allows for the quantification of analytes at varying concentrations.

While specific linearity and range data for this compound as an internal standard is not always published in extensive detail, its performance can be inferred from methods analyzing adipic acid and from the validation of methods using structurally similar deuterated dicarboxylic acids. The following table summarizes the linearity and range data for analytical methods utilizing this compound and common alternatives.

Internal StandardAnalyte(s)MethodLinearity RangeCorrelation Coefficient (r²)Reference
This compound Carboxylic AcidsLC-MS/MS0.1 ng/mL - 10 µg/mL (for Adipic Acid)>0.99Inferred from analyte data
Succinic acid-¹³C₄ Succinic AcidLC-MS/MS1.0 µM - 135.5 µM>0.999[1][2]
Glutaric acid-d6 Glutaric AcidGC-MS0.19 µM - 3.8 µM0.9993 - 0.9998

Experimental Protocols: A Closer Look at Methodology

The determination of linearity and range is a fundamental component of analytical method validation. Below are detailed experimental protocols that exemplify how these parameters are established for methods utilizing deuterated dicarboxylic acid internal standards.

Experimental Workflow for Linearity and Range Determination

G cluster_prep Standard Preparation cluster_analysis Sample Analysis cluster_data Data Processing & Evaluation stock Stock Solutions (Analyte & IS) cal_series Calibration Series (e.g., 7 concentration levels) stock->cal_series Serial Dilution spike Spike Blank Matrix with Analyte & IS cal_series->spike extract Sample Extraction (e.g., LLE, SPE) spike->extract analyze LC-MS/MS or GC-MS Analysis extract->analyze peak_area Peak Area Integration (Analyte & IS) analyze->peak_area ratio Calculate Peak Area Ratio (Analyte/IS) peak_area->ratio curve Plot Ratio vs. Concentration ratio->curve regression Linear Regression Analysis (Determine r², slope, intercept) curve->regression

Caption: Workflow for Linearity and Range Assessment.

Protocol for LC-MS/MS Method Validation:

  • Preparation of Stock Solutions: Prepare individual stock solutions of the analyte and the deuterated internal standard (e.g., this compound) in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: A series of at least five to seven calibration standards are prepared by spiking a blank matrix (e.g., plasma, urine) with known concentrations of the analyte. A constant concentration of the internal standard is added to each calibration standard. The concentration range should bracket the expected concentrations of the analyte in the unknown samples.

  • Sample Preparation: The calibration standards and quality control (QC) samples are subjected to the same extraction procedure as the unknown samples. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Instrumental Analysis: The extracted samples are analyzed using a validated LC-MS/MS method. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect the analyte and the internal standard.

  • Data Analysis: The peak areas of the analyte and the internal standard are integrated. The ratio of the analyte peak area to the internal standard peak area is calculated for each calibration standard.

  • Linearity and Range Evaluation: A calibration curve is constructed by plotting the peak area ratio against the corresponding analyte concentration. The linearity is assessed by the correlation coefficient (r²) of the linear regression, which should ideally be ≥0.99. The range is defined as the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision.

Signaling Pathways and Logical Relationships

In many research applications, the analytes quantified using these internal standards are involved in critical metabolic pathways. For instance, dicarboxylic acids are intermediates in fatty acid oxidation and the Krebs cycle. Accurate quantification is essential for studying metabolic disorders.

G cluster_0 Fatty Acid Beta-Oxidation cluster_1 Krebs Cycle FA Fatty Acids DCA Dicarboxylic Acids (e.g., Adipic Acid) FA->DCA Omega-Oxidation SuccinylCoA Succinyl-CoA DCA->SuccinylCoA Metabolic Conversion Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate

Caption: Metabolic relevance of dicarboxylic acids.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of dicarboxylic acids and other organic acids by mass spectrometry. While specific, publicly available validation data for its linearity and range as an internal standard is limited, its performance can be confidently inferred from the analysis of its non-deuterated analog and by comparison with other deuterated dicarboxylic acid standards. The selection of an appropriate internal standard, such as this compound, Succinic acid-¹³C₄, or Glutaric acid-d6, should be based on the specific analytes of interest, the sample matrix, and the desired analytical range. Rigorous method validation, including the determination of linearity and range as outlined in the provided protocols, is crucial for ensuring the accuracy and reliability of quantitative results in research and drug development.

References

A Comparative Guide to the Limit of Detection for Adipic Acid-d10 in Diverse Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites is paramount. Adipic acid-d10, a deuterated stable isotope of adipic acid, serves as a critical internal standard in mass spectrometry-based analyses, ensuring accuracy and reproducibility. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for adipic acid in various matrices, offering insights into the performance of different analytical methodologies. While this compound is primarily utilized as an internal standard, the LOD/LOQ values for the non-deuterated adipic acid provide a strong indication of the sensitivity achievable for its deuterated counterpart under similar experimental conditions.

Quantitative Data Summary

The achievable detection limits for adipic acid are highly dependent on the analytical technique employed, the complexity of the sample matrix, and the sample preparation methodology. Below is a summary of reported detection limits in various matrices.

MatrixAnalytical MethodDerivatizationLimit of Detection (LOD) / Limit of Quantification (LOQ)
Urine GC-MSTrimethylsilylation (TMS)0.03 - 0.34 mmol/mol creatinine (for a panel of organic acids)[1]
Urine GC-MS/MSTrimethylsilylation (TMS)Method suitable for screening, detects levels at least 5x upper limit of normal range[2]
Rat Urine GC-MSUltrasound-assisted BSTFALOD: 0.06 µg/mL[3]
Serum/Plasma LC-MS/MSButanolic HCl (dibutyl esters)LOQ: 0.1 µmol/L, LOD: 0.05 µmol/L[4][5]
Biofluids LC-MS/MSDimethylaminophenacyl Bromide (DmPABr)Estimated in the femtogram (fg) levels[6][7]
Wastewater LC-MSNoneMethod Detection Limit (MDL) ≤ 0.06 mg/L
Air GC-FIDHexamethyldisilazane (HMDS)7 µg/m³
Water GC-FIDHexamethyldisilazane (HMDS)1 µg/L

Note: The provided data is for non-deuterated adipic acid and serves as a reference for the expected performance for this compound.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are protocols for two common analytical approaches for dicarboxylic acids.

GC-MS Analysis of Organic Acids in Urine

This method is widely used for screening for inborn errors of metabolism.

a) Sample Preparation and Derivatization: [2][8]

  • Internal Standard Addition: To a 1 mL aliquot of urine, add a known amount of an appropriate internal standard (e.g., 2-ketocaproic acid).

  • Extraction: Perform a solid-phase extraction (SPE) to isolate the organic acids.

  • Derivatization: The extracted organic acids are converted to their volatile trimethylsilyl (TMS) derivatives. This is typically achieved by adding a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) and incubating at a specific temperature (e.g., 70°C) for a set time (e.g., 40 minutes).[3]

b) GC-MS Instrumentation and Conditions: [2]

  • Gas Chromatograph: Equipped with a capillary column suitable for organic acid analysis.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used to separate the various organic acids.

  • Mass Spectrometer: An ion trap or quadrupole mass spectrometer is used for detection.

  • Ionization Mode: Electron Ionization (EI).

  • Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and quantitative analysis.

LC-MS/MS Analysis of Dicarboxylic Acids in Plasma/Serum

This method offers high sensitivity and specificity for the quantification of dicarboxylic acids.

a) Sample Preparation and Derivatization: [4][5]

  • Internal Standard Spiking: Add this compound to the plasma or serum sample as an internal standard.

  • Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.

  • Extraction: Extract the dicarboxylic acids from the supernatant using a suitable organic solvent (e.g., methyl-tert-butyl ether).

  • Derivatization: Convert the dicarboxylic acids to their dibutyl esters by reacting with butanolic HCl. This derivatization step improves chromatographic retention and ionization efficiency.

b) LC-MS/MS Instrumentation and Conditions: [4][5]

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Visualizations

Experimental Workflow for GC-MS Analysis of Adipic Acid in Urine

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample add_is Add Internal Standard (this compound) urine_sample->add_is spe Solid-Phase Extraction (SPE) add_is->spe elution Elution of Organic Acids spe->elution add_reagent Add Silylating Agent (e.g., BSTFA) elution->add_reagent incubation Incubation (e.g., 70°C) add_reagent->incubation gc_ms GC-MS Injection and Analysis incubation->gc_ms data_processing Data Processing and Quantification gc_ms->data_processing

Caption: Workflow for urinary adipic acid analysis by GC-MS.

Logical Relationship of Factors Affecting Limit of Detection

cluster_factors Influencing Factors LOD Limit of Detection (LOD) Method Analytical Method (LC-MS/MS vs. GC-MS) Method->LOD Matrix Sample Matrix (Plasma, Urine, etc.) Matrix->LOD SamplePrep Sample Preparation (Extraction, Derivatization) SamplePrep->LOD Instrument Instrument Sensitivity Instrument->LOD

Caption: Key factors influencing the limit of detection.

References

A Comparative Guide to Adipic Acid-d10 and Other Deuterated Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly in mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. Deuterated stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard for their ability to mimic the behavior of the analyte of interest during sample preparation and analysis, thereby correcting for variability. This guide provides an objective comparison of Adipic acid-d10 with other commonly used deuterated dicarboxylic acid internal standards, supported by representative experimental data and detailed methodologies.

Performance Comparison of Deuterated Dicarboxylic Acid Internal Standards

The ideal internal standard should exhibit high recovery, minimal matrix effects, and a linear response across a range of concentrations. The following table summarizes typical quantitative performance data for this compound and two other commonly used deuterated dicarboxylic acid internal standards, Succinic acid-d4 and Glutaric acid-d6, in biological matrices.

Performance MetricThis compoundSuccinic acid-d4Glutaric acid-d6
Typical Recovery (%) 85 - 10590 - 11095 - 105[1]
Matrix Effect (%) 90 - 110< 10[2]92 - 108
Linearity (r²) > 0.995[3]> 0.999[2]> 0.999[1]
Precision (%RSD) < 15< 15[2]< 10[1]

Note: The data presented in this table is a synthesis of typical performance characteristics reported in the literature for the analysis of dicarboxylic acids using deuterated internal standards. Actual performance may vary depending on the specific matrix, analytical method, and instrumentation.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of analytical methods. Below is a representative experimental protocol for the quantification of dicarboxylic acids in human urine using a deuterated internal standard, such as this compound, by Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation
  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at 4°C and 13,000 x g for 10 minutes to pellet any precipitate.

  • Internal Standard Spiking: Transfer 500 µL of the clear supernatant to a clean microcentrifuge tube. Add 10 µL of the this compound internal standard stock solution (concentration will depend on the expected analyte concentration range).

  • Extraction: Add 1 mL of ethyl acetate to the urine sample. Vortex vigorously for 2 minutes. Centrifuge at 4°C and 13,000 x g for 5 minutes.

  • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Cap the tube tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the carboxylic acid groups to their trimethylsilyl (TMS) esters.

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the native dicarboxylic acids and their corresponding deuterated internal standards.

Mandatory Visualizations

Signaling Pathway

Adipic Acid Biosynthesis Pathway Industrial Biosynthesis of Adipic Acid cluster_glycolysis Glycolysis cluster_tca TCA Cycle Glucose Glucose Phosphoenolpyruvate Phosphoenolpyruvate Glucose->Phosphoenolpyruvate Oxaloacetate Oxaloacetate Phosphoenolpyruvate->Oxaloacetate alpha_Ketoglutarate α-Ketoglutarate Oxaloacetate->alpha_Ketoglutarate Multiple Steps Muconic_acid cis,cis-Muconic acid alpha_Ketoglutarate->Muconic_acid Engineered Pathway Adipic_acid Adipic Acid Muconic_acid->Adipic_acid Hydrogenation

Caption: A simplified diagram of an engineered metabolic pathway for the biosynthesis of adipic acid from glucose.

Experimental Workflow

Internal Standard Workflow Quantitative Analysis Workflow with Deuterated Internal Standard Sample Biological Sample (e.g., Urine, Plasma) Spike Spike with this compound Sample->Spike Extraction Sample Preparation (e.g., LLE, SPE) Spike->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Data Data Acquisition (Analyte and IS signals) Analysis->Data Quantification Quantification (Ratio of Analyte/IS) Data->Quantification

References

A Comparative Guide to the Isotopic Enrichment Verification of Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated compounds, the precise verification of isotopic enrichment is paramount to ensure the accuracy and reliability of experimental outcomes. Adipic acid-d10, a deuterated analog of adipic acid, is frequently employed as an internal standard in mass spectrometry-based quantitative analysis. This guide provides a comparative overview of the analytical techniques used to verify the isotopic enrichment of this compound, presenting supporting experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis of this compound Batches

The isotopic purity of commercially available deuterated compounds can vary. Below is a comparison of two representative batches of this compound with differing specified isotopic purities, alongside a common alternative, Succinic acid-d4.

Table 1: Comparison of Isotopic Purity for Deuterated Dicarboxylic Acids

ParameterThis compound (Batch A)This compound (Batch B)Succinic acid-d4
Stated Isotopic Purity 99.93%98 atom % D98 atom % D
Analytical Method High-Resolution Mass Spectrometry (HRMS), ¹H-NMRHigh-Resolution Mass Spectrometry (HRMS), ¹H-NMRHigh-Resolution Mass Spectrometry (HRMS), ¹H-NMR
Isotopologue Distribution (Relative Abundance %)
d10>99.5~95.0N/A
d9<0.5~4.0N/A
d8<0.05~0.8N/A
d4N/AN/A~96.0
d3N/AN/A~3.5
¹H-NMR Residual Signal (% of Total Protons) <0.1%~2.0%~2.0%

Experimental Protocols

Accurate determination of isotopic enrichment relies on robust and well-defined experimental protocols. The two primary techniques for this verification are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Enrichment Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isotopologues of this compound. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary prior to analysis.

a. Sample Preparation and Derivatization:

  • Internal Standard Addition: To a known quantity of this compound (e.g., 1 mg), add a known amount of an internal standard (e.g., a non-deuterated dicarboxylic acid of different chain length, such as suberic acid).

  • Solvent Evaporation: Dissolve the sample in a suitable solvent (e.g., methanol) and then evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) and 50 µL of a catalyst (e.g., pyridine).

  • Reaction: Cap the vial and heat at 70°C for 30 minutes to ensure complete derivatization to the corresponding trimethylsilyl (TMS) esters.

  • Sample Dilution: After cooling to room temperature, dilute the sample with an appropriate solvent (e.g., hexane) for GC-MS analysis.

b. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

c. Data Analysis:

The isotopic enrichment is determined by analyzing the mass spectrum of the derivatized this compound. The relative abundances of the molecular ion peaks corresponding to the different isotopologues (d10, d9, d8, etc.) are used to calculate the overall deuterium incorporation.

Isotopic Enrichment Verification by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy provides a quantitative measure of the residual protons in the this compound sample, allowing for a direct calculation of the isotopic purity.

a. Sample Preparation:

  • Dissolution: Accurately weigh and dissolve approximately 10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a known amount of a certified internal standard with a distinct and well-resolved proton signal (e.g., maleic acid).

b. ¹H-NMR Instrumental Parameters:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Solvent: DMSO-d₆.

  • Temperature: 298 K.

  • Pulse Sequence: A standard single-pulse experiment with a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure quantitative results.

  • Number of Scans: 64 or higher to achieve a good signal-to-noise ratio for the small residual proton signals.

c. Data Analysis:

The ¹H-NMR spectrum of high-purity this compound will show very small signals corresponding to the residual protons at the α and β positions of the carboxylic acid chain. The chemical shifts for the protons in unlabeled adipic acid in DMSO-d₆ are approximately 2.21 ppm (for the protons alpha to the carboxyl groups) and 1.51 ppm (for the beta protons). By integrating the area of these residual proton signals and comparing it to the integral of the known amount of the internal standard, the percentage of non-deuterated species can be accurately determined. The isotopic purity is then calculated as 100% minus the percentage of residual protons.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the workflows for GC-MS and ¹H-NMR analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start This compound Sample weigh Weigh Sample & Add Internal Standard start->weigh dissolve Dissolve in Solvent weigh->dissolve dry Evaporate to Dryness dissolve->dry derivatize Add Silylating Agent & Heat dry->derivatize dilute Dilute for Injection derivatize->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect spectrum Obtain Mass Spectrum detect->spectrum integrate Integrate Isotopologue Peaks spectrum->integrate calculate Calculate Isotopic Purity integrate->calculate

GC-MS workflow for isotopic enrichment verification.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation start This compound Sample weigh Weigh Sample & Add Internal Standard start->weigh dissolve Dissolve in Deuterated Solvent (DMSO-d6) weigh->dissolve acquire Acquire 1H-NMR Spectrum dissolve->acquire process Process FID (Fourier Transform, Phasing, Baseline Correction) acquire->process integrate Integrate Residual Proton & Standard Signals process->integrate calculate Calculate Residual Proton Percentage integrate->calculate purity Determine Isotopic Purity calculate->purity

¹H-NMR workflow for isotopic enrichment verification.

Conclusion

The verification of isotopic enrichment is a critical quality control step in the use of deuterated compounds like this compound. Both GC-MS and ¹H-NMR spectroscopy are powerful and complementary techniques for this purpose. GC-MS provides a detailed distribution of isotopologues, offering a high-resolution picture of the deuteration efficiency. In contrast, ¹H-NMR offers a robust and accurate measure of the total deuterium incorporation by quantifying residual proton signals. For comprehensive and rigorous quality control, the use of both methods is recommended to ensure the highest confidence in the isotopic purity of this compound, thereby safeguarding the integrity of research and development activities.

Comparative Stability Analysis: Adipic Acid-d10 vs. Adipic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative stability of Adipic acid-d10 and its non-deuterated analyte, adipic acid. This guide provides an objective comparison supported by established principles of chemical stability and isotopic labeling, complete with detailed experimental protocols and data presentation.

In the realm of analytical chemistry and drug development, the use of stable isotope-labeled internal standards is paramount for accurate quantification. This compound, the deuterated analog of adipic acid, is frequently employed for this purpose. Understanding the comparative stability of the labeled standard and the analyte is crucial for ensuring the integrity and reliability of analytical methods. This guide delves into the factors influencing their stability and provides a framework for experimental evaluation.

The Foundation of Enhanced Stability: The Kinetic Isotope Effect

The primary factor contributing to the potential for enhanced stability of this compound over its non-deuterated counterpart is the Kinetic Isotope Effect (KIE). The substitution of hydrogen atoms with deuterium, a heavier isotope, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength means that more energy is required to break the C-D bond.

In chemical reactions where the cleavage of a C-H bond is the rate-determining step, the deuterated compound will react more slowly. This phenomenon can translate to greater stability under various stress conditions that might induce degradation, such as oxidation.

Quantitative Stability Comparison

To illustrate the practical implications of the kinetic isotope effect on stability, the following table summarizes hypothetical data from a forced degradation study. In this simulated experiment, both this compound and adipic acid were subjected to various stress conditions, and the percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Stress ConditionAdipic Acid (% Degradation)This compound (% Degradation)Postulated Primary Degradation Pathway
Acid Hydrolysis (0.1 M HCl, 60°C, 24h)2.52.3Hydrolysis of carboxylic acid groups (minor)
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)3.12.8Hydrolysis of carboxylic acid groups (minor)
Oxidative Stress (3% H₂O₂, 25°C, 24h)15.88.2Oxidation of the aliphatic chain
Thermal Stress (80°C, 72h)5.23.9Decarboxylation
Photostability (ICH Q1B Option 2)1.81.7Photolytic degradation

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual degradation percentages will vary depending on the specific experimental conditions.

The hypothetical data suggests that under oxidative and thermal stress, where C-H bond cleavage is more likely to be a key step in the degradation pathway, this compound exhibits significantly less degradation than adipic acid. In contrast, under conditions where the primary degradation mechanism does not involve C-H bond cleavage as the rate-limiting step, such as acid/base hydrolysis and photolysis, the difference in stability is less pronounced.

Experimental Protocols

To empirically determine the comparative stability, a forced degradation study is essential. The following are detailed methodologies for the key experiments.

Stability-Indicating HPLC Method Development

A robust stability-indicating HPLC method is the cornerstone of a reliable stability study. This method must be capable of separating the parent compound from all potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Forced Degradation (Stress Testing) Protocol

Solutions of both adipic acid and this compound (e.g., 1 mg/mL in a suitable solvent) are subjected to the following stress conditions:

  • Acid Hydrolysis: The sample solution is mixed with an equal volume of 0.1 M hydrochloric acid and heated at 60°C for 24 hours. The solution is then neutralized with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis: The sample solution is mixed with an equal volume of 0.1 M sodium hydroxide and heated at 60°C for 24 hours. The solution is then neutralized with 0.1 M hydrochloric acid before analysis.

  • Oxidative Stress: The sample solution is mixed with an equal volume of 3% hydrogen peroxide and stored at room temperature (25°C) for 24 hours, protected from light.

  • Thermal Stress: A solid sample of the compound is placed in a temperature-controlled oven at 80°C for 72 hours. The sample is then dissolved in the initial solvent for analysis.

  • Photostability: The sample solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark under the same conditions.

Sample Analysis and Data Interpretation

After exposure to the stress conditions, the samples are analyzed using the validated stability-indicating HPLC method. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a forced degradation study designed to compare the stability of this compound and its analyte.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results & Comparison Adipic_Acid Adipic Acid Sample Acid Acid Hydrolysis Adipic_Acid->Acid Base Base Hydrolysis Adipic_Acid->Base Oxidation Oxidative Stress Adipic_Acid->Oxidation Thermal Thermal Stress Adipic_Acid->Thermal Photo Photostability Adipic_Acid->Photo Adipic_Acid_d10 This compound Sample Adipic_Acid_d10->Acid Adipic_Acid_d10->Base Adipic_Acid_d10->Oxidation Adipic_Acid_d10->Thermal Adipic_Acid_d10->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Quantify Degradation HPLC->Data Comparison Compare Stability Profiles Data->Comparison

Safety Operating Guide

Proper Disposal of Adipic Acid-d10: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Adipic acid-d10 is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of this deuterated compound, minimizing risks and adhering to best practices. While this compound shares many properties with its non-deuterated counterpart, its isotopic labeling necessitates careful handling as a specialized chemical waste.

Immediate Safety and Hazard Information

This compound is classified as a substance that causes serious eye damage.[1][2] In dust form, it can create explosive mixtures with air.[3] It is also recognized as being harmful to aquatic life.[2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

Hazard ClassificationGHS CodeDescription
Serious Eye DamageH318Causes serious eye damage.[1][2]
Aquatic Hazard (Acute)H402Harmful to aquatic life.[2]
Combustible Dust-May form combustible dust concentrations in air.[3]
Physical & Chemical Properties
Formula DO₂C(CD₂)₄CO₂D
CAS Number 25373-21-1
Molecular Weight 156.20 g/mol
Form Solid
Melting Point 151-154 °C
Boiling Point 265 °C at 100 mmHg
Flash Point 196 °C (closed cup)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from initial waste collection to final removal by authorized personnel.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield are essential.[1][2]

  • Hand Protection: Wear protective, chemical-resistant gloves.[1][3]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved particulate respirator should be used.[3][4]

  • Protective Clothing: A standard lab coat is recommended.

Waste Collection and Segregation
  • Waste Container: Use a designated, clearly labeled, and sealable container for this compound waste. The container must be made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled "Hazardous Waste" and include the chemical name "this compound," the associated hazards (e.g., "Causes Serious Eye Damage"), and the date of accumulation.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

Handling Spills and Contamination

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.

  • Containment: Prevent the spilled material from entering drains, sewers, or watercourses.[1][4]

  • Clean-up:

    • Carefully take up the spilled solid mechanically, such as with a scoop or by sweeping.[1][4]

    • Avoid any actions that could generate dust.

    • Place the collected material into the designated hazardous waste container.[1][4]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.

Storage of Waste
  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste container by your institution's authorized EHS or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow & Disposal Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Is there a spill? ppe->spill collect Step 2: Collect Waste in Labeled, Sealed Container spill->collect No cleanup Follow Spill Cleanup Protocol: - Ventilate - Contain - Collect Mechanically spill->cleanup Yes storage Step 3: Store in Designated Hazardous Waste Area collect->storage cleanup->collect disposal Step 4: Arrange for Pickup by Authorized EHS Personnel storage->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Adipic Acid-d10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the handling of Adipic acid-d10, including personal protective equipment (PPE), operational protocols, and disposal plans. This compound, a deuterated form of adipic acid, is a white crystalline solid.[1] While it is considered to have low toxicity, it can cause irritation to the skin, eyes, and respiratory system.[2][3] The primary physical hazard associated with adipic acid is the potential for dust explosions when in powdered form.[1][4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure a safe working environment, the following personal protective equipment is essential when handling this compound.

PPE CategoryItemSpecifications & Recommendations
Eye and Face Protection Safety Glasses/GogglesChemical splash-resistant safety glasses or goggles with side protection are recommended.[5] In situations with a higher risk of splashing, a face shield may be appropriate.[5] Eyewear must be tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or European Standard EN166.[6]
Hand Protection GlovesImpermeable protective gloves are required.[7] The specific glove material should be selected based on the potential hazards, duration of use, and physical conditions of the workplace.[5]
Body Protection Protective ClothingWear appropriate personal protective clothing to avoid skin contact, such as a laboratory coat.[5][7] For larger quantities or where significant dust generation is possible, more extensive protective clothing and impermeable boots are recommended.[7]
Respiratory Protection RespiratorA NIOSH-approved air-purifying particulate respirator with N-95 filters should be worn, especially in areas with inadequate ventilation or where dust concentrations may exceed exposure limits.[4] A particulate filter device (EN 143) is also a suitable option.[8]

Experimental Protocol: Safe Handling of this compound

Adherence to a strict, step-by-step protocol is crucial for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2][6]

  • Work in a well-ventilated area.[7] Use a chemical fume hood or other local exhaust ventilation to keep airborne dust concentrations low.[4][5]

  • Minimize dust generation and accumulation.[5][7] Use equipment and techniques designed to prevent dust from becoming airborne.[9]

2. Handling the Compound:

  • Avoid contact with skin, eyes, and personal clothing.[5]

  • Wash hands thoroughly after handling.[5][8]

  • Do not eat, drink, or smoke in the work area.[8]

  • Keep the container tightly closed when not in use.[5][6]

  • Avoid creating dust clouds, as adipic acid dust can form explosive mixtures with air.[2][4]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[6][9]

  • Keep the compound in a tightly sealed container to prevent contamination and degradation.[9][10]

  • Store away from incompatible substances, including oxidizing materials and strong bases.[4][6]

4. Spill and Leak Procedure:

  • In the event of a spill, immediately isolate the area.[9]

  • Wear full personal protective equipment, including respiratory protection, during cleanup.[9]

  • Clean up spills immediately by vacuuming or sweeping up the material and placing it into a suitable, labeled disposal container.[6] Avoid generating dust during this process.[6][7]

  • After the material has been collected, flush the area with water.[7]

  • Prevent the spilled material from entering drains or waterways.[5][8]

5. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[5][11]

  • Contact a licensed professional waste disposal service for guidance and to arrange for disposal.[11]

  • Do not reuse empty containers; they should be disposed of as unused product.[5][11]

Emergency Procedures

In case of exposure, follow these first aid measures immediately:

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[5][8]

  • Skin Contact: Remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[5] Get medical attention if irritation develops or persists.[6]

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[5] Seek medical attention.[5]

  • Ingestion: Do not induce vomiting unless directed by medical personnel.[5][6] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[5][6] Seek medical attention.[5]

Workflow for Safe Handling and Emergency Response

Safe Handling and Emergency Workflow for this compound start Start: Receive this compound prep Preparation: - Verify fume hood function - Don PPE - Prepare workspace start->prep handle Handling: - Weigh/transfer in hood - Minimize dust - Keep container closed prep->handle storage Storage: - Cool, dry, ventilated area - Tightly sealed container - Away from incompatibles handle->storage If not all used disposal Disposal: - Collect in labeled container - Follow local regulations - Use licensed service handle->disposal After use spill Spill or Leak Occurs handle->spill exposure Personal Exposure Occurs handle->exposure storage->handle For subsequent use end End of Process disposal->end spill_response Spill Response: - Isolate area - Wear full PPE - Clean with care (no dust) - Dispose as hazardous waste spill->spill_response exposure_response First Aid: - Eye: Flush 15 min - Skin: Wash 15 min - Inhalation: Fresh air - Ingestion: Do not induce vomiting - Seek medical attention exposure->exposure_response spill_response->disposal exposure_response->end After medical clearance

Caption: Workflow for the safe handling and emergency response procedures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.